Ethyl 2-fluoro-5-methylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoro-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLAZXWLICGMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673274 | |
| Record name | Ethyl 2-fluoro-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496841-90-8 | |
| Record name | Ethyl 2-fluoro-5-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496841-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-fluoro-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-fluoro-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-fluoro-5-methylbenzoate, a key fluorinated building block in modern medicinal and agrochemical research. Its unique structural features make it a valuable intermediate for the synthesis of complex molecules with enhanced biological activity and metabolic stability. This document will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective utilization in a laboratory setting.
Core Compound Identity and Properties
This compound is an aromatic ester distinguished by a fluorine atom at the 2-position and a methyl group at the 5-position of the benzene ring. This specific substitution pattern imparts unique electronic and steric properties that are highly sought after in drug design.
CAS Number: 496841-90-8[1][2][3][4]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | [1][2][3] |
| Molecular Weight | 182.19 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Purity | ≥97% - 98% | [1][3] |
| InChI | InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | [2][3] |
| InChIKey | ZRLAZXWLICGMKF-UHFFFAOYSA-N | [2][3] |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)C)F | [2] |
| Storage | Room temperature, in a dry, well-ventilated place. | [1][5] |
Strategic Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-methylbenzoic acid (CAS Number 321-12-0).[6] This reaction is a cornerstone of organic synthesis and can be achieved through several established methods.
Fischer Esterification: A Classic and Cost-Effective Approach
Fischer esterification represents a reliable and scalable method for the synthesis of this compound. The causality behind this choice lies in the ready availability of the starting materials and the straightforward nature of the reaction.
Reaction:
2-fluoro-5-methylbenzoic acid + Ethanol ⇌ this compound + Water
Workflow Diagram:
Caption: Fischer Esterification Workflow for this compound Synthesis.
Step-by-Step Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-5-methylbenzoic acid and an excess of absolute ethanol. The excess ethanol serves to drive the equilibrium towards the product side.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR, HPLC, and LC-MS to ensure it meets the required specifications (typically >97%).[7]
Applications in Research and Development
The strategic placement of the fluorine atom in this compound has profound implications for its utility in drug discovery and agrochemical synthesis. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1]
Intermediate in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its structure allows for facile functionalization, making it a valuable component in medicinal chemistry for constructing aromatic frameworks with fluorine substitution.[1] It is particularly noted for its use in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1]
Logical Relationship Diagram:
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An In-depth Technical Guide to Ethyl 2-fluoro-5-methylbenzoate: Properties, Synthesis, and Applications
Introduction
Ethyl 2-fluoro-5-methylbenzoate is a fluorinated aromatic ester that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its strategic combination of a fluorine atom, a methyl group, and an ethyl ester moiety on a benzene ring makes it a versatile and valuable building block for the synthesis of complex organic molecules. The presence of the fluorine atom is particularly noteworthy, as its incorporation into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. A summary of its core properties is presented below.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | PubChem[3], MySkinRecipes[4] |
| Molecular Weight | 182.19 g/mol | PubChem[3], MySkinRecipes[4] |
| CAS Number | 496841-90-8 | PubChem[3], ChemicalBook[5] |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | Benzoic acid, 2-fluoro-5-methyl-, ethyl ester | PubChem[3] |
| Storage | Sealed in dry, room temperature or 2-8°C | BLD Pharm[6], Sigma-Aldrich |
Chemical Structure
The molecular architecture of this compound is fundamental to its reactivity and utility as a synthetic intermediate.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system; progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity is confirmed via spectroscopic methods.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq). The use of excess ethanol serves to drive the equilibrium towards the product side, maximizing the yield.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the solution. The addition should be done slowly to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC, observing the disappearance of the starting carboxylic acid.
-
Quenching and Extraction: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing and Drying: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the synthetic handles it provides for constructing more complex molecular architectures.
A Versatile Synthetic Building Block
The utility of this compound stems from its distinct reactive sites:
-
The Ester Group: Can be readily hydrolyzed back to the carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. This is a common strategy in drug development for linking the aromatic core to other fragments.
-
The Aromatic Ring: The fluorine and methyl groups direct further electrophilic aromatic substitution. More importantly, the fluorinated ring system is a common motif in modern pharmaceuticals.
-
Precursor to Bioactive Scaffolds: The precursor, 2-fluoro-5-methylbenzoic acid, is employed in the synthesis of potent and selective inhibitors. For example, it is a key building block for pyrimidinone derivatives that inhibit adenylyl cyclase 1 (AC1), a target for treating chronic pain. [7]It is also used to create benzoxazepinones, which are highly potent and selective kinase inhibitors for targets like RIP1. [7]
Role in Medicinal Chemistry
The incorporation of a fluorine atom, as seen in this molecule's scaffold, is a widely used strategy in medicinal chemistry to enhance drug-like properties. [1][2]Fluorine can:
-
Increase Metabolic Stability: By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Modulate pKa: Affecting the acidity or basicity of nearby functional groups, which can influence solubility and cell permeability.
Given these benefits, this compound is a valuable starting material for creating novel therapeutic agents, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. [4]It is also frequently used in cross-coupling reactions, such as the Suzuki coupling, to build biaryl systems common in many drug candidates. [4]
Safety and Handling
As a laboratory chemical, proper handling of this compound is essential.
-
Hazard Identification: While a comprehensive toxicological profile is not available, related compounds are known to cause skin and eye irritation. [5][8][9]* Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [8][10]All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. [8]* Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [6]
Conclusion
This compound stands out as a synthetically versatile and strategically important intermediate in modern organic chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the advantageous presence of a fluorine atom make it a valuable tool for researchers in drug discovery and materials science. This guide has provided a technical, in-depth look at this compound, grounding its utility in the fundamental principles of chemical reactivity and synthesis, thereby equipping scientists with the knowledge to leverage its full potential in their research endeavors.
References
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- National Center for Biotechnology Information (2024).
- MySkinRecipes.
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- ChemSrc (2025).methyl 2-fluoro-5-formylbenzoate.
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- Journal of Chemical Education (2023).
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An In-depth Technical Guide to Ethyl 2-fluoro-5-methylbenzoate: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoro-5-methylbenzoate is a fluorinated aromatic ester that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom ortho to the ester group and a methyl group in the para position, imparts specific steric and electronic properties that are highly sought after in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and key applications of this compound, with a focus on practical insights for laboratory and developmental use.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate.
dot graph Ethyl_2_fluoro_5_methylbenzoate_Structure { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: 2D Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | PubChem[1] |
| Molecular Weight | 182.19 g/mol | PubChem[1] |
| CAS Number | 496841-90-8 | PubChem[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |
| Storage Temperature | 2-8°C | ChemicalBook[2] |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the Fischer esterification of 2-fluoro-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.
Fischer Esterification: Mechanism and Rationale
Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. The strong acid catalyst, commonly sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
2-Fluoro-5-methylbenzoic acid
-
Anhydrous ethanol (excess, e.g., 5-10 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-methylbenzoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification
The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.3 for the product. A starting gradient of 95:5 (hexanes:ethyl acetate) is often a good starting point.
-
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Spectroscopic Characterization
Accurate characterization of the molecular structure is paramount for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic data for this compound. Disclaimer: These are predicted values and should be confirmed by experimental data.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75-7.70 (m, 1H, Ar-H), 7.20-7.15 (m, 1H, Ar-H), 7.05-7.00 (t, J=8.8 Hz, 1H, Ar-H), 4.39 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 1.39 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0 (d, J=3.0 Hz, C=O), 162.5 (d, J=250.0 Hz, C-F), 135.0 (d, J=8.0 Hz, C-CH₃), 132.0 (d, J=3.0 Hz, C-H), 125.0 (d, J=23.0 Hz, C-COOEt), 116.0 (d, J=21.0 Hz, C-H), 61.5 (-OCH₂CH₃), 20.5 (Ar-CH₃), 14.0 (-OCH₂CH₃) |
| IR (Infrared) | ν (cm⁻¹): ~2980 (C-H, aliphatic), ~1725 (C=O, ester), ~1615, 1480 (C=C, aromatic), ~1250 (C-O, ester), ~1100 (C-F) |
| MS (Mass Spectrometry) | m/z: 182 (M⁺), 153 ([M-C₂H₅]⁺), 137 ([M-OC₂H₅]⁺), 109 ([M-COOC₂H₅]⁺) |
Predicted data is based on computational models and data from analogous compounds. For definitive characterization, experimental verification is essential.[3][4][5][6][7][8][9][10][11][12][13][14]
Applications in Synthetic Chemistry
This compound is a versatile intermediate, primarily utilized in the construction of more complex molecules through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The fluorine atom at the 2-position of the benzoate ring can be exploited as a leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond at this position, enabling the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reactants: this compound, an appropriate arylboronic acid (1.1-1.5 equivalents).
-
Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.
-
Procedure:
-
Combine the reactants, catalyst, and base in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up followed by purification of the product, typically by column chromatography.
-
Safety and Handling
As a fluorinated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of skin contact, wash the affected area immediately with soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place.
Specific Hazards of Organofluorine Compounds:
The presence of fluorine can alter the toxicological profile of organic molecules. While this compound itself is not classified as highly toxic, it is crucial to handle it with the understanding that organofluorine compounds can have unique metabolic pathways and potential for bioaccumulation. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via Fischer esterification is a robust and scalable process. The strategic placement of the fluorine and methyl groups on the aromatic ring provides a versatile handle for further molecular elaboration, particularly through powerful cross-coupling methodologies like the Suzuki-Miyaura reaction. A thorough understanding of its molecular structure, reactivity, and proper handling is essential for its effective and safe utilization in research and development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting information.
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- PubChem. (n.d.). This compound.
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- Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...
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- Nature. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
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Introduction: The Strategic Value of Fluorinated Building Blocks
An In-depth Technical Guide to Ethyl 2-fluoro-5-methylbenzoate for Drug Development Professionals
Abstract
This compound is a fluorinated aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic combination of a reactive ester functionality with the metabolic-stability-enhancing properties of a fluorine atom makes it a valuable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the compound's chemical identity, spectroscopic profile, and a detailed, field-proven protocol for its synthesis and purification via Fischer-Speier esterification. The document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices to ensure reproducible and scalable results.
In modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] this compound (CAS No. 496841-90-8) belongs to the family of fluorinated benzoic acid derivatives, which are instrumental in constructing these advanced molecular architectures.[2][3] The presence of the fluorine atom at the ortho-position to the ester group significantly influences the electronic properties of the benzene ring, while the ester itself provides a versatile handle for further chemical transformations. This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and novel agrochemicals.[2][4][5] This guide serves as a senior-level resource for the practical synthesis, characterization, and safe handling of this important intermediate.
Physicochemical and Spectroscopic Profile
Accurate characterization is the cornerstone of chemical synthesis. The following data provides the necessary parameters for identifying and verifying the purity of this compound.
Core Compound Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 496841-90-8 | PubChem[3], ChemicalBook[6] |
| Molecular Formula | C₁₀H₁₁FO₂ | MySkinRecipes[2] |
| Molecular Weight | 182.19 g/mol | MySkinRecipes[2] |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)C)F | PubChem[3] |
| InChIKey | ZRLAZXWLICGMKF-UHFFFAOYSA-N | PubChem[3] |
Spectroscopic Data Interpretation (Predicted)
The following tables outline the expected spectroscopic signatures for this compound, which are critical for reaction monitoring and final product validation.
¹H NMR (Proton NMR): The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7-7.8 | dd | 1H | Ar-H (C6-H) | Ortho-coupling to C5-H and meta-coupling to C-F. |
| ~7.1-7.2 | m | 1H | Ar-H (C4-H) | Ortho-coupling to C5-H and C3-H, and coupling to C-F. |
| ~7.0-7.1 | t | 1H | Ar-H (C3-H) | Ortho-coupling to C4-H and ortho-coupling to C-F. |
| 4.3-4.4 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group. |
| 2.3-2.4 | s | 3H | Ar-CH₃ | Singlet as there are no adjacent protons. |
| 1.3-1.4 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group. |
¹³C NMR (Carbon NMR): The carbon NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 (d) | C =O (Ester) | Carbonyl carbon, may show a small doublet due to coupling with fluorine. |
| ~160 (d, ¹JCF) | C -F | Aromatic carbon directly bonded to fluorine, shows a large coupling constant. |
| ~133-135 | Ar-C | Quaternary aromatic carbon. |
| ~125-130 | Ar-C H | Aromatic methine carbons. |
| ~115 (d, ²JCF) | Ar-C H | Aromatic carbon ortho to the C-F bond, shows a significant coupling constant. |
| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group. |
| ~20 | Ar-CH₃ | Aromatic methyl carbon. |
| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. |
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
| Frequency (cm⁻¹) | Bond | Functional Group |
| ~1720-1740 | C=O | Ester Carbonyl Stretch |
| ~1250-1300 | C-O | Ester C-O Stretch |
| ~1100-1200 | C-F | Aryl-Fluorine Stretch |
| ~2900-3000 | C-H | sp³ C-H Stretch (Alkyl) |
| ~3000-3100 | C-H | sp² C-H Stretch (Aromatic) |
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
| m/z | Assignment |
| 182 | [M]⁺ (Molecular Ion) |
| 154 | [M - C₂H₄]⁺ (Loss of ethene) |
| 137 | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |
| 109 | [M - COOC₂H₅]⁺ (Loss of the entire ester group) |
Synthesis and Purification
The most reliable and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-methylbenzoic acid.[7] This method is valued for its simplicity, use of readily available reagents, and scalability.
Recommended Synthetic Protocol: Fischer-Speier Esterification
This protocol details the conversion of 2-fluoro-5-methylbenzoic acid to the target ethyl ester.
Materials & Reagents:
-
2-Fluoro-5-methylbenzoic acid (CAS 321-12-0)
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel (for chromatography)
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (10-20 eq), using it as both the reagent and the solvent. The large excess is crucial to drive the reaction equilibrium towards the product side.[8]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction mixture).
-
Neutralization: Wash the combined organic layers sequentially with saturated NaHCO₃ solution until effervescence ceases (to remove unreacted acid and the H₂SO₄ catalyst), followed by a wash with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure liquid or solid.
Synthesis and Purification Workflow
Caption: Fischer Esterification Workflow.
Rationale for Experimental Choices
-
Excess Ethanol: The Fischer esterification is a reversible reaction.[8] According to Le Chatelier's principle, using a large excess of one reactant (ethanol) shifts the equilibrium towards the formation of the products (ester and water).
-
Acid Catalyst: The reaction is catalyzed by a strong acid like H₂SO₄. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[9]
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Work-up: The NaHCO₃ wash is a critical self-validating step. It neutralizes the acidic catalyst and removes any unreacted carboxylic acid starting material, which would otherwise be difficult to separate from the ester product due to similar polarities.
Applications in Synthetic Chemistry
This compound is rarely the final product but rather a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups.
-
Pharmaceutical Development: The compound serves as a foundational scaffold. The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to an alcohol. The fluorinated aromatic ring is stable and carried through subsequent synthetic steps, ultimately becoming part of a larger, more complex API. It is a documented intermediate in the synthesis of pyrimidinone derivatives for treating chronic pain and in the formation of potent kinase inhibitors.[4]
-
Cross-Coupling Reactions: The aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of C-C or C-N bonds at positions on the ring, further elaborating the molecular structure.[2]
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used to build novel herbicides and fungicides. The fluorine atom often enhances the metabolic stability and efficacy of the final active ingredient.[5][10]
Safety and Handling
As a laboratory chemical, proper handling of this compound and its precursors is mandatory.
-
GHS Hazard Statements: The compound is associated with warnings for skin and eye irritation.[6] The precursor, 2-fluoro-5-methylbenzoic acid, and the reagents used in the synthesis also carry their own hazards.[11]
-
Precautions:
Conclusion
This compound is a high-value synthetic intermediate whose utility is well-established in the fields of drug discovery and materials science. Its straightforward synthesis via the robust Fischer esterification, combined with its versatile chemical handles, makes it an accessible and important building block. This guide provides the essential technical details and scientific rationale for its synthesis, characterization, and application, empowering researchers to confidently incorporate this compound into their synthetic programs.
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-fluoro-5-methylbenzoate
Foreword: Understanding the Significance of this compound
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating a molecule's physicochemical and biological properties. This compound, a fluorinated aromatic ester, represents a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The presence and position of the fluorine and methyl groups on the benzoate ring offer unique steric and electronic characteristics that can influence reactivity, metabolic stability, and target binding affinity in derivative compounds. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, alongside practical, field-proven methodologies for its synthesis, purification, and characterization.
Core Molecular and Physical Properties
This compound is a compound with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol .[1] Its fundamental properties are summarized in the table below. While extensive experimental data for some physical properties are not widely published, the information provided is based on a combination of supplier data and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| CAS Number | 496841-90-8 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage Temperature | 2-8°C | [2] |
Computed Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | [1] |
| InChIKey | ZRLAZXWLICGMKF-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)C)F | [1] |
Synthesis and Purification: A Practical Approach
The most common and direct route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid, with ethanol in the presence of an acid catalyst.
Synthesis via Fischer Esterification
The Fischer esterification is a classic and reliable method for producing esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and therefore, strategies are employed to drive the reaction towards the product side.
Caption: Fischer Esterification of 2-fluoro-5-methylbenzoic acid.
Experimental Protocol: Fischer Esterification
Materials:
-
2-fluoro-5-methylbenzoic acid
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzoic acid in a significant excess of anhydrous ethanol (e.g., 5-10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Causality Behind Experimental Choices
-
Excess Ethanol: Using ethanol in large excess shifts the equilibrium of the reversible Fischer esterification towards the formation of the ethyl ester product, thereby increasing the yield.
-
Anhydrous Conditions: The presence of water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield. Using anhydrous ethanol and a drying tube on the reflux condenser helps to minimize water content.
-
Acid Catalyst: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Neutralization and Washing: The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid. The brine wash helps to remove any remaining water and inorganic salts from the organic layer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the aromatic methyl group, and distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic methyl carbon, and the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹J C-F).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.19 m/z). Fragmentation patterns will likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments of the benzoate structure.
Safety and Handling
As a fluorinated organic compound, this compound requires careful handling in a laboratory setting.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8°C is recommended for long-term stability.[2]
Caption: Recommended safety workflow for handling this compound.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of a range of target molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a desirable building block in drug discovery programs. Its ester functionality provides a reactive handle for further chemical transformations, such as amide bond formation or reduction to the corresponding alcohol.
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Physicochemical Properties of Ethyl 2-fluoro-5-methylbenzoate
An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-fluoro-5-methylbenzoate
A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility behavior. This compound is an aromatic ester with the molecular formula C₁₀H₁₁FO₂.[1][2] Its structural characteristics, including the presence of a fluorine atom and a methyl group on the benzene ring, influence its polarity and intermolecular interactions, which in turn govern its solubility in various solvents.
Below is a summary of its key computed physicochemical properties, primarily sourced from the PubChem database.[2]
| Property | Value | Source |
| Molecular Weight | 182.19 g/mol | PubChem[2] |
| Molecular Formula | C₁₀H₁₁FO₂ | PubChem[2] |
| XLogP3 | 2.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| CAS Number | 496841-90-8 | PubChem[2] |
The XLogP3 value of 2.6 suggests that this compound is more soluble in organic solvents than in water, a typical characteristic of many esters used in pharmaceutical synthesis.[2][3] The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors indicate its ability to interact with protic solvents, although it cannot form hydrogen bonds with itself.[2][3]
Theoretical Frameworks for Solubility Prediction
In the absence of experimental data, theoretical models provide a valuable tool for estimating solubility. These models are crucial in early-stage development for solvent screening and process optimization.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle that "like dissolves like."[4] Every molecule is assigned three parameters:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of two substances in the Hansen space can be calculated, with smaller distances indicating higher affinity. While specific HSP values for this compound are not published, they can be estimated using group contribution methods.
UNIFAC Model
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[5][6][7] This model is particularly useful for predicting the solubility of a solid in a liquid. The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used to calculate the activity coefficient, which is then used to determine the solubility.[7] For this compound, the relevant groups would include aromatic carbons, the ester group, the fluorine group, and the methyl group.
Experimental Determination of Solubility
To obtain definitive solubility data, experimental measurement is essential. The following section details two common and reliable methods for determining the solubility of a solid compound like this compound in various solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for solubility determination.[8] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a small beaker).
-
-
Solvent Evaporation and Quantification:
-
Record the weight of the container with the filtrate.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Once the solvent is completely evaporated, re-weigh the container with the dried solute.
-
-
Calculation:
-
The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or other relevant units.
-
Diagram of the Gravimetric Solubility Determination Workflow:
Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectrophotometry
For compounds that have a chromophore and absorb in the UV-Visible range, spectrophotometry offers a rapid and sensitive method for solubility determination. This method relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Determine Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer to find the wavelength at which absorbance is highest (λmax).
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Step 1).
-
After equilibration, withdraw and filter a sample of the supernatant (Step 2 of the gravimetric method).
-
Dilute a precise volume of the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Diagram of the UV-Vis Spectrophotometry Workflow:
Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.
Conclusion
While direct experimental solubility data for this compound is not extensively published, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. The physicochemical properties suggest a preference for organic solvents. For precise data, the detailed gravimetric and UV-Vis spectrophotometry protocols offer reliable methods for generating this crucial information. For early-stage research and development, theoretical models like Hansen Solubility Parameters and UNIFAC can provide valuable initial estimates for solvent screening. By employing these methodologies, researchers and drug development professionals can effectively characterize the solubility of this compound to support further development and application.
References
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- Gmehling, J., Weidlich, U., & Schwartzentruber, J. (2020). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. RSC Advances, 10(63), 38435-38446. [Link]
- Kang, J., Diky, V., & Frenkel, M. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-3. [Link]
- Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE Journal, 21(6), 1086-1099. [Link]
- Sheikholeslamzadeh, E., & Rohani, S. (2014). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 53(19), 8267-8275. [Link]
- Vermeire, F. H., & Green, W. H. (2020).
- Chemistry LibreTexts. (2023). Properties of Esters. [Link]
- Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23835. [Link]
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- Roosta, A., & Saboohi, Y. (2018). New Group-Interaction Parameters of the UNIFAC Model: Aromatic Carboxyl Binaries.
- PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate.
- MySkinRecipes. (n.d.).
- Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]
- Yang, X., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook, second edition. CRC press. [Link]
- Abbott, S. (n.d.). Designer Solvent Blends. Hansen Solubility Parameters. [Link]
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
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An In-Depth Technical Guide to the Spectral Data of Ethyl 2-fluoro-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for ethyl 2-fluoro-5-methylbenzoate, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to not only present the core spectral data but also to offer insights into the rationale behind data acquisition and interpretation, ensuring a thorough understanding for professionals in drug development and related fields.
Molecular Structure and Overview
This compound (C₁₀H₁₁FO₂) is an aromatic ester with a molecular weight of 182.19 g/mol .[1] Its structure, featuring a fluorine atom and a methyl group on the benzene ring, presents a unique spectral fingerprint that is crucial for its identification and characterization in complex matrices. Understanding its spectral properties is paramount for quality control, reaction monitoring, and metabolic studies.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A high-resolution ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.8 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent signal.[2][3] The use of a deuterated solvent is critical to avoid large solvent proton signals that would obscure the analyte's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumental Parameters:
-
Acquisition Time: Typically 2-4 seconds to ensure good resolution.
-
Pulse Width: A 30-45° pulse is often used to allow for faster repetition rates without saturating the signals.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient for quantitative analysis.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | dd (doublet of doublets) | 1H | Ar-H |
| ~7.15 | m (multiplet) | 1H | Ar-H |
| ~7.05 | t (triplet) | 1H | Ar-H |
| 4.38 | q (quartet) | 2H | -OCH₂CH₃ |
| 2.35 | s (singlet) | 3H | Ar-CH₃ |
| 1.38 | t (triplet) | 3H | -OCH₂CH₃ |
Disclaimer: These are predicted values. Actual experimental values may vary slightly.
Interpretation and Causality:
-
Aromatic Protons (δ ~7.05-7.75 ppm): The three protons on the benzene ring appear in the downfield region characteristic of aromatic systems. Their distinct chemical shifts and coupling patterns are a direct result of the electronic effects of the substituents. The electron-withdrawing fluorine and ester groups deshield the aromatic protons, shifting them downfield. The specific splitting patterns (doublet of doublets, multiplet, and triplet) arise from the coupling interactions between adjacent non-equivalent protons and the coupling to the fluorine atom.
-
Ethyl Group Protons: The methylene protons (-OCH₂-) of the ethyl group are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded and appear as a quartet around 4.38 ppm. The quartet arises from coupling to the three equivalent protons of the adjacent methyl group (n+1 rule, where n=3). The methyl protons (-CH₃) of the ethyl group are further from the electronegative oxygen and are therefore more shielded, appearing as a triplet around 1.38 ppm due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).
-
Methyl Group Proton (δ ~2.35 ppm): The protons of the methyl group attached to the aromatic ring appear as a singlet around 2.35 ppm. The singlet multiplicity indicates no adjacent proton neighbors to couple with.
Caption: A streamlined workflow for acquiring and interpreting a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Experimental Protocol: Best Practices for ¹³C NMR
The acquisition of a ¹³C NMR spectrum requires slightly different considerations than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrumental Parameters:
-
Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Acquisition Time: A longer acquisition time and a larger number of scans (e.g., 128 to 1024 or more) are typically necessary.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often used to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although for routine qualitative spectra, a shorter delay is acceptable.
-
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~160.0 (d) | C-F |
| ~138.0 | C-CH₃ |
| ~132.0 (d) | Ar-CH |
| ~125.0 (d) | Ar-CH |
| ~118.0 (d) | Ar-CH |
| ~115.0 (d) | C-COOEt |
| ~61.5 | -OCH₂CH₃ |
| ~20.5 | Ar-CH₃ |
| ~14.0 | -OCH₂CH₃ |
Disclaimer: These are predicted values. Actual experimental values may vary slightly. The 'd' indicates a doublet due to coupling with the fluorine atom.
Interpretation and Causality:
-
Carbonyl Carbon (δ ~165.0 ppm): The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms.
-
Aromatic Carbons (δ ~115.0-160.0 ppm): The six aromatic carbons resonate in the typical range for benzene derivatives. The carbon directly attached to the fluorine atom (C-F) will appear as a doublet with a large coupling constant (¹JCF) and will be shifted significantly downfield due to the high electronegativity of fluorine. The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF), which may or may not be resolved depending on the instrument's resolution. The positions of the other aromatic carbons are influenced by the electronic effects of the substituents.
-
Ethyl Group Carbons: The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen and appears around 61.5 ppm. The terminal methyl carbon (-CH₃) is more shielded and resonates at a higher field, around 14.0 ppm.
-
Methyl Group Carbon (δ ~20.5 ppm): The carbon of the methyl group attached to the aromatic ring appears at approximately 20.5 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient and rapid method for obtaining IR spectra of liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Disclaimer: These are predicted values based on characteristic group frequencies.
Interpretation and Causality:
-
C=O Stretch ( ~1720 cm⁻¹): The most prominent peak in the IR spectrum is the strong absorption due to the stretching vibration of the carbonyl group (C=O) of the ester. Its position is characteristic of aromatic esters.
-
C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the aliphatic ethyl and methyl groups.
-
C=C Stretches ( ~1600, ~1480 cm⁻¹): These absorptions are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O Stretch ( ~1250 cm⁻¹): A strong absorption corresponding to the stretching vibration of the C-O single bond of the ester functional group is expected.
-
C-F Stretch ( ~1100 cm⁻¹): The stretching vibration of the carbon-fluorine bond typically gives rise to a strong absorption in this region.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Experimental Protocol: Electron Ionization (EI)-MS
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Predicted Mass Spectrum Fragmentation
| m/z | Proposed Fragment |
| 182 | [M]⁺• (Molecular Ion) |
| 153 | [M - C₂H₅]⁺ |
| 137 | [M - OC₂H₅]⁺ |
| 109 | [M - COOC₂H₅]⁺ |
Disclaimer: These are predicted fragmentation patterns based on the known fragmentation of aromatic esters.
Interpretation and Causality:
-
Molecular Ion (m/z 182): The peak corresponding to the molecular weight of the compound is expected to be observed, confirming the molecular formula.
-
Loss of the Ethyl Radical (m/z 153): Fragmentation can occur via cleavage of the C-O bond, leading to the loss of an ethyl radical (•C₂H₅), resulting in a fragment with m/z 153.
-
Loss of the Ethoxy Radical (m/z 137): A common fragmentation pathway for esters is the loss of the alkoxy group as a radical (•OC₂H₅), leading to the formation of an acylium ion with m/z 137. This is often a very stable and abundant ion.
-
Loss of the Carboethoxy Group (m/z 109): Cleavage of the bond between the aromatic ring and the ester group can result in the loss of the entire carboethoxy group (•COOC₂H₅), giving a fragment corresponding to the fluorotoluene cation at m/z 109.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectral analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating system for its unambiguous identification and characterization. The interplay of data from these orthogonal techniques allows for a detailed understanding of its molecular structure and electronic properties. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently work with this compound in their research and development endeavors.
References
- ChemDoodle. (2024).
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link][4][5]
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link][6]
- PubChem. (n.d.). This compound.
- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link][2]
- Chemistry LibreTexts. (2023, August 29).
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-fluoro-5-methylbenzoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed analysis of the proton (¹H) NMR spectrum of Ethyl 2-fluoro-5-methylbenzoate, a substituted aromatic ester. As a key building block in the synthesis of pharmaceuticals and other bioactive molecules, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development.[1] This document will provide a comprehensive interpretation of the ¹H NMR spectrum, grounded in fundamental principles and supported by data from analogous structures. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed prediction and interpretation based on established spectroscopic principles and available data for structurally related compounds.
Molecular Structure and Proton Environments
The molecular structure of this compound consists of a benzene ring substituted with an ethyl ester group at position C1, a fluorine atom at C2, and a methyl group at C5. This arrangement gives rise to four distinct proton environments that will be analyzed in the ¹H NMR spectrum:
-
Aromatic Protons (H3, H4, H6): Three protons attached to the benzene ring.
-
Ethyl Group Methylene Protons (-OCH₂CH₃): The two protons of the methylene group in the ethyl ester.
-
Ethyl Group Methyl Protons (-OCH₂CH₃): The three protons of the terminal methyl group in the ethyl ester.
-
Aromatic Methyl Protons (-CH₃): The three protons of the methyl group attached to the benzene ring.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton signal in this compound, assuming the spectrum is recorded in deuterated chloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~ 7.2 - 7.4 | ddd | ortho J(H4-H3) ≈ 8.5 Hz, meta J(H4-H6) ≈ 2.5 Hz, para J(H4-F) ≈ 4.5 Hz | 1H |
| H3 | ~ 7.1 - 7.3 | t | ortho J(H3-H4) ≈ 8.5 Hz, ortho J(H3-F) ≈ 8.5 Hz | 1H |
| H6 | ~ 7.7 - 7.9 | dd | meta J(H6-H4) ≈ 2.5 Hz, meta J(H6-F) ≈ 8.0 Hz | 1H |
| -OCH₂CH₃ | ~ 4.3 - 4.4 | q | J ≈ 7.1 Hz | 2H |
| -CH₃ (ring) | ~ 2.3 - 2.4 | s | N/A | 3H |
| -OCH₂CH₃ | ~ 1.3 - 1.4 | t | J ≈ 7.1 Hz | 3H |
Detailed Spectral Analysis and Rationale
The Aromatic Region (δ 7.0 - 8.0 ppm)
The chemical shifts and multiplicities of the aromatic protons are influenced by the electronic effects of the substituents and spin-spin coupling with neighboring protons and the fluorine atom.
-
H6 (δ ~ 7.7 - 7.9 ppm): This proton is ortho to the electron-withdrawing ethyl ester group, which deshields it, causing it to appear at the most downfield position in the aromatic region. It will exhibit coupling to H4 (meta coupling, ³J ≈ 2.5 Hz) and to the fluorine atom at C2 (meta coupling, ⁴J(H-F) ≈ 8.0 Hz). The expected multiplicity is a doublet of doublets (dd).
-
H4 (δ ~ 7.2 - 7.4 ppm): This proton is ortho to the methyl group and meta to the ethyl ester and fluorine atom. It will be coupled to H3 (ortho coupling, ³J ≈ 8.5 Hz), H6 (meta coupling, ³J ≈ 2.5 Hz), and the fluorine atom (para coupling, ⁵J(H-F) ≈ 4.5 Hz). This will result in a complex multiplet, likely a doublet of doublet of doublets (ddd).
-
H3 (δ ~ 7.1 - 7.3 ppm): This proton is situated ortho to the fluorine atom and meta to the ethyl ester group. The strong ortho coupling to the fluorine atom (³J(H-F) ≈ 8.5 Hz) and the ortho coupling to H4 (³J(H-H) ≈ 8.5 Hz) are expected to be very similar in magnitude. This will likely result in the signal appearing as a triplet (t).
The coupling of protons with fluorine is a key feature of the spectrum. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the nuclei, with typical ranges for aromatic systems being:
-
ortho (³J): 6-10 Hz
-
meta (⁴J): 5-8 Hz
-
para (⁵J): 2-5 Hz
The Aliphatic Region (δ 1.0 - 4.5 ppm)
The signals for the ethyl and methyl groups are more straightforward to interpret.
-
Ethyl Methylene Protons (-OCH₂CH₃, δ ~ 4.3 - 4.4 ppm): These protons are adjacent to the ester oxygen, which deshields them significantly. They are coupled to the three protons of the adjacent methyl group, resulting in a quartet (q) with a coupling constant of approximately 7.1 Hz. For comparison, the methylene quartet in ethyl benzoate appears around 4.38 ppm.[2]
-
Aromatic Methyl Protons (-CH₃, δ ~ 2.3 - 2.4 ppm): The methyl group is attached directly to the aromatic ring. Its protons are not coupled to any other protons, so they will appear as a sharp singlet (s). In similar structures like ethyl 4-methylbenzoate, the methyl singlet is observed around 2.26 ppm.[2]
-
Ethyl Methyl Protons (-OCH₂CH₃, δ ~ 1.3 - 1.4 ppm): These protons are the most upfield in the spectrum. They are coupled to the two protons of the adjacent methylene group, resulting in a triplet (t) with a coupling constant of approximately 7.1 Hz. This is consistent with the signal for the corresponding protons in ethyl benzoate, which appears around 1.41 ppm.[2]
Visualizing Molecular Couplings
The following diagram illustrates the key proton-proton and proton-fluorine couplings that determine the multiplicities of the aromatic signals.
Caption: Key H-H and H-F couplings in this compound.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
- Use a 400 MHz (or higher) NMR spectrometer for better signal dispersion and resolution.
- Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.
3. Data Acquisition:
- Set the spectral width to cover a range of approximately -1 to 12 ppm.
- Use a standard 90° pulse sequence.
- Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
- Employ a relaxation delay of 2-5 seconds between scans to ensure quantitative integration.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the multiplicities and measure the coupling constants.
The following diagram outlines the workflow for acquiring and processing the ¹H NMR spectrum.
Caption: Workflow for ¹H NMR spectral acquisition and processing.
Conclusion
This guide provides a detailed, expert-level prediction and interpretation of the ¹H NMR spectrum of this compound. By understanding the influence of the ethyl ester, fluorine, and methyl substituents on the chemical shifts and coupling patterns of the aromatic and aliphatic protons, researchers can confidently identify and characterize this compound. The presence of ¹H-¹⁹F coupling provides a unique spectral signature that is invaluable for structural confirmation. The provided experimental protocol outlines the best practices for acquiring a high-quality spectrum, ensuring reliable and reproducible results in a research and development setting.
References
- Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46311375, this compound.
- MySkinRecipes. (n.d.). This compound.
Sources
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 2-fluoro-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-fluoro-5-methylbenzoate, a compound of interest in synthetic chemistry and drug development. In the absence of an experimentally published spectrum, this document serves as a detailed predictive guide, leveraging established principles of NMR spectroscopy and empirical data from structurally analogous compounds. We will delve into the theoretical underpinnings of substituent effects on aromatic ¹³C chemical shifts, the intricacies of carbon-fluorine (C-F) coupling constants, and provide a robust, rationalized prediction of the complete ¹³C NMR spectrum. Furthermore, this guide outlines a detailed experimental protocol for the acquisition of a high-resolution ¹³C NMR spectrum, ensuring a self-validating framework for researchers seeking to confirm these predictions.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic ester with a unique arrangement of functional groups that makes ¹³C NMR spectroscopy an invaluable tool for its structural elucidation and purity assessment. The presence of a fluorine atom, an electron-donating methyl group, and an electron-withdrawing ethyl ester group on the benzene ring creates a distinct electronic environment for each carbon atom. Understanding the resulting ¹³C chemical shifts and, notably, the through-bond C-F coupling constants, is paramount for unambiguous spectral assignment. This guide will systematically deconstruct the expected ¹³C NMR spectrum, providing a foundational understanding for scientists working with this and related fluorinated aromatic compounds.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The prediction of the ¹³C NMR spectrum of this compound is based on the principle of substituent additivity, with special consideration for the significant influence of the fluorine atom. We will analyze the effects of the fluoro, methyl, and ethyl ester groups on the chemical shifts of the aromatic carbons, as well as the characteristic signals of the ethyl ester and methyl moieties.
Substituent Effects on Aromatic Carbon Chemical Shifts
The chemical shifts of the benzene ring carbons are influenced by the electronic properties of the attached substituents.
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong inductive (-I) effect, deshielding adjacent carbons. However, it also possesses lone pairs that can participate in resonance, leading to a shielding (+M) effect, particularly at the ortho and para positions. In ¹³C NMR, the direct C-F bond causes a significant downfield shift for the carbon it is attached to (C-2).
-
Methyl Group: The methyl group is a weak electron-donating group through an inductive (+I) and hyperconjugative effect, generally causing a slight shielding (upfield shift) of the aromatic carbons, most pronounced at the ortho and para positions relative to its own position.
-
Ethyl Ester Group (-COOCH₂CH₃): This group is electron-withdrawing via an inductive (-I) and resonance (-M) effect, leading to a deshielding (downfield shift) of the aromatic carbons. The carbon directly attached to the ester group (C-1) is significantly deshielded.
Carbon-Fluorine (¹³C-¹⁹F) Coupling
A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond spin-spin coupling between ¹³C and ¹⁹F nuclei.[1] This coupling is observed over multiple bonds and its magnitude is dependent on the number of intervening bonds.
-
¹JCF: The one-bond coupling constant is typically large, ranging from -240 to -260 Hz.[2]
-
²JCF: The two-bond coupling constant is smaller, generally in the range of 20-25 Hz.
-
³JCF and beyond: Three-bond and longer-range couplings are also often observed and are typically smaller than ²JCF.[1]
These couplings result in the splitting of carbon signals into doublets or more complex multiplets if other couplings are present.
Predicted ¹³C NMR Spectrum of this compound
Based on the analysis of substituent effects and data from analogous compounds such as ethyl benzoate, ethyl 2-fluorobenzoate, and ethyl 4-methylbenzoate, the following ¹³C NMR chemical shifts and coupling constants are predicted for this compound in a standard solvent like CDCl₃.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) | Rationale |
| C=O | ~165 | d | ³JCF ≈ 3-5 | Electron-withdrawing ester group. Three-bond coupling to fluorine. |
| C-1 | ~125 | d | ²JCF ≈ 20-25 | Attached to the ester group and two bonds from fluorine. |
| C-2 | ~162 | d | ¹JCF ≈ 245-255 | Directly bonded to the highly electronegative fluorine atom. |
| C-3 | ~118 | d | ²JCF ≈ 20-25 | Ortho to fluorine and influenced by the ester group. |
| C-4 | ~134 | d | ⁴JCF ≈ 2-4 | Meta to fluorine and influenced by both methyl and ester groups. |
| C-5 | ~139 | s | - | Attached to the methyl group, para to fluorine (long-range coupling may be too small to resolve). |
| C-6 | ~126 | d | ³JCF ≈ 7-9 | Ortho to the ester group and meta to fluorine. |
| -OCH₂- | ~61 | s | - | Typical chemical shift for an ethyl ester methylene carbon. |
| -OCH₂CH₃ | ~14 | s | - | Typical chemical shift for an ethyl ester methyl carbon. |
| Ar-CH₃ | ~21 | s | - | Typical chemical shift for an aromatic methyl carbon. |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To validate the predicted spectral data, the following experimental workflow is recommended for acquiring a high-resolution ¹³C NMR spectrum of this compound.
Sample Preparation
-
Dissolve Sample: Accurately weigh approximately 20-50 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for routine ¹³C NMR and its residual solvent peak at ~77.16 ppm can be used for spectral referencing.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS provides a sharp signal at 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Angle: 30 degrees to allow for a shorter relaxation delay.
-
Spectral Width: Approximately 240 ppm (from -20 to 220 ppm) to ensure all signals are captured.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. Due to the natural low abundance of ¹³C and potential signal splitting from C-F coupling, more scans may be necessary.
-
-
Initiate Acquisition: Start the experiment.
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm or the TMS peak at 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate their areas. Note that for standard ¹³C NMR, integrations are not typically quantitative.
Data Interpretation Workflow
The following logical workflow should be followed for the interpretation of the acquired ¹³C NMR spectrum.
Caption: A logical workflow for the interpretation of the ¹³C NMR spectrum.
Conclusion
This technical guide provides a comprehensive, predictive framework for understanding the ¹³C NMR spectrum of this compound. By systematically analyzing the expected substituent effects and C-F coupling constants, researchers are equipped with a robust tool for the initial identification and subsequent experimental verification of this compound. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, allowing for a confident structural confirmation. This predictive approach, grounded in fundamental NMR principles, serves as a valuable resource for scientists engaged in the synthesis and analysis of novel fluorinated aromatic molecules.
References
- Berg, A., Hansen, P. E., & Jakobsen, H. J. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2165. [Link]
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
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Mass spectrometry of Ethyl 2-fluoro-5-methylbenzoate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-fluoro-5-methylbenzoate
Authored by a Senior Application Scientist
This guide provides a detailed examination of the mass spectrometric behavior of this compound (C₁₀H₁₁FO₂), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its fragmentation pattern is crucial for researchers, scientists, and drug development professionals for reaction monitoring, purity assessment, and structural confirmation. This document moves beyond a simple recitation of data to explain the causal factors behind the observed mass spectrum, grounding the interpretation in the fundamental principles of organic mass spectrometry.
Physicochemical Characteristics
A foundational understanding of the analyte's properties is essential before any analytical procedure. This compound is a fluorinated aromatic carboxylic acid derivative.[2] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | PubChem[3] |
| Molecular Weight | 182.19 g/mol | PubChem[3] |
| Monoisotopic Mass | 182.07430775 Da | PubChem[3] |
| CAS Number | 496841-90-8 | ChemicalBook[4] |
| Physical Form | Liquid or Solid | Sigma-Aldrich |
Principles of Electron Ionization Mass Spectrometry (EI-MS)
For volatile and thermally stable small molecules like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the analytical method of choice.[5] The process begins when the vaporized molecule enters the ion source, where it is bombarded by high-energy electrons (typically 70 eV).[6] This bombardment ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•) .[6]
The energy imparted during ionization is substantial, leaving the molecular ion in a highly excited state. To dissipate this excess energy, the M⁺• undergoes fragmentation, breaking into a cascade of smaller, charged fragment ions and neutral radicals or molecules.[6] The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), generating a spectrum that serves as a molecular fingerprint.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 496841-90-8|this compound|BLD Pharm [bldpharm.com]
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IR spectrum of Ethyl 2-fluoro-5-methylbenzoate
An In-depth Technical Guide to the Infrared Spectrum of Ethyl 2-fluoro-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality assessment of organic compounds. This guide provides a comprehensive examination of the Fourier Transform Infrared (FTIR) spectrum of this compound (C₁₀H₁₁FO₂), a substituted aromatic ester with applications in the synthesis of pharmaceuticals and agrochemicals.[1] We will detail a robust experimental protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR), followed by an in-depth analysis of the principal vibrational modes. This document is designed to serve as a practical reference for scientists engaged in compound characterization and molecular spectroscopy.
Introduction: The Role of Vibrational Spectroscopy
In the landscape of analytical chemistry, IR spectroscopy offers a rapid, non-destructive, and highly specific method for identifying functional groups within a molecule. By measuring the interaction of infrared radiation with a sample, we can probe the discrete vibrational energy states of its covalent bonds. Each functional group (e.g., C=O, C-H, C-F) absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." For a molecule like this compound, this fingerprint allows for unambiguous confirmation of its structure, revealing the presence of its ester, aromatic, and halogenated moieties.
This guide moves beyond a simple recitation of peak positions to explain the causality behind the observed spectrum, grounding the interpretation in the principles of molecular vibrations and the electronic effects conferred by the molecule's substituents.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound, with its distinct functional groups, gives rise to a rich and informative infrared spectrum. Understanding these individual components is the first step in a logical spectral interpretation.
Chemical Structure:
Caption: Molecular Structure of this compound.
The primary functional groups and their expected vibrational characteristics are:
-
Aromatic Ring (1,2,4-Trisubstituted): This system will exhibit characteristic C-H and C=C stretching vibrations. The substitution pattern is also revealed by out-of-plane bending modes in the fingerprint region.[2][3]
-
Ester Group (-COOEt): This is the most prominent feature, with a very strong carbonyl (C=O) stretch and two distinct C-O stretches. The conjugation with the aromatic ring will shift the C=O absorption to a lower wavenumber compared to aliphatic esters.[4][5][6]
-
Alkyl Groups (-CH₃, -CH₂-): The ethyl and methyl groups will show characteristic symmetric and asymmetric C-H stretching and bending vibrations.[7][8][9]
-
Carbon-Fluorine Bond (C-F): The C-F stretch gives rise to a strong absorption in the fingerprint region, though its exact position can be influenced by coupling with other vibrations.
Experimental Protocol: Acquiring a High-Fidelity FTIR-ATR Spectrum
For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is the most efficient and widely used sampling technique in FTIR spectroscopy, requiring minimal sample preparation.[10][11]
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
A single-reflection ATR accessory, commonly with a zinc selenide (ZnSe) or diamond crystal. Diamond is preferred for its superior durability.[10]
Methodology:
-
System Preparation: Ensure the spectrometer is purged and stable. Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.[12][13]
-
Background Acquisition: Record a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for its digital removal from the final sample spectrum.[12]
-
Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal. The sample volume should be sufficient to completely cover the crystal surface.[10][14]
-
Sample Spectrum Acquisition: Using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum. The instrument software will automatically ratio the sample interferogram against the background interferogram to produce the final infrared spectrum.
-
Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent and wipe.
Caption: Standard Operating Procedure for FTIR-ATR Analysis of a Liquid Sample.
Spectral Interpretation and Detailed Analysis
The resulting IR spectrum is a plot of infrared intensity (typically as % Transmittance) versus wavenumber (in cm⁻¹). The analysis involves assigning the observed absorption bands to specific molecular vibrations.
Summary of Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100–3030 | Weak-Medium | C-H Stretch | Aromatic C-H |
| 2985–2850 | Medium | C-H Stretch | Aliphatic (Ethyl & Methyl C-H) |
| ~1725 | Strong, Sharp | C=O Stretch | Conjugated Ester Carbonyl |
| 1615 & 1580 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1470 | Medium | C-H Bend (Scissoring) | -CH₂- |
| ~1450 & ~1380 | Medium | C-H Bend (Asymmetric & Symmetric) | -CH₃ |
| ~1280 | Strong | C-C-O Asymmetric Stretch | Ester |
| ~1110 | Strong | O-C-C Symmetric Stretch | Ester |
| 1250-1150 | Strong | C-F Stretch | Aryl-Fluoride |
| 900-800 | Medium-Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Aromatic |
Detailed Band-by-Band Analysis:
-
C-H Stretching Region (3100 cm⁻¹ - 2850 cm⁻¹):
-
The weak absorptions observed just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[2][15]
-
The more intense, sharp peaks appearing below 3000 cm⁻¹ arise from the sp³ hybridized C-H bonds of the ethyl and methyl groups. Typically, four distinct peaks can be resolved, corresponding to the asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups.[16][17]
-
-
Carbonyl (C=O) Stretching Region (~1725 cm⁻¹):
-
This is typically the most intense and easily identifiable band in the spectrum. For a saturated aliphatic ester, this peak appears around 1750-1735 cm⁻¹.[6] In this compound, the carbonyl group is conjugated with the π-system of the benzene ring. This resonance effect delocalizes the electron density of the C=O bond, slightly weakening it and lowering its vibrational frequency to the 1730-1715 cm⁻¹ range.[4][5][6] This shift is a key piece of evidence for the aromatic ester structure.
-
-
Aromatic Ring and C-H Bending Region (1615 cm⁻¹ - 1380 cm⁻¹):
-
A pair of medium-intensity bands around 1615 cm⁻¹ and 1580 cm⁻¹ are due to C=C stretching vibrations within the benzene ring.[2][3]
-
Aliphatic C-H bending (deformation) modes are also found here. A band near 1470 cm⁻¹ is typical for the scissoring vibration of the -CH₂- group, while asymmetric and symmetric "umbrella" bending of the -CH₃ groups appear near 1450 cm⁻¹ and 1380 cm⁻¹, respectively.[7][9]
-
-
Fingerprint Region (< 1500 cm⁻¹): This region is often complex due to the coupling of many vibrational modes, but it contains highly diagnostic information.
-
Ester C-O Stretches: Aromatic esters are characterized by two very strong C-O stretching bands. The first, appearing around 1280 cm⁻¹, is due to the asymmetric C-C-O stretch.[5] The second strong band, typically near 1110 cm⁻¹, corresponds to the symmetric O-C-C stretch.[5] The intensity and position of these bands are a hallmark of the ester functional group.
-
C-F Stretch: The C-F stretching vibration for an aryl fluoride gives rise to a strong, sharp absorption typically in the 1250-1150 cm⁻¹ range. This peak may overlap with the strong C-O ester stretch, but its presence is crucial for confirming the fluorine substitution.
-
Aromatic C-H Out-of-Plane (OOP) Bending: The strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ are caused by the out-of-plane bending of the aromatic C-H bonds. The specific pattern in this region is highly diagnostic of the ring's substitution pattern.[2][15][16] For a 1,2,4-trisubstituted ring, a strong band is expected in the 860-800 cm⁻¹ range.
-
Caption: Correlation between molecular structure and key IR absorption bands.
Conclusion
The infrared spectrum of this compound is a powerful analytical tool for its positive identification and structural verification. The key diagnostic features are the strong, conjugation-shifted carbonyl (C=O) absorption around 1725 cm⁻¹, the two intense C-O ester stretches in the fingerprint region, and the characteristic patterns of aromatic and aliphatic C-H vibrations. The presence of a strong C-F stretch further confirms the halogen substitution. By employing a systematic approach to both data acquisition and interpretation, researchers can confidently use FTIR spectroscopy to verify the molecular integrity of this and similar compounds, ensuring reliability in synthetic chemistry and drug development pipelines.
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Introduction: A Proactive Approach to Laboratory Safety
An In-depth Technical Guide to the Safe Handling of Ethyl 2-fluoro-5-methylbenzoate
This compound (CAS No. 496841-90-8) is a fluorinated aromatic ester that serves as a valuable intermediate in medicinal chemistry and agrochemical research.[1] Its utility in constructing complex bioactive molecules, often through cross-coupling reactions, makes it a frequent presence in drug discovery and development laboratories.[1] While it is a key enabler of innovation, like all research chemicals, its safe handling is paramount. The toxicological and physicochemical properties of many novel intermediates are not fully characterized, necessitating a risk-based approach grounded in established safety principles.
This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a framework for thinking critically about chemical safety. We will deconstruct the available data, explain the causality behind safety protocols, and establish self-validating systems of work to ensure that scientific advancement and personal safety proceed in tandem. This document is built on the core principle that a thorough understanding of a compound's potential hazards is the foundation of confident and safe experimentation.
Chapter 1: Chemical Identity and Physicochemical Properties
A precise understanding of a substance's identity is the first step in any safety assessment. This information allows researchers to accurately locate relevant safety data and predict potential behavior based on chemical structure.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | Benzoic acid, 2-fluoro-5-methyl-, ethyl ester | [2][3] |
| CAS Number | 496841-90-8 | [2][3] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1][2] |
| Molecular Weight | 182.19 g/mol | [1][2] |
| Physical Form | Liquid or Solid or Semi-solid (Typical for similar compounds) | [4] |
| Storage | Room temperature, in a dry, tightly sealed container | [1][4] |
Note: Comprehensive experimental data for properties such as boiling point, flash point, and density are not fully available in the reviewed literature. Therefore, treating the substance with the caution afforded to a combustible liquid with unknown vapor properties is a prudent starting point.[5][6]
Chapter 2: Hazard Identification and Proactive Risk Assessment
For many research chemicals, a complete, formally adjudicated hazard profile is unavailable. In these instances, a conservative assessment based on related structures and available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data is the most responsible course of action.[7] Data from structurally similar compounds, such as other fluorinated benzoates, suggest that this compound should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[3][4][8]
Anticipated GHS Classification:
-
Signal Word: Warning[4]
-
Pictogram: GHS07 (Exclamation Mark)[4]
-
Potential Hazard Statements:
-
Potential Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
The following workflow illustrates the logical progression from identifying potential hazards to implementing robust control measures. This is a foundational thought process for ensuring laboratory safety.
Chapter 3: Safe Handling and Engineering Controls
The principle of causality is critical here: because the compound is presumed to be an irritant and its vapor pressure is unknown, specific controls are mandated. The primary engineering control for handling this compound is a certified chemical fume hood. This protects the user from inhaling potentially irritating vapors.
Step-by-Step Laboratory Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
PPE: Don all required Personal Protective Equipment as detailed in Chapter 4.
-
Aliquotting: Conduct all transfers and weighing of the material within the fume hood. If the substance is a solid, handle it gently to avoid creating dust. If it is a liquid, use appropriate pipettes or syringes to avoid splashes.
-
Reaction Setup: Keep all reaction vessels containing the substance within the fume hood. Ensure any apparatus that may release vapors (e.g., condenser outlets) is properly vented or trapped.
-
Post-Handling: Tightly seal the primary container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Waste: Dispose of contaminated consumables (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.
Chapter 4: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense. Its selection must directly counter the identified hazards. For an irritant, the goal is to prevent all contact with the skin and eyes.
-
Eye/Face Protection: Wear tight-fitting safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be used in addition to goggles if there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile gloves. Inspect them for any signs of damage before use. For prolonged operations, consider double-gloving. If contact occurs, remove the glove immediately, wash your hands, and don a new glove.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: Under normal conditions of use within a functioning fume hood, respiratory protection is not required.[9] If engineering controls fail or for large-scale spills, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[5]
This system is self-validating: proper use of these items, combined with the engineering controls in Chapter 3, creates a comprehensive barrier between the researcher and the chemical hazard.
Chapter 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.
First-Aid Measures for Exposure
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10] |
Spill and Fire Response
-
Accidental Release: For a small spill, ensure adequate ventilation and wear full PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal.[11] For large spills, evacuate the area and call emergency responders.
-
Fire-Fighting: This material is likely combustible.[6] Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5] Hazardous combustion products include carbon monoxide and carbon dioxide.[5]
Chapter 6: Stability, Storage, and Disposal
-
Reactivity and Stability: The compound is generally stable under recommended storage conditions.[5] However, it is hygroscopic and should be protected from moisture.[5] Conditions to avoid include heat, sparks, open flames, and other sources of ignition.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which could initiate vigorous reactions.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[1][4][5]
-
Disposal: Waste disposal must be conducted in accordance with all federal, state, and local regulations. Dispose of the chemical and its container at an approved waste disposal plant.[5] Do not flush into the sewer system.[5]
Conclusion
The safe application of this compound in a research and development setting is contingent on a proactive and informed approach to safety. By understanding its chemical identity, anticipating its hazards based on available data and analogous structures, and consistently implementing robust engineering controls, PPE protocols, and emergency plans, researchers can confidently manage the risks associated with this valuable chemical intermediate. This guide provides the technical framework and logical workflows to build that confidence and foster a culture of safety in the laboratory.
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- Ethyl 2-fluoro-5-nitrobenzoate GHS Classification.
- Safety Data Sheet - Ethyl benzo
- GHS Hazardous Chemical Inform
- Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957.
- Safety Data Sheet: Methyl benzo
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An In-depth Technical Guide to the Procurement and Quality Verification of Ethyl 2-fluoro-5-methylbenzoate for Pharmaceutical Research and Development
Abstract
Ethyl 2-fluoro-5-methylbenzoate (CAS No. 496841-90-8) is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical intermediates. The strategic incorporation of the fluoro and methyl groups on the benzoate scaffold offers medicinal chemists a versatile tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and safe handling of this critical reagent. We will delve into the nuances of supplier selection, outline detailed protocols for analytical verification, and discuss the importance of stringent quality control in the context of pharmaceutical research and Good Manufacturing Practices (GMP).
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[2] Its structure is amenable to further functionalization, making it a cornerstone for constructing complex aromatic systems.
The quality of starting materials is a critical determinant of the success, reproducibility, and safety of a drug development program. Inconsistent purity, the presence of uncharacterized impurities, or batch-to-batch variability can lead to failed experiments, misleading biological data, and significant delays in the development timeline. Therefore, a robust framework for supplier qualification and in-house quality verification is not merely a matter of good practice but a scientific and regulatory necessity.
Commercial Suppliers of this compound: A Comparative Overview
A multitude of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, specialized laboratories. The choice of supplier should be guided by a careful consideration of purity, available documentation, scale-up capability, and technical support. Below is a comparative table of representative suppliers.
| Supplier | Purity Specification | Available Quantities | Noteworthy Information |
| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Often provides detailed safety and handling information. |
| BLD Pharm | ≥98% (customizable) | Grams to Kilograms | Offers various purity grades and provides key technical data on their website.[3] |
| Fluorochem | Typically ≥97% | Grams to Kilograms | Specializes in fluorinated compounds, may offer unique analogs. |
| ChemicalBook | Lists multiple suppliers | Varies by supplier | A useful aggregator for identifying a wide range of potential sources.[1] |
| CymitQuimica | ≥98% | Milligrams to Grams | Provides basic chemical properties and pricing for research quantities.[4] |
Note: This table is for illustrative purposes. Purity, availability, and pricing are subject to change. Researchers should always obtain the most current information directly from the supplier.
Supplier Qualification and the Imperative of Documentation
In the pharmaceutical industry, the selection of a raw material supplier is a formal process governed by quality management systems.[3][5] While early-stage research may have less stringent requirements, it is prudent to adopt a forward-looking approach.
The Certificate of Analysis (CoA)
The most critical document accompanying a chemical reagent is the Certificate of Analysis (CoA). A comprehensive CoA should include:
-
Compound Identification: Name, CAS number, molecular formula, and structure.
-
Physical Properties: Appearance, melting point, boiling point, etc.
-
Analytical Results: The measured purity, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Data: Confirmation of identity using techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
-
Date of Analysis and Batch Number: Essential for traceability.
Supplier Audits and Quality Agreements
For later-stage development and GMP manufacturing, a direct audit of the supplier's facilities may be necessary to ensure they comply with guidelines such as ICH Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients.[6] A formal Quality Agreement should also be established, defining the quality specifications, change control procedures, and responsibilities of both the supplier and the purchaser.[2][5]
The following diagram illustrates a logical workflow for qualifying a new supplier of a critical starting material like this compound.
Caption: Workflow for Supplier Qualification.
In-house Quality Control: A Self-Validating System
Independent verification of a starting material's identity and purity is paramount. This not only validates the supplier's claims but also ensures the integrity of the research conducted.
Identity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of this compound.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.
Expected ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 1H | Aromatic H |
| ~7.1-7.3 | m | 2H | Aromatic H |
| 4.38 (q) | q | 2H | -OCH₂CH₃ |
| 2.35 (s) | s | 3H | Ar-CH₃ |
| 1.39 (t) | t | 3H | -OCH₂CH₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine coupling.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for assessing the purity of volatile compounds like this compound and for identifying potential volatile impurities.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the peak areas in the total ion chromatogram (TIC) to determine the relative purity (area %). Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): m/z = 182.
-
Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 137. Further fragmentation of the aromatic ring will also be observed.
The following diagram illustrates the quality control workflow.
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Discovery and history of fluorinated benzoate esters
An In-depth Technical Guide to the Discovery and History of Fluorinated Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated benzoate esters, a key subclass of these compounds, possess unique physicochemical properties that have driven significant advancements in drug discovery and the development of novel materials. This guide provides a comprehensive historical narrative of the discovery and synthesis of fluorinated benzoate esters, from the early pioneering work in organofluorine chemistry to the sophisticated synthetic methodologies available today. We will delve into the seminal reactions that enabled the introduction of fluorine onto the benzene ring, explore the evolution of fluorination techniques, and discuss the profound impact of fluorine substitution on the biological and material properties of benzoate esters. This document serves as an in-depth technical resource, offering field-proven insights and detailed experimental protocols for researchers and professionals in the field.
Part 1: The Dawn of Aromatic Fluorination: A Historical Perspective
The journey to fluorinated benzoate esters begins with the broader history of organofluorine chemistry. The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride.[1] However, the introduction of fluorine into aromatic systems proved to be a formidable challenge for early chemists. Direct fluorination with elemental fluorine, first isolated by Henri Moissan in 1886, was often uncontrollable and explosive.[1] This set the stage for the development of more controlled and predictable methods for synthesizing fluoroaromatic compounds.
A pivotal moment in aromatic fluorine chemistry arrived in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[1][2] Their discovery, now known as the Balz-Schiemann reaction, provided the first reliable and general method for the preparation of aryl fluorides from primary aromatic amines.[2][3][4] This reaction was a significant breakthrough, enabling the synthesis of a wide range of fluorinated aromatic compounds, including the precursors to fluorinated benzoate esters.
The Balz-Schiemann Reaction: A Gateway to Fluoroaromatics
The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of a diazonium tetrafluoroborate intermediate.[3] This method proved to be a cornerstone for accessing fluoroaromatic compounds for many decades and is still utilized in some industrial applications.[1]
The general workflow of the Balz-Schiemann reaction can be visualized as follows:
Caption: Workflow of the Balz-Schiemann Reaction.
The mechanism, while effective, has been a subject of study. It is generally accepted to proceed through the formation of an aryl cation intermediate after the loss of nitrogen gas, which is then trapped by a fluoride ion from the tetrafluoroborate counterion.[2]
Part 2: Foundational Synthetic Methodologies
The ability to synthesize fluorinated benzoate esters is intrinsically linked to the methods developed for introducing fluorine into the benzene ring and for the subsequent esterification.
The Balz-Schiemann Reaction in Practice: Synthesis of Fluorobenzoic Acids
The Balz-Schiemann reaction was instrumental in the synthesis of fluorobenzoic acids, the direct precursors to fluorinated benzoate esters. For example, 4-fluorobenzoic acid can be synthesized from 4-aminobenzoic acid.
Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction
-
Diazotization: 4-aminobenzoic acid is dissolved in a solution of fluoroboric acid (HBF4). The solution is cooled to below 5°C.
-
A cooled aqueous solution of sodium nitrite (NaNO2) is added dropwise while maintaining the low temperature. This results in the formation of the diazonium tetrafluoroborate salt, which often precipitates from the solution.
-
Isolation: The precipitated diazonium salt is collected by filtration and washed with cold water, followed by a cold organic solvent like ethanol or diethyl ether.
-
Thermal Decomposition: The dried diazonium salt is gently heated. The decomposition is often exothermic and should be controlled. Nitrogen gas and boron trifluoride are evolved, leaving the crude aryl fluoride.[2]
-
Purification: The resulting 4-fluorobenzoic acid is then purified, typically by recrystallization.
Halogen Exchange Reactions: The Swarts Reaction
Another pioneering method for the synthesis of organofluorine compounds is the Swarts reaction, first described by Frédéric Jean Edmond Swarts in 1892.[5] This reaction involves the exchange of chlorine or bromine atoms with fluorine by treatment with a metal fluoride, most commonly antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5).[5][6][7] While predominantly used for aliphatic compounds, it laid the groundwork for halogen exchange (Halex) reactions in aromatic systems.[6]
A significant advancement in this area was the use of potassium fluoride (KF) for the nucleophilic halogen exchange from an activated aryl chloride to an aryl fluoride, first reported by Gottlieb in 1936.[1]
Esterification: From Fluorinated Benzoic Acids to Esters
Once the fluorinated benzoic acid is synthesized, the corresponding ester can be prepared through standard esterification methods, such as the Fischer-Speier esterification. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Caption: General scheme for Fischer-Speier esterification.
Part 3: The Modern Era of Aromatic Fluorination
While the Balz-Schiemann and early Halex reactions were groundbreaking, they often required harsh conditions and had limitations in substrate scope.[2] The demand for more efficient and selective fluorination methods, largely driven by the pharmaceutical and agrochemical industries, has led to the development of sophisticated new techniques.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) has become a powerful tool for the synthesis of fluoroaromatics.[8][9] In this reaction, a nucleophilic fluoride source, such as KF or CsF, displaces a leaving group (typically Cl or NO2) on an electron-deficient aromatic ring.[8][10] The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.[10][11]
The high electronegativity of fluorine makes it a poor leaving group in SNAr reactions, but an excellent substituent for activating the ring towards nucleophilic attack.[10] This has led to the development of highly efficient SNAr fluorination reactions.[8]
Electrophilic Fluorination
The development of electrophilic fluorinating agents has provided a complementary approach to nucleophilic methods.[12] These reagents deliver an electrophilic fluorine ("F+") to a nucleophilic aromatic ring. Early attempts with highly reactive reagents like elemental fluorine were problematic.[1] The modern era of electrophilic fluorination began with the development of safer and more manageable reagents containing a nitrogen-fluorine (N-F) bond.[12][13]
Prominent examples of N-F electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[12][14] These reagents have broadened the scope of accessible fluorinated aromatic compounds.[13]
| Fluorination Method | Description | Key Features |
| Balz-Schiemann Reaction | Diazotization of an aromatic amine followed by thermal decomposition of the diazonium tetrafluoroborate salt.[2][3] | One of the earliest general methods for aryl fluorides.[2] Often requires isolation of the intermediate salt.[15] |
| Halogen Exchange (Halex) | Displacement of a halogen (typically Cl or Br) with fluoride, often using metal fluorides like KF.[1] | Particularly effective for activated aromatic systems.[6] |
| Nucleophilic Aromatic Substitution (SNAr) | A nucleophilic fluoride source displaces a leaving group on an electron-deficient aromatic ring.[8] | Widely used in industrial synthesis. Requires an activated substrate.[8] |
| Electrophilic Fluorination | An electrophilic fluorine source reacts with a nucleophilic aromatic ring.[12] | Utilizes modern, stable N-F reagents.[12][13] Does not require an activated leaving group. |
Part 4: The Role of Fluorinated Benzoate Esters in Drug Discovery and Materials Science
The unique properties of the fluorine atom have made fluorinated benzoate esters valuable scaffolds in both medicinal chemistry and materials science.[16][17][18]
Impact on Physicochemical and Biological Properties
The introduction of fluorine into a benzoate ester can profoundly influence its properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the in vivo half-life of a drug.[19][20]
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[16][21]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby increasing binding affinity and potency.[21][22]
-
pKa Modulation: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's absorption, distribution, and target engagement.[16][22]
Applications in Drug Development
Numerous approved drugs contain fluorinated aromatic moieties, highlighting the importance of this structural motif.[19] Fluorinated benzoic acids and their ester derivatives are key intermediates in the synthesis of many pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and central nervous system (CNS) agents.[18][23]
Applications in Materials Science
Fluorinated benzoate esters have also found applications in materials science, particularly in the field of liquid crystals.[24] The introduction of fluorine can influence the mesomorphic properties, such as the nematic-isotropic transition temperatures, leading to materials with desirable characteristics for display technologies.[24]
Conclusion
The history of fluorinated benzoate esters is a testament to the ingenuity and perseverance of chemists in taming the reactivity of fluorine. From the landmark discovery of the Balz-Schiemann reaction to the sophisticated electrophilic and nucleophilic fluorination methods of today, our ability to synthesize these valuable compounds has grown immensely. The unique properties imparted by fluorine have solidified the place of fluorinated benzoate esters as indispensable building blocks in the design of modern pharmaceuticals and advanced materials. The continued development of novel fluorination strategies will undoubtedly unlock new opportunities and applications for this important class of molecules.
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An In-Depth Technical Guide to the Role of Fluorine in Methylbenzoate Derivatives
Introduction
In the landscape of modern chemical science, particularly in drug discovery and materials science, the strategic modification of molecular scaffolds is paramount to achieving desired functionality. The methylbenzoate framework, a common structural motif, serves as a versatile starting point for a vast array of functional molecules. However, it is the introduction of the humble fluorine atom that often elevates these simple esters into high-performance candidates with tailored properties.
The use of fluorine in medicinal chemistry has expanded dramatically, with fluorinated compounds now representing a significant portion of all new pharmaceuticals.[1][2] This is not a random trend but a calculated strategy leveraging the unique and powerful effects of fluorine.[3][4] When incorporated into the methylbenzoate core, fluorine can profoundly alter a molecule's physicochemical and pharmacological profile. It can enhance metabolic stability, modulate binding affinity to biological targets, and fine-tune electronic properties for materials applications.[5][6]
This guide provides a comprehensive exploration of the multifaceted role of fluorine in methylbenzoate derivatives. We will dissect the fundamental physicochemical principles governed by fluorine's unique atomic properties and connect them to their practical implications in drug development and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a robust framework for the rational design of next-generation fluorinated molecules.
Part 1: The Fundamental Physicochemical Impact of Fluorine
The strategic substitution of hydrogen or other functional groups with fluorine on the methylbenzoate scaffold imparts a range of profound physicochemical changes. These alterations stem directly from fluorine's unique atomic properties, most notably its small size and extreme electronegativity.[1]
Electronic Effects: A Tale of Two Influences
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (–I effect) through the sigma bond network.[7] When attached to the benzoate ring, this effect lowers the electron density of the aromatic system and the attached ester group. This has several key consequences:
-
Modulation of Acidity/Basicity : The pKa of nearby functional groups can be significantly altered. For example, a fluorine atom on the ring will make the benzoic acid precursor more acidic. This can be critical for tuning a drug molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[8]
-
Altered Aromaticity : While the inductive effect withdraws electron density, fluorine can also donate a lone pair of electrons into the π-system via a resonance effect (+R or mesomeric effect).[7][9] Although this resonance donation is weak compared to the inductive withdrawal, it influences the electronic character and reactivity of the ring, making fluorine an ortho-, para-director in electrophilic aromatic substitutions.[9] This dual influence can stabilize the aromatic ring, contributing to increased thermal stability in materials applications.[10][11]
Caption: Dueling electronic effects of fluorine on the benzoate ring.
Steric and Conformational Control
Fluorine is only slightly larger than hydrogen (van der Waals radii of ~1.47 Å vs. ~1.20 Å, respectively), allowing it to act as a minimal-steric-impact replacement.[12][13] This is a crucial advantage in drug design, where it can replace a hydrogen at a metabolically vulnerable site without disrupting the molecule's overall shape and fit within a protein binding pocket.[12]
However, this small change can still exert significant conformational effects. The introduction of fluorine can alter the preferred torsion angles between the aromatic ring and other substituents, effectively locking the molecule into a more bioactive conformation.[6][14] This conformational restriction can reduce the entropic penalty upon binding to a target, leading to a significant increase in potency.[6]
Lipophilicity (LogP): A Context-Dependent Parameter
A common misconception is that fluorination universally increases lipophilicity. The reality is more nuanced. While highly fluorinated motifs like the trifluoromethyl (–CF3) group are strongly lipophilic, a single fluorine atom's effect on the partition coefficient (LogP) is highly dependent on its position and the surrounding molecular environment.[8] In some cases, particularly in polar molecules, the introduction of a fluorine atom can decrease lipophilicity by creating a more polarized C-F bond that interacts favorably with water. Judicious use of fluorine allows for the fine-tuning of a molecule's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[15]
| Parameter | Hydrogen (C-H) | Fluorine (C-F) | Methyl (C-CH3) |
| van der Waals Radius | ~1.20 Å | ~1.47 Å | ~2.00 Å |
| Pauling Electronegativity | 2.20 | 3.98 | 2.55 (Carbon) |
| Bond Length (Aromatic C-X) | ~1.10 Å | ~1.33 Å | ~1.51 Å |
| Bond Dissociation Energy | ~414 kJ/mol | ~441 kJ/mol | ~410 kJ/mol |
| Data compiled from sources[12][13][16]. |
The C-F Bond as a Hydrogen Bond Acceptor
The ability of covalently bound fluorine to act as a hydrogen bond acceptor has been a subject of debate.[17] While it is a very weak acceptor compared to oxygen or nitrogen, evidence shows that C-F···H-X interactions can and do occur, particularly in the absence of stronger acceptors, such as within the hydrophobic pocket of a protein.[18][19] These weak interactions, though low in energy, can collectively contribute to a ligand's binding affinity and specificity.[18]
Part 2: Applications in Drug Discovery and Medicinal Chemistry
The unique properties of fluorine are expertly leveraged in medicinal chemistry to transform a promising but flawed lead compound into a viable drug candidate. Methylbenzoate derivatives are frequently used as scaffolds in this process.
Enhancing Metabolic Stability
One of the most powerful applications of fluorine is to block metabolic "soft spots."[6] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often through the hydroxylation of vulnerable C-H bonds, particularly on aromatic rings.[20] Replacing a hydrogen atom at such a site with a fluorine atom effectively blocks this metabolic pathway. The C-F bond is significantly stronger than the C-H bond and is not susceptible to enzymatic hydroxylation.[16][21] This strategic substitution can dramatically increase a drug's half-life, improve its oral bioavailability, and reduce patient-to-patient variability in drug exposure.[15]
Caption: Workflow illustrating how fluorination blocks CYP450 metabolism.
Bioisosterism: The Art of Mimicry
Fluorine and fluorinated groups are versatile bioisosteres, meaning they can replace other atoms or groups without significantly altering the molecule's steric profile, yet changing its electronic and metabolic properties.[22]
-
H to F : As discussed, this is a common strategy to block metabolism.[23]
-
OH to F : Replacing a hydroxyl group with fluorine removes a hydrogen bond donor and potential site for glucuronidation (a common metabolic conjugation pathway), which can improve membrane permeability and metabolic stability.
-
CH₃ to CF₃ : The trifluoromethyl group is a bioisostere for a methyl group. While sterically similar, the CF₃ group is intensely electron-withdrawing and highly lipophilic, which can drastically alter target binding interactions and improve cell penetration.
Tuning Binding Affinity and Potency
The introduction of fluorine can enhance a molecule's binding affinity for its target protein through several mechanisms:
-
Favorable Electrostatic Interactions : The polarized C-F bond can engage in favorable dipole-dipole or charge-quadrupole interactions with electron-deficient areas of a protein binding pocket.[12]
-
Conformational Restriction : As mentioned earlier, fluorine can bias the molecule's conformation toward the one required for optimal binding, increasing potency.[6]
-
Displacing Water : The hydrophobic nature of the C-F bond can help displace water molecules from a binding site, which can be an entropically favorable process that strengthens the binding interaction.
Part 3: Applications in Materials Science
The influence of fluorine extends beyond biology into the realm of advanced materials, where fluorinated methylbenzoate derivatives serve as building blocks for functional materials.[5]
-
Liquid Crystals : The polarity and size of the fluorine atom can significantly influence the mesophase behavior of liquid crystals.[24] By altering intermolecular forces and molecular packing, fluorine substitution can stabilize desired liquid crystalline phases and expand their operational temperature ranges.
-
Polymers and Functional Materials : Incorporating fluorinated benzoate units into polymers can enhance their thermal stability, chemical resistance, and hydrophobicity.[10][25] These properties are highly desirable for creating robust coatings, membranes, and advanced dielectrics. In organic electronics, the strong electron-withdrawing nature of fluorine is used to tune the energy levels (HOMO/LUMO) of organic semiconductors, which is critical for optimizing the performance of devices like organic solar cells.[26][27]
-
Metal-Organic Frameworks (MOFs) : Fluorinated linkers, such as those derived from fluorinated benzoic acids, can be used to construct MOFs with tailored properties. Fluorination can increase the hydrophobicity of the framework and create specific binding sites for gas sorption and separation, for instance, enhancing the selective capture of CO₂.[28]
Part 4: Synthetic Strategies and Protocols
The synthesis of fluorinated methylbenzoate derivatives can generally be approached in two ways: direct fluorination of a pre-formed methylbenzoate or, more commonly, the esterification of a commercially available or synthesized fluorobenzoic acid.
General Synthetic Approaches
-
Nucleophilic Aromatic Substitution (SNAr) : For rings that are highly activated with electron-withdrawing groups (e.g., a nitro group), a halogen (like chlorine) can be displaced by a fluoride source (e.g., KF).
-
Balz-Schiemann Reaction : This classic method involves the diazotization of an aniline derivative followed by thermal decomposition of the resulting tetrafluoroborate salt to install a fluorine atom.
-
Modern Catalytic Fluorination : Recent advances have provided methods for late-stage fluorination using electrophilic or nucleophilic fluorine sources, often mediated by transition metal catalysts.[29]
-
Esterification : The most straightforward method is the acid-catalyzed esterification (e.g., Fischer esterification) of a fluorobenzoic acid with methanol.[30]
Example Protocol: Synthesis of Methyl 4-fluorobenzoate
This protocol describes a standard Fischer esterification, a reliable and scalable method for preparing methylbenzoate derivatives from their corresponding carboxylic acids.
Objective: To synthesize methyl 4-fluorobenzoate from 4-fluorobenzoic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
4-fluorobenzoic acid (1.0 eq)
-
Methanol (reagent and solvent, large excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-fluorobenzoic acid (e.g., 5.0 g).
-
Add methanol (50 mL) to the flask. Swirl to dissolve the solid.
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.3 mL) dropwise with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Let the reaction proceed for 4-6 hours.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like diethyl ether or ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification (if necessary): The resulting crude oil or solid can be purified by distillation or recrystallization to yield pure methyl 4-fluorobenzoate.
Conclusion
The strategic incorporation of fluorine into the methylbenzoate scaffold is a testament to the power of subtle atomic changes in eliciting profound molecular effects. For the drug discovery scientist, fluorine is an indispensable tool for overcoming metabolic liabilities, enhancing binding potency, and fine-tuning pharmacokinetic profiles.[3][6] For the materials scientist, it offers a pathway to materials with enhanced stability, unique electronic characteristics, and tailored physical properties.[5][25] The causal relationships are clear: fluorine's high electronegativity, small size, and the strength of the C-F bond provide a predictable, yet powerful, platform for molecular design. As synthetic methodologies for fluorination continue to advance, the application of these principles will undoubtedly lead to the development of even more sophisticated and effective molecules for a wide range of scientific and therapeutic challenges.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Ethyl 2-fluoro-5-methylbenzoate
Abstract: This document provides a comprehensive, field-tested guide for the synthesis, purification, and characterization of Ethyl 2-fluoro-5-methylbenzoate, a key fluorinated building block in medicinal chemistry and materials science.[1][2] The protocol is centered around a robust Fischer-Speier esterification of 2-fluoro-5-methylbenzoic acid. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide a full spectroscopic characterization of the final product. This guide is designed for researchers and drug development professionals seeking a reliable and well-documented method for preparing this important intermediate.
Introduction and Strategic Overview
This compound is a valuable synthetic intermediate whose structure is frequently incorporated into pharmacologically active molecules and advanced agrochemicals.[2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a desirable moiety in drug design.[3] The most direct and atom-economical approach to its synthesis is the acid-catalyzed Fischer-Speier esterification of 2-fluoro-5-methylbenzoic acid with ethanol.
This method was selected for its operational simplicity, use of inexpensive and readily available reagents, and high efficiency. The reaction is an equilibrium process, and this protocol is optimized to drive the reaction toward the desired ester product through strategic choices, including the use of an excess of the alcohol reagent and anhydrous conditions.[4]
Reaction Scheme:
2-fluoro-5-methylbenzoic acidthis compound
Reaction Mechanism: The Fischer-Speier Esterification
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution.
-
Carbonyl Activation: The reaction initiates with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: The alcohol (ethanol), acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).
-
Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst, allowing it to re-enter the catalytic cycle.
Caption: Fischer esterification reaction mechanism.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis. Adjustments can be made as needed, maintaining the molar ratios for optimal results.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount | Notes |
| 2-Fluoro-5-methylbenzoic acid | 321-12-0 | 154.14 | 1.0 | 1.54 g | Starting material. |
| Absolute Ethanol (EtOH) | 64-17-5 | 46.07 | ~20 | 25 mL | Reagent and solvent. Must be anhydrous.[6][7] |
| Sulfuric Acid (H₂SO₄), conc. | 7664-93-9 | 98.08 | Catalytic | 0.5 mL | Catalyst. Highly corrosive. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~150 mL | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | ~100 mL | Saturated aqueous solution for neutralization. |
| Brine | N/A | N/A | - | ~50 mL | Saturated NaCl solution for washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | ~5-10 g | Drying agent. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
Experimental Workflow
Caption: Overall experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-methylbenzoic acid (1.54 g, 10.0 mmol). Add absolute ethanol (25 mL).
-
Catalyst Addition: Place the flask in an ice bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Expert Insight: The addition of strong acid to alcohol is exothermic. Pre-cooling prevents excessive heating and potential side reactions.
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle. Continue refluxing with stirring for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Work-up and Extraction:
-
Transfer the concentrated residue to a 250 mL separatory funnel using ethyl acetate (50 mL).
-
Carefully add saturated sodium bicarbonate (NaHCO₃) solution (~50 mL) in small portions. Swirl gently and vent the funnel frequently to release the evolved CO₂ gas. Continue adding NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~8).
-
Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted 2-fluoro-5-methylbenzoic acid as its water-soluble sodium salt.[4][8]
-
Separate the layers and wash the organic layer sequentially with water (50 mL) and then brine (50 mL).[4] The brine wash helps to break any emulsions and removes bulk water from the organic phase.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Swirl occasionally for 10-15 minutes.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The product should be a clear oil or low-melting solid. For most applications, the purity at this stage is sufficient. If further purification is needed, silica gel chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation can be performed.[9]
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care and add it slowly to the alcohol to manage the exothermic reaction.
-
Thionyl Chloride (Alternative Reagent): While not used in this primary protocol, esterification can also be achieved via an acid chloride intermediate using thionyl chloride (SOCl₂). Thionyl chloride is extremely hazardous; it is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water, releasing toxic gases.[10][11][12][13][14] Its use requires an inert atmosphere and stringent safety measures.[10][11]
-
Flammability: Ethanol and ethyl acetate are flammable. Ensure no open flames are present and use a heating mantle for heating.
Characterization and Data
Product Properties and Yield
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 496841-90-8 | [2][15][16] |
| Molecular Formula | C₁₀H₁₁FO₂ | [2][16] |
| Molecular Weight | 182.19 g/mol | [2][16] |
| Appearance | Colorless liquid or low-melting solid | - |
| Theoretical Yield | 1.82 g (from 10.0 mmol starting material) | - |
| Typical Exp. Yield | 85-95% | - |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~165 ppm (C=O)
-
δ ~162 ppm (d, ¹JCF, C-F)
-
δ ~135 ppm, ~132 ppm, ~125 ppm, ~117 ppm (Aromatic carbons)
-
δ ~61 ppm (-OCH₂)
-
δ ~21 ppm (Ar-CH₃)
-
δ ~14 ppm (-OCH₂CH₃)
-
-
FT-IR (neat, cm⁻¹):
-
~2980 (C-H, aliphatic)
-
~1725 (C=O, ester stretch, strong)
-
~1615, 1480 (C=C, aromatic)
-
~1250 (C-O, stretch)
-
~1220 (C-F, stretch)
-
-
Mass Spectrometry (EI):
-
m/z = 182 (M⁺, molecular ion)
-
m/z = 153 (M⁺ - C₂H₅)
-
m/z = 137 (M⁺ - OCH₂CH₃)
-
Conclusion
The Fischer-Speier esterification protocol detailed herein provides a highly effective and reliable method for the gram-scale synthesis of this compound. The procedure is straightforward, utilizes common laboratory reagents and equipment, and consistently delivers the target compound in high yield and purity. The comprehensive characterization data serves as a benchmark for researchers to validate their results. This application note establishes a dependable foundation for the production of this versatile chemical intermediate, facilitating further research in drug discovery and materials science.
References
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- Carl ROTH. (n.d.).
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- Sciencemadness Discussion Board. (2018, February 24).
- Royal Society of Chemistry. (n.d.).
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- The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]
- Scholars Research Library. (2014).
- NIST. (n.d.).
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Application Notes and Protocol for the Fischer Esterification of 2-Fluoro-5-methylbenzoic Acid to Synthesize Methyl 2-Fluoro-5-methylbenzoate
This document provides a comprehensive guide for the synthesis of methyl 2-fluoro-5-methylbenzoate via the Fischer esterification of 2-fluoro-5-methylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the reaction's principles and a reliable experimental protocol.
Introduction: Strategic Importance of Esterification
The conversion of carboxylic acids to their corresponding esters is a fundamental transformation in organic synthesis. Esters often serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) due to their modified reactivity and solubility profiles compared to the parent carboxylic acid.[1][2] 2-Fluoro-5-methylbenzoic acid is a valuable building block in medicinal chemistry, and its methyl ester, mthis compound, is a precursor for various biologically active molecules.[3][4][5]
The Fischer esterification is a classic and widely employed method for this purpose, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[6][7][8] This application note delves into the mechanistic underpinnings of this reaction and provides a detailed, validated protocol for the successful synthesis of mthis compound.
The Fischer Esterification: Mechanism and Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[6][9] Understanding the mechanism is paramount to optimizing reaction conditions and achieving high yields.
The Role of the Acid Catalyst
In the absence of a catalyst, the reaction between a carboxylic acid and an alcohol is exceedingly slow. The carboxylic acid is not sufficiently electrophilic, and the alcohol is a weak nucleophile. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a dual role:
-
Activation of the Carbonyl Group : The acid protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[10][11]
-
Facilitating the Leaving Group : The acid catalyst also facilitates the removal of a water molecule, which is formed during the reaction, by protonating one of the hydroxyl groups in the tetrahedral intermediate, converting it into a good leaving group (H₂O).[11][12]
Driving the Equilibrium: Le Châtelier's Principle in Action
The Fischer esterification is an equilibrium process.[7][8][9] To drive the reaction towards the formation of the ester product, Le Châtelier's principle is applied. This is typically achieved in one of two ways:
-
Use of Excess Alcohol : By using the alcohol as the solvent, its concentration is significantly higher than the other reactants. This large excess shifts the equilibrium to the right, favoring the formation of the ester.[6][8][12]
-
Removal of Water : In some cases, water is removed from the reaction mixture as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. This also effectively shifts the equilibrium towards the products.[6][13]
For the esterification of 2-fluoro-5-methylbenzoic acid with methanol, using an excess of methanol as the solvent is the most straightforward and common approach.
Experimental Protocol: Synthesis of Mthis compound
This protocol is designed for the safe and efficient synthesis of mthis compound on a laboratory scale.
Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Role | CAS Number |
| 2-Fluoro-5-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 5.00 g | 32.4 | Starting Material | 321-12-0 |
| Methanol (anhydrous) | CH₄O | 32.04 | 50 mL | 1235 | Reagent/Solvent | 67-56-1 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.5 mL | ~28 | Catalyst | 7664-93-9 |
| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - | Extraction Solvent | 60-29-7 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Neutralizing Agent | 144-55-8 |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | Washing Agent | 7647-14-5 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent | 7757-82-6 |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (PPE)
Reaction Workflow Diagram
Caption: A typical workflow for Fischer esterification experiments.
Step-by-Step Procedure
-
Reaction Setup : To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-methylbenzoic acid (5.00 g, 32.4 mmol).[10]
-
Addition of Alcohol and Catalyst : Add anhydrous methanol (50 mL) to the flask and stir until the solid is mostly dissolved. Place the flask in an ice bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise.[8][13]
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.[13] Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.
-
Extraction : Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Neutralization and Washing : Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.[12][13] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved. Then, wash the organic layer with brine (1 x 50 mL).[13]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate.[13] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification : The crude mthis compound can be purified by vacuum distillation if necessary.
Safety Precautions and Waste Disposal
4.1 Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. This reaction should be performed in a well-ventilated fume hood.
4.2 Reagent Handling :
-
Concentrated Sulfuric Acid : Highly corrosive and a strong oxidizing agent. It causes severe burns upon contact with skin and eyes.[14][15][16] Handle with extreme care and add it slowly to the methanol, as the dilution is exothermic.
-
Methanol : Flammable and toxic. Avoid inhalation and skin contact.[17][18]
-
Diethyl Ether : Extremely flammable. Ensure there are no ignition sources nearby during the extraction process.
4.3 Waste Disposal :
-
The aqueous layers from the workup should be neutralized before disposal.
-
Organic waste containing diethyl ether and methanol should be disposed of in a designated flammable waste container.
-
Follow all institutional and local regulations for chemical waste disposal.[14][18]
Characterization of Mthis compound
The identity and purity of the synthesized product can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure of the ester.
-
Infrared (IR) Spectroscopy : The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This can be used to determine the purity of the product and confirm its molecular weight.
Conclusion
This application note provides a robust and well-rationalized protocol for the Fischer esterification of 2-fluoro-5-methylbenzoic acid. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety guidelines, researchers can reliably synthesize mthis compound, a valuable intermediate for further synthetic applications.
References
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- JoVE. (2020, March 26). Esterification.
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- Quora. (2019, September 1). In Fischer esterification, is the presence of an acid necessary?
- Chemistry Steps. (n.d.). Fischer Esterification.
- ChemicalBook. (2025, August 8). 2-FLUORO-5-METHYLBENZOIC ACID.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.
- Columbus Chemical. (2022, April 18). Methanol/Hydrosulfuric Acid Mixed.
- Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
- Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents.
- Carl ROTH. (n.d.). Sulphuric acid - Safety Data Sheet.
- Environmental Protection Agency. (n.d.). SAFETY DATA SHEET Sulphuric Acid 96%.
- Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 2-Fluoro-5-formylbenzoic Acid.
- Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
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Application Note & Laboratory Protocol: Synthesis of Ethyl 2-fluoro-5-methylbenzoate via Fischer-Speier Esterification
Abstract & Introduction
Ethyl 2-fluoro-5-methylbenzoate is a valuable synthetic intermediate in the pharmaceutical and agrochemical industries.[1] Its fluorinated aromatic structure is a key building block for constructing more complex bioactive molecules, where the fluorine atom can enhance metabolic stability or binding affinity.[1] This document provides a detailed, field-proven protocol for the synthesis of this compound from 2-fluoro-5-methylbenzoic acid and ethanol.
The selected method is the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction. This approach is favored for its operational simplicity, cost-effectiveness, and scalability, making it highly suitable for both academic research and process development environments.[2][3] The reaction proceeds by refluxing the parent carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[4] This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification strategies to ensure a high-yield, high-purity outcome.
Reaction Scheme & Mechanism
2.1 Overall Transformation
The esterification converts 2-fluoro-5-methylbenzoic acid into its corresponding ethyl ester through reaction with ethanol, with water as the sole byproduct.
2.2 Mechanistic Pathway: Acid-Catalyzed Nucleophilic Acyl Substitution
The Fischer esterification is a reversible nucleophilic acyl substitution reaction.[4] Its success hinges on shifting the equilibrium towards the product. This is typically achieved by using a large excess of the alcohol reactant or by removing water as it is formed.[5][6] The catalytic quantity of strong acid (H₂SO₄) plays a crucial dual role: it protonates the carbonyl oxygen to activate the carboxylic acid towards nucleophilic attack, and it acts as a dehydrating agent, sequestering the water byproduct.[6][7]
The mechanism proceeds through six discrete, reversible steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.[3][8]
-
Nucleophilic Attack: A molecule of ethanol (the nucleophile) attacks the activated carbonyl carbon.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, creating a good leaving group (water).[3]
-
Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed, yielding a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4]
Caption: A diagram illustrating the key steps of the Fischer esterification mechanism.
Materials, Reagents, and Equipment
3.1 Reagents & Materials
| Reagent Name | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Notes |
| 2-Fluoro-5-methylbenzoic acid | 321-12-0 | 154.14 | 5.00 g | 32.4 | 1.0 | Starting Material, 99% purity |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | 855 | ~26 | Reagent and Solvent |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | 1.0 mL | 18.4 | 0.57 | Catalyst, 98% |
| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - | - | Extraction Solvent |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | ~100 mL | - | - | Aqueous Wash |
| Brine (Sat. NaCl Soln.) | 7647-14-5 | 58.44 | ~50 mL | - | - | Aqueous Wash |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~5-10 g | - | - | Drying Agent |
3.2 Equipment
-
250 mL Round-bottom flask
-
Reflux condenser with water lines
-
Heating mantle with stirrer control
-
Magnetic stir bar
-
Glass funnel
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks (various sizes)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
Detailed Experimental Protocol
4.1 Reaction Setup & Execution
-
Preparation: To a 250 mL round-bottom flask containing a magnetic stir bar, add 5.00 g (32.4 mmol) of 2-fluoro-5-methylbenzoic acid.
-
Reagent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture until the acid is fully dissolved.
-
Causality Note: Using a large excess of ethanol serves as both the solvent and a driving force to shift the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.[6]
-
-
Catalyst Addition (CRITICAL STEP): Place the flask in an ice-water bath to cool. While stirring, slowly add 1.0 mL of concentrated sulfuric acid dropwise via a pipette.
-
Expertise Note: The addition of concentrated H₂SO₄ to alcohol is highly exothermic. Adding it slowly and with cooling prevents excessive heat generation, which could lead to unwanted side reactions or boiling of the solvent.
-
-
Reflux: Remove the flask from the ice bath. Attach a reflux condenser and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. Continue to reflux with stirring for 4-6 hours.
-
Causality Note: Refluxing maintains the reaction at the boiling point of the solvent (ethanol, ~78 °C), accelerating the reaction rate without loss of solvent. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
4.2 Work-up & Product Isolation
-
Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.
-
Solvent Reduction: Remove the bulk of the excess ethanol using a rotary evaporator. Do not evaporate to complete dryness.
-
Extraction Setup: Transfer the concentrated residue into a 250 mL separatory funnel. Dilute the residue with ~75 mL of ethyl acetate.
-
Neutralization Wash: Slowly and carefully add ~50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Safety & Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ gas will be evolved, causing pressure buildup.[9][10] Vent the separatory funnel frequently by inverting and opening the stopcock. Continue adding NaHCO₃ solution in portions until effervescence ceases.
-
-
Phase Separation: Shake the funnel vigorously, venting often. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Brine Wash: Wash the remaining organic layer with ~50 mL of brine (saturated NaCl solution).
-
Causality Note: The brine wash helps to remove the majority of the residual water from the organic layer and breaks up potential emulsions, improving the efficiency of the subsequent drying step.[10]
-
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a generous scoop (~5-10 g) of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating sufficient drying.
-
Final Filtration & Concentration: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh ethyl acetate to ensure complete transfer. Remove the solvent using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.
4.3 Purification (Optional)
For most applications, the product obtained after work-up is of sufficient purity. If higher purity is required, the crude product can be purified by vacuum distillation.
Experimental Workflow Visualization
Caption: A flowchart summarizing the key stages of the synthesis and work-up procedure.
Safety & Handling Precautions
-
General: All operations should be performed inside a certified chemical fume hood. Standard personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It causes severe skin and eye burns. Handle with extreme care, using acid-resistant gloves. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Thionyl Chloride (Alternative Reagent Warning): While not used in this protocol, if an alternative synthesis from the acid chloride were considered, Thionyl Chloride (SOCl₂) would be used. It is highly toxic, corrosive, and reacts violently with water, releasing toxic HCl and SO₂ gases.[11][12][13] Work must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.[13][14]
-
Flammability: Ethanol and ethyl acetate are highly flammable liquids. Ensure no open flames or spark sources are present in the laboratory. Use a heating mantle, not a Bunsen burner, for heating.
References
- Vertex AI Search, Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions, Accessed Jan 8, 2026.
- Wikipedia, Fischer–Speier esterific
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- Chemistry Stack Exchange, Use of concentrated sulfuric acid in Fischer esterific
- Chemistry LibreTexts, Fischer Esterific
- Organic Chemistry Portal, Fischer-Speier Esterific
- Quora, Why is sulfuric acid used in esterific
- Homework.Study.
- JoVE, Video: Esterification - Concept, Accessed Jan 8, 2026, [Link]
- Chempedia - LookChem, General procedures for the purification of Esters, Accessed Jan 8, 2026, [Link]
- YouTube, Esters 4. Organic Preparation & Purification of an Ester., Accessed Jan 8, 2026, [Link]
- OperaChem, Fischer Esterification-Typical Procedures, Accessed Jan 8, 2026, [Link]
- Bionium, Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS, Accessed Jan 8, 2026, [Link]
- University of Massachusetts, The Fischer Esterific
- MySkinRecipes, Ethyl 2-Fluoro-5-methylbenzo
- PubChem, Ethyl 2-fluoro-5-methylbenzo
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Microwave-Assisted Synthesis of Aromatic Esters: An Application Guide for Researchers
This comprehensive guide is designed for researchers, scientists, and professionals in drug development seeking to leverage the efficiency and control of microwave-assisted organic synthesis (MAOS) for the preparation of aromatic esters. We will delve into the fundamental principles, provide detailed, field-tested protocols, and explore the causal factors behind experimental choices to ensure reproducible and high-yielding results.
The Imperative for Innovation: Why Microwave-Assisted Synthesis?
Traditional methods for synthesizing aromatic esters, such as Fischer esterification, often necessitate prolonged reaction times, high temperatures, and the use of excess reagents to drive the equilibrium towards the product.[1][2] This not only impacts laboratory efficiency but also raises concerns regarding energy consumption and waste generation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and sustainable alternative, offering a multitude of advantages over conventional heating techniques.[3]
The core benefits of employing microwave energy for the synthesis of aromatic esters include:
-
Accelerated Reaction Rates: Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes.[3][4]
-
Enhanced Yields and Purity: The selective and efficient energy transfer often results in higher conversion rates and cleaner reaction profiles with fewer by-products, simplifying purification.[4][5]
-
Improved Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis minimizes energy loss to the surroundings, making it a greener and more economical approach.[3][4][6]
-
Facilitation of Solvent-Free Reactions: The ability of microwaves to directly heat neat reactants allows for the development of solvent-free protocols, further aligning with the principles of green chemistry.[3][7][8]
Fundamental Principles: The Science Behind the Speed
Understanding the mechanism of microwave heating is crucial for protocol development and optimization. Unlike conventional heating, which relies on conduction and convection to transfer heat from an external source, microwave heating is a result of the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[9]
Two primary mechanisms are responsible for this energy transfer:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in esterification reactions, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from an acid catalyst), they will migrate in response to the oscillating electric field. The resulting collisions cause an increase in the kinetic energy of the molecules, which manifests as heat.
This unique heating mechanism allows for temperatures and pressures to be reached that are often unattainable with conventional methods, thereby accelerating the reaction kinetics.[2]
Caption: General workflow for microwave-assisted synthesis of aromatic esters.
Application Notes and Protocols
The following protocols are presented as a starting point for the synthesis of aromatic esters. It is crucial to note that optimal conditions may vary depending on the specific substrates and the microwave reactor used. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Microwave-Assisted Fischer Esterification of Benzoic Acid with Methanol
This protocol details the synthesis of methyl benzoate, a common fragrance and flavor agent. The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of methanol, significantly accelerating the esterification process.
Materials:
-
Benzoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Microwave reactor with sealed vessels and magnetic stirring capability
Step-by-Step Protocol:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add benzoic acid (e.g., 1.22 g, 10 mmol).
-
Add methanol (e.g., 5 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture at a set temperature of 120°C for 10 minutes. The microwave power will automatically adjust to maintain the set temperature.
-
After the irradiation is complete, allow the vessel to cool to room temperature (or as per the instrument's safety guidelines) before opening.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate.
-
The product can be further purified by distillation if required.
Expected Outcome: This method typically yields methyl benzoate in high purity and excellent yield (>95%).[4]
Protocol 2: Solvent-Free Synthesis of Aromatic Esters
This protocol demonstrates a green chemistry approach to esterification by eliminating the use of a solvent. The reactants themselves absorb the microwave energy, leading to a rapid and efficient reaction.
Materials:
-
Aromatic carboxylic acid (e.g., p-toluic acid)
-
Alcohol (e.g., 1-octanol)
-
A suitable solid acid catalyst (e.g., Amberlyst-15 or a zeolite)
-
Microwave reactor with magnetic stirring capability
Step-by-Step Protocol:
-
In a microwave-safe vessel, combine the aromatic carboxylic acid (e.g., 1.36 g, 10 mmol), the alcohol (e.g., 1.56 g, 12 mmol), and the solid acid catalyst (e.g., 10% by weight of the carboxylic acid).
-
Place a magnetic stir bar in the vessel.
-
Place the open vessel in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether).
-
Filter to remove the solid catalyst.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to remove any unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the aromatic ester.
Causality: The absence of a solvent means that the microwave energy is absorbed directly by the reactants, leading to a highly efficient energy transfer and rapid heating. The solid acid catalyst provides a heterogeneous catalytic surface, simplifying the work-up procedure as it can be easily removed by filtration.
Caption: The mechanism of acid-catalyzed Fischer esterification.[10]
Data Presentation: Comparative Analysis
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various aromatic esters, compiled from literature sources.
| Aromatic Acid | Alcohol | Catalyst | Temp (°C) | Time (min) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 120 | 10 | >95 | [4] |
| 4-Fluoro-3-nitrobenzoic Acid | Butanol | H₂SO₄ | 130 | 15 | ~90 | [1][2] |
| Benzoic Acid | n-Propanol | H₂SO₄ | Not specified | 6 | 99 | [11] |
| Various Aromatic Acids | Various Alcohols | NFSi | 120 | 30 | 85-99 | [12] |
| Anisole (Acylation) | Butyric Acid | H-beta Zeolite | 190-230 | 10-60 | Good | [13] |
Safety Considerations in Microwave Chemistry
While microwave synthesis is generally safe when performed correctly, the high temperatures and pressures generated in sealed vessels necessitate strict adherence to safety protocols.[14][15]
-
Vessel Integrity: Always use reaction vessels that are specifically designed for microwave synthesis and are free from cracks or defects. Do not exceed the manufacturer's recommended volume, temperature, and pressure limits.[14][15]
-
Pressure Monitoring: Modern microwave reactors are equipped with pressure sensors. Familiarize yourself with the pressure limitations of your equipment and the expected pressure generation from your reaction.
-
Solvent and Reagent Stability: Be aware of the thermal stability of your solvents and reagents at high temperatures. Consult Material Safety Data Sheets (MSDS) for information on potential hazards.[15]
-
Exothermic Reactions: Exercise caution with potentially highly exothermic reactions. Start with small-scale experiments to assess the reaction kinetics.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all experiments in a well-ventilated fume hood.[15]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally conscious method for the preparation of aromatic esters. By understanding the fundamental principles of microwave heating and adhering to established safety protocols, researchers can unlock the full potential of this transformative technology to accelerate discovery and development in their respective fields.
References
- Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53–61.
- Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Chaouchi, M., Loupy, A., Marque, S. R. A., et al. (2002). Solvent-Free Microwave-Assisted Aromatic Nucleophilic Substitution - Synthesis of Aromatic Ethers. European Journal of Organic Chemistry, 2002(11), 1737-1743.
- Microwave Reactor Safety. (n.d.). Retrieved from a source providing safety guidelines for microwave reactors.
- Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. (2020).
- CEM Corporation. (n.d.).
- CEM Corporation. (n.d.).
- Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Synthetic efforts towards the development of a microwave synthesis of ethyl benzo
- Patneedi, C. B., et al. (2015). Microwave Mediated Synthesis in Pharmaceutical Chemistry. Journal of Pharmaceutical Sciences and Research, 8(2), 176-185.
- Loupy, A., et al. (2002). Solvent-Free Microwave-Assisted Aromatic Nucleophilic Substitution - Synthesis of Aromatic Ethers. European Journal of Organic Chemistry, 2002(11), 1737-1743.
- Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Deriv
- Jovanović, M. D., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7805.
- de la Hoz, A., & Loupy, A. (Eds.). (2012). Microwaves in Organic Synthesis. John Wiley & Sons.
- A green and efficient method was developed for the synthesis of some α,β-unsaturated compounds (3a-i) under microwave irradiation reaction. (2019).
- Sreedhar, B., et al. (2007). Microwave-assisted acylation of aromatic compounds using carboxylic acids and zeolite catalysts.
- Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
- Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Pharmaceutical Analysis, 10(2), 86-91.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- Preparation of Methyl Benzoate. (n.d.).
- Microwave assisted esterification performed in the presence of acid catalysts under optimum conditions. (n.d.).
- Microwave-assisted synthesis of a sulfonated carbon-based catalyst for efficient esterification of oleic acid into biodiesel. (2023).
- Reilly, M. K., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.
- Lanigan, R. M., & Sheppard, T. D. (2013). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 18(12), 14935-14972.
- Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. (2023). ACS Omega.
- Microwave assisted enzymatic synthesis of speciality esters: A mini - review. (2019).
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Application Note: High-Purity Isolation of Ethyl 2-fluoro-5-methylbenzoate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, robust, and validated protocol for the purification of Ethyl 2-fluoro-5-methylbenzoate, a key intermediate in pharmaceutical synthesis.[1] The described methodology utilizes automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase gradient. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity (>98%) of the target compound, effectively removing common impurities such as the unreacted starting material, 2-fluoro-5-methylbenzoic acid. This guide emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction
This compound is a fluorinated aromatic ester whose purity is paramount for its successful use in subsequent synthetic transformations, particularly in the development of novel therapeutics.[1] A common route to this compound is the Fischer-Speier esterification of 2-fluoro-5-methylbenzoic acid with ethanol in the presence of an acid catalyst.[2] This synthesis can lead to a crude product contaminated with unreacted carboxylic acid, residual catalyst, and potential side-products. Column chromatography is a highly effective technique for isolating the desired ester from these impurities.[3][4] This document outlines a systematic approach to developing and executing a flash column chromatography method for this specific purification challenge.
Physicochemical Properties of Target Compound and Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| This compound | C₁₀H₁₁FO₂ | 182.19 | Moderately Polar |
| 2-Fluoro-5-methylbenzoic acid | C₈H₇FO₂ | 154.14 | Polar |
Method Development: Thin-Layer Chromatography (TLC)
The cornerstone of an effective column chromatography separation is the development of an appropriate solvent system using Thin-Layer Chromatography (TLC).[3] The goal is to identify a mobile phase composition that provides good separation between the target compound and its impurities, with an ideal retention factor (Rf) of approximately 0.25-0.35 for the target compound.[3]
Protocol: TLC Method Development
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, gently draw an origin line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Prepare dilute solutions (~1% w/v) of the crude reaction mixture, the pure starting material (2-fluoro-5-methylbenzoic acid), and if available, a pure standard of the target ester in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot each solution on the origin line. It is advisable to co-spot the crude mixture with the starting material to aid in identification.
-
Elution: Develop the TLC plates in a sealed chamber containing various ratios of hexane and ethyl acetate. Start with a low polarity mixture and gradually increase the polarity.
-
Test Systems: 95:5, 90:10, 85:15, and 80:20 (Hexane:Ethyl Acetate).
-
-
Visualization: After the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm.[5][6] Aromatic compounds like the target ester and starting material will appear as dark spots.[5][6]
-
Rf Calculation and System Selection: Calculate the Rf value for each spot (distance traveled by spot / distance traveled by solvent front). The optimal solvent system will show the target ester with an Rf of ~0.3, well-separated from the more polar starting material which will have a lower Rf value (closer to the origin). For this compound, a system of 90:10 Hexane:Ethyl Acetate typically provides the desired separation.
Purification via Automated Flash Column Chromatography
Automated flash chromatography offers superior resolution, speed, and reproducibility compared to manual methods. The following protocol is designed for a standard automated flash system.
Materials and Equipment
| Item | Specification |
| Flash Chromatography System | E.g., Teledyne ISCO CombiFlash, Biotage Selekt, or similar |
| Stationary Phase | Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample) |
| Solvents | HPLC-grade Hexane (Solvent A) and Ethyl Acetate (Solvent B) |
| Crude Sample | This compound (containing impurities) |
| Collection Vessels | Test tubes or vials compatible with the fraction collector |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (e.g., 1.5 g) in a minimal amount of a low-boiling point solvent such as dichloromethane.
-
Add 2-3 g of silica gel to this solution to form a slurry.
-
Thoroughly evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures a narrow sample band upon loading, leading to better separation.[3]
-
-
System Setup and Column Equilibration:
-
Install a 40 g pre-packed silica gel column onto the flash chromatography system.
-
Prime the solvent lines with Hexane (Solvent A) and Ethyl Acetate (Solvent B).
-
Equilibrate the column by flushing with 2-3 column volumes of 100% Hexane at a flow rate of 40 mL/min.
-
-
Sample Loading:
-
Transfer the prepared dry-loaded sample into an appropriate solid load cartridge.
-
Attach the cartridge to the system in-line with the main column.
-
-
Elution Method:
-
Set the detection wavelength to 254 nm.
-
Program the following gradient elution method:
-
| Time (min) | % Ethyl Acetate (B) | Flow Rate (mL/min) | Notes |
| 0.0 - 2.0 | 0 | 40 | Isocratic hold to elute very non-polar impurities. |
| 2.1 - 12.0 | 0 → 20 | 40 | Linear gradient to separate the target compound. |
| 12.1 - 15.0 | 20 | 40 | Isocratic hold to elute the target compound completely. |
| 15.1 - 18.0 | 100 | 40 | Column flush to remove highly polar impurities. |
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal (slope and/or threshold).
-
Collect fractions throughout the run, paying close attention to the peaks detected by the UV detector. The target ester is expected to elute as the major peak after any non-polar impurities and before the highly polar starting acid.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by TLC using the 90:10 Hexane:Ethyl Acetate system to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a colorless oil.
-
Confirm the purity by analytical techniques such as GC-MS or NMR.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexane and ethyl acetate are flammable liquids. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | - Incorrect solvent system. - Column overloading. | - Re-optimize the solvent system with TLC. - Reduce the amount of crude material loaded onto the column. |
| Compound Tailing | - Compound is interacting too strongly with the acidic silica. | - Consider adding a very small amount (e.g., 0.1%) of triethylamine to the mobile phase to neutralize the silica. |
| No Compound Eluting | - Mobile phase is not polar enough. | - Increase the gradient endpoint percentage of ethyl acetate or switch to a more polar co-solvent like dichloromethane/methanol. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By employing systematic method development with TLC and utilizing a dry loading technique, researchers can consistently achieve high purity of the target compound, which is essential for its application in pharmaceutical research and development.
References
- University of Rochester, Department of Chemistry.
- Buchi.
- Labster.
- TLC VISUALIZATION SOLUTIONS.
- Chemical Synthesis Database.
- Chemistry LibreTexts. 2.
- Chegg. Solved Note: 1. On a TLC plate coated with silica gel, the | Chegg.com. [Link]
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- SIELC Technologies.
- Chemistry LibreTexts. 5.
- RSC Publishing.
- Filo.
- MySkinRecipes.
- MDPI.
- Thin Layer Chromatography. 5.
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Brian H. Northrop.
- ResearchGate.
- The Royal Society of Chemistry.
Sources
Application Notes and Protocols for the Recrystallization of Ethyl 2-fluoro-5-methylbenzoate
Abstract
This comprehensive guide provides a detailed protocol for the purification of Ethyl 2-fluoro-5-methylbenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for high-purity materials in research and drug development, this document outlines a systematic approach to recrystallization. The protocol addresses the challenges associated with the purification of aromatic esters, including the selection of an appropriate solvent system and techniques to mitigate common issues such as "oiling out." This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity this compound.
Introduction: The Importance of Purity in Synthesis
This compound (C₁₀H₁₁FO₂) is a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of bioactive molecules necessitates a high degree of purity, as even trace impurities can significantly impact the outcome of subsequent reactions, biological activity, and the overall safety profile of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This application note provides a detailed, experience-driven guide to developing a robust recrystallization protocol for this compound.
Compound Characterization and Preliminary Considerations
Before proceeding with recrystallization, a thorough characterization of the crude this compound is essential. This initial analysis will inform the purification strategy.
Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that while some sources describe this compound as a liquid, others indicate it can be a solid or semi-solid, suggesting it may be a low-melting solid.[3] The first step in developing a recrystallization protocol is to determine the physical state of the crude material at room temperature. If it is a liquid, it will need to be induced to solidify, if possible, before recrystallization can be attempted.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | [4] |
| Molecular Weight | 182.19 g/mol | [4] |
| CAS Number | 496841-90-8 | [4] |
| Physical State | Liquid or Solid or Semi-solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Potential Impurities from Synthesis
This compound is typically synthesized via the Fischer esterification of 2-fluoro-5-methylbenzoic acid with ethanol, using an acid catalyst such as sulfuric acid.[5][6][7][8][9][10] Understanding the synthetic route is crucial for anticipating potential impurities.
Common Impurities in Fischer Esterification:
-
Unreacted Starting Materials:
-
2-Fluoro-5-methylbenzoic acid
-
Ethanol
-
-
Catalyst Residues:
-
Sulfuric acid or other acidic catalysts
-
-
By-products:
-
Water (formed during the reaction)
-
Side-products from potential intermolecular reactions
-
The presence of unreacted carboxylic acid is a common impurity that can often be removed by a pre-purification step, such as washing an ethereal solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution).
Developing the Recrystallization Protocol
The following sections provide a step-by-step guide to developing a successful recrystallization protocol for this compound.
Workflow for Recrystallization Protocol Development
The development of a robust recrystallization protocol is a systematic process. The following diagram illustrates the key stages, from initial characterization to the final isolation of the purified product.
Caption: Workflow for developing a recrystallization protocol.
Essential Safety Precautions
Before commencing any experimental work, it is crucial to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[11]
-
Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of solvent vapors.
-
Handling of Chemicals: this compound and its precursor, 2-fluoro-5-methylbenzoic acid, may cause skin and eye irritation.[12][13][14] Avoid direct contact. In case of contact, rinse the affected area thoroughly with water.
-
Fire Safety: Many organic solvents are flammable. Keep them away from open flames and ignition sources.[15]
Step-by-Step Experimental Protocol
This protocol is designed to guide the researcher through the process of purifying this compound, assuming it is a low-melting solid.
Part 1: Solvent Screening
The choice of solvent is the most critical factor in a successful recrystallization.[16] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic esters, suitable solvent candidates include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and non-polar solvents (hexanes, heptane).[16] A mixed-solvent system may also be effective.[17]
-
Small-Scale Solubility Tests:
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, hexane, ethyl acetate, toluene, and water) dropwise at room temperature, shaking after each addition. Observe the solubility. The ideal solvent will show poor solubility at room temperature.
-
Gently heat the test tubes containing the undissolved solid in a warm water bath. The ideal solvent will completely dissolve the solid upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a good crop of crystals.
-
Part 2: Single-Solvent Recrystallization
If a suitable single solvent is identified:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Part 3: Mixed-Solvent Recrystallization
If no single solvent is ideal, a mixed-solvent system can be employed.[17][18][19] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent recrystallization protocol.
Troubleshooting: The Challenge of "Oiling Out"
Low-melting solids have a tendency to separate from the solution as an oil rather than a crystalline solid, a phenomenon known as "oiling out".[20][21] This is a common challenge that can often be overcome with the following techniques:
-
Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to ensure the compound remains in solution at a lower temperature.
-
Lower the Crystallization Temperature: Induce crystallization at a lower temperature, for example, by using a dry ice/acetone bath.
-
Scratching the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.
Purity Assessment of the Final Product
After recrystallization and drying, it is essential to assess the purity of the final product.
-
Melting Point Determination: A sharp melting point range close to the literature value (once determined) is indicative of high purity. Impurities tend to broaden and depress the melting point range.
-
Chromatographic Analysis: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to assess the purity and identify any remaining impurities.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any functional group impurities.
Conclusion
The protocol outlined in this application note provides a comprehensive and systematic approach to the purification of this compound by recrystallization. By carefully considering the compound's physical properties, potential impurities, and employing a methodical approach to solvent selection and troubleshooting, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other low-melting aromatic esters.
References
- Recrystallization. (n.d.).
- Kaye, I. A. (1971). Purification of low-melting compounds.
- SAFETY DATA SHEET - Methyl 2-fluorobenzoate. (2025, December 24). Fisher Scientific.
- Kaye, I. A. (1971). Purification of Low-Melting Compounds.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization, filtration and melting point. (n.d.). University of Toronto.
- Mixed-solvent recrystallisation. (n.d.). University of York.
- MSDS of 2-Fluoro-5-methylbenzoic acid. (2013, September 2). Capot Chemical.
- SAFETY DATA SHEET - Ethyl benzoate. (2025, December 18). Fisher Scientific.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- Purification of aromatic polycarboxylic acids by recrystallization. (1972, April 4).
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Recrystallization using two solvents. (2012, May 7). YouTube.
- Application Notes and Protocols for the Esterification of 2-Fluoro-5-formylbenzoic Acid. (2025). Benchchem.
- Fischer–Speier esterification. (n.d.). Wikipedia.
- This compound. (n.d.). PubChem.
- Experiment 5: Fischer Esterification. (n.d.). DSpace@MIT.
- Synthetic efforts towards the development of a microwave synthesis of ethyl benzo
- Ethyl 5-fluoro-2-hydroxy-3-methylbenzoate. (n.d.). PubChem.
- Fischer Esterification: Preparation of methyl benzoate. (n.d.). Docsity.
- Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate | Organic Chemistry. (2019, August 15). YouTube.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Chemistry Steps.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Fischer Esterification. (n.d.). Chemistry Steps.
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The Versatility of Ethyl 2-fluoro-5-methylbenzoate in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. Ethyl 2-fluoro-5-methylbenzoate, a fluorinated aromatic building block, has emerged as a valuable intermediate for the synthesis of a diverse range of bioactive molecules. Its unique substitution pattern—featuring a fluorine atom ortho to an ester group and a methyl group para to the fluorine—provides a versatile platform for structural elaboration, influencing factors such as metabolic stability, binding affinity, and lipophilicity.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the practical applications of this compound in medicinal chemistry. We will explore its role in the synthesis of key pharmaceutical classes, provide detailed, field-proven experimental protocols for its utilization, and present a framework for its strategic application in drug design.
The Strategic Advantage of the 2-Fluoro-5-methylbenzoyl Moiety
The 2-fluoro-5-methylbenzoyl scaffold, readily accessible from this compound, is a privileged motif in medicinal chemistry. The presence of the fluorine atom can significantly impact the physicochemical and pharmacokinetic properties of a molecule.[1] This is due to fluorine's high electronegativity and relatively small size, which can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, often leading to an increased in vivo half-life of the drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for target binding and solubility.
-
Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within the target protein's binding pocket.
-
Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to cross cellular membranes, a key factor in bioavailability.
These advantageous properties have led to the incorporation of the 2-fluoro-5-methylbenzoyl moiety into a range of therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1]
Key Synthetic Transformations and Applications
This compound serves as a versatile starting material for a variety of chemical transformations that are fundamental to medicinal chemistry. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, while the aromatic ring provides a platform for cross-coupling reactions.
From Ester to Acid: A Gateway to Further Functionalization
The hydrolysis of the ethyl ester to 2-fluoro-5-methylbenzoic acid is a common and often necessary first step to enable further synthetic manipulations, such as amide bond formation. This transformation provides the carboxylic acid functionality required for coupling with amines to generate a diverse library of amide-containing compounds. 2-Fluoro-5-methylbenzoic acid itself is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is utilized in the preparation of benzoxazepinones, which are potent and selective kinase inhibitors, and pyrimidinone derivatives for the treatment of chronic pain.[2]
This protocol outlines the basic hydrolysis of this compound to yield 2-fluoro-5-methylbenzoic acid.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1.5 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and H₂O.
-
Addition of Base: To the stirred solution, add LiOH·H₂O (3.0 eq.) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the THF by distillation under reduced pressure.
-
Dilute the remaining aqueous residue with cold water.
-
Acidify the mixture to a pH of approximately 3 with 1.5 N HCl.
-
Extract the aqueous phase with EtOAc (3 x volume of aqueous phase).
-
-
Isolation:
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-5-methylbenzoic acid.
-
Amide Bond Formation: Building Complexity
The resulting 2-fluoro-5-methylbenzoic acid is a versatile precursor for the synthesis of a wide array of amides. Amide bond formation is a cornerstone of medicinal chemistry, as the amide linkage is a key structural feature in many biologically active molecules.
This protocol provides a general procedure for the coupling of 2-fluoro-5-methylbenzoic acid with a primary or secondary amine using a standard coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Materials:
-
2-Fluoro-5-methylbenzoic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methylbenzoic acid (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Suzuki Cross-Coupling: Forging Biaryl Linkages
This compound is also a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful reaction enables the formation of carbon-carbon bonds between the fluorinated aromatic ring and various aryl or heteroaryl boronic acids, leading to the synthesis of complex biaryl structures.[1] These biaryl motifs are prevalent in many classes of pharmaceuticals.
Materials:
-
Halogenated this compound derivative (e.g., bromo or iodo)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃])
-
Solvent system (e.g., 1,4-Dioxane/water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Heating source (oil bath or microwave reactor)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the halogenated this compound derivative (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C (conventional heating) or as specified for microwave heating, and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
-
Isolation and Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Case Study: A Building Block for the PARP Inhibitor Rucaparib
A notable application of a derivative of the 2-fluoro-5-methylbenzoyl scaffold is in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. While not directly synthesized from this compound, the synthesis of Rucaparib involves the key intermediate methyl-5-fluoro-2-methyl-3-nitrobenzoate.[3] This highlights the importance of the core fluorinated methylbenzoate structure in the synthesis of complex and clinically relevant pharmaceuticals.
Data Presentation
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 496841-90-8 |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: Workflow for amide coupling of 2-fluoro-5-methylbenzoic acid.
Conclusion
This compound is a strategically important and versatile building block in medicinal chemistry. Its utility stems from the advantageous properties conferred by the fluorine atom and the synthetic handles provided by the ester and methyl groups. Through straightforward transformations such as hydrolysis, amide coupling, and as a precursor for cross-coupling reactions, this compound provides access to a wide range of complex molecular architectures with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- MySkinRecipes. This compound.
- Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2.
Sources
Application Note: Ethyl 2-fluoro-5-methylbenzoate as a Versatile Building Block in Medicinal Chemistry
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 2-fluoro-5-methylbenzoate, a key building block in modern synthetic chemistry. We will explore its chemical properties, strategic applications, and provide detailed, field-proven protocols for its use in the synthesis of high-value compounds. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of Fluorinated Aromatics
This compound (CAS 496841-90-8) is a substituted aromatic ester that has gained significant traction as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from a unique combination of structural features:
-
The Ethyl Ester: A versatile handle that can be readily hydrolyzed to the corresponding carboxylic acid, unlocking a wide array of subsequent chemical transformations.
-
The Methyl Group: Provides a point of steric influence and modulates the lipophilicity of derivative molecules, which can be critical for tuning pharmacokinetic properties.
-
The Ortho-Fluoro Substituent: This is the most strategically important feature. The fluorine atom's high electronegativity profoundly influences the molecule's electronic properties. It often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.[1] Furthermore, it activates the aromatic ring for key transformations such as nucleophilic aromatic substitution (SNAr).
This combination makes this compound an ideal starting material for creating complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[2]
Physicochemical Properties & Safety Data
A clear understanding of a reagent's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 496841-90-8 | [3] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [3] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥97% | [1] |
Safety and Handling: this compound is a research chemical and should be handled with appropriate care in a well-ventilated fume hood.[5][6] Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is required.[6]
GHS Hazard and Precautionary Statements:
-
P264: Wash hands and skin thoroughly after handling.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Core Synthetic Applications & Protocols
The primary synthetic strategy involves the initial hydrolysis of the ethyl ester to 2-fluoro-5-methylbenzoic acid. This carboxylic acid is a significantly more versatile intermediate, readily participating in amide bond formation and subsequent cyclization reactions.
Caption: Key synthetic transformations starting from this compound.
Protocol 1: Saponification to 2-Fluoro-5-methylbenzoic Acid
Rationale: The conversion of the chemically stable ethyl ester to the corresponding carboxylate anion via saponification (base-mediated hydrolysis) is the gateway to most applications. The subsequent acidic workup protonates the carboxylate to yield the free carboxylic acid, a crucial intermediate for amide coupling.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester).
-
Hydrolysis: Add an aqueous solution of NaOH or LiOH (1.5-2.0 eq). The use of LiOH is often preferred for its higher solubility in mixed aqueous/organic solvents.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cooling & Concentration: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add 2M HCl dropwise while stirring in an ice bath until the pH is ~1-2. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes residual acid and inorganic salts.
-
Drying & Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-5-methylbenzoic acid as a white solid. The product can be used directly or purified further by recrystallization.[2]
Protocol 2: Amide Coupling via HATU Activation
Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. Direct condensation of a carboxylic acid and an amine is inefficient. Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activate the carboxylic acid, forming a highly reactive intermediate that readily couples with an amine under mild conditions to form the desired amide with high yield.[2]
Materials:
-
2-Fluoro-5-methylbenzoic acid (from Protocol 1)
-
Desired primary or secondary amine (e.g., 2-aminoethanol for this example)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
-
Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Quenching & Extraction: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts) and brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by flash column chromatography on silica gel.
Caption: Workflow for the two-stage synthesis of a heterocyclic product.
Protocol 3: Intramolecular SNAr for Benzoxazepinone Synthesis
Rationale: This protocol leverages the ortho-fluoro group's activating effect. The amide intermediate synthesized in Protocol 2 (using an amine with a nucleophilic group, like 2-aminoethanol) can undergo an intramolecular cyclization. A strong base deprotonates the hydroxyl group, creating a potent nucleophile that attacks the electron-deficient carbon bearing the fluorine atom, displacing it via an SNAr mechanism to form the heterocyclic ring system. This strategy is highly effective for building benzoxazepinones, which are potent kinase inhibitors.[2]
Materials:
-
N-(2-hydroxyethyl)-2-fluoro-5-methylbenzamide (from Protocol 2)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Step-by-Step Methodology:
-
Setup: To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the amide precursor (1.0 eq) in anhydrous THF dropwise. The deprotonation of the hydroxyl group is usually accompanied by hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C to facilitate the cyclization. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool it back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography to yield the pure benzoxazepinone.
Broader Applications in Drug Discovery
The synthetic routes described are not exhaustive. The core intermediate, 2-fluoro-5-methylbenzoic acid, serves as a launching point for a variety of other important molecular classes:
-
Adenylyl Cyclase 1 (AC1) Inhibitors: Pyrimidinone derivatives synthesized from 2-fluoro-5-methylbenzoic acid have shown selective inhibition of AC1, a target for treating chronic pain.[2]
-
Antiproliferative Agents: The related isomer, 5-fluoro-2-methylbenzoic acid, is used to synthesize 3-arylisoquinolinones that exhibit antiproliferative activity against cancer cells by disrupting microtubule polymerization.[7]
-
Cross-Coupling Reactions: While the ester itself is not a typical partner, the fluorinated aromatic ring can be further functionalized to participate in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings to build complex biaryl systems or introduce nitrogen-based substituents.[1]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block that provides a reliable and efficient entry point into the synthesis of complex, fluorinated molecules. Its value lies in the predictable reactivity of the ester and the powerful directing and activating effects of the ortho-fluoro substituent. The protocols outlined in this guide demonstrate a logical and robust pathway from the starting ester to valuable heterocyclic scaffolds, empowering medicinal chemists to accelerate the discovery and development of novel therapeutic agents.
References
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- Kalaritis, P., & Regenye, R. W. (1990). Enantiomerically pure ethyl (R)- and (S)- 2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses, 69, 10. [Link]
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Ethyl 2-fluoro-5-methylbenzoate: A Key Intermediate in the Synthesis of Advanced Active Pharmaceutical Ingredients
Introduction: In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance the pharmacological profile of therapeutic agents. The presence of fluorine can significantly modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Ethyl 2-fluoro-5-methylbenzoate, a fluorinated aromatic ester, has emerged as a valuable and versatile intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the realms of oncology and chronic pain management. Its unique substitution pattern provides a synthetically tractable handle for the construction of diverse and potent bioactive molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a pivotal building block in API synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 496841-90-8 | [1][2] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | Liquid or Solid or Semi-solid | |
| Storage | Room temperature, dry | [3] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is through the esterification of its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid. Two robust protocols are presented below.
Protocol 1: Fischer-Speier Esterification
This classic acid-catalyzed esterification offers a straightforward and scalable method for the synthesis of the title compound.
Reaction Scheme:
Caption: Fischer-Speier esterification of 2-fluoro-5-methylbenzoic acid.
Materials:
-
2-fluoro-5-methylbenzoic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of 2-fluoro-5-methylbenzoic acid (1.0 eq) in anhydrous ethanol (5-10 volumes), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.[4]
Protocol 2: Thionyl Chloride Mediated Esterification
This method provides an alternative route, often with shorter reaction times, by activating the carboxylic acid with thionyl chloride.
Materials:
-
2-fluoro-5-methylbenzoic acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
Procedure:
-
Suspend 2-fluoro-5-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as toluene or DCM.
-
Slowly add thionyl chloride (1.1-1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux until the reaction is complete (cessation of gas evolution and dissolution of the solid).
-
Cool the reaction mixture and carefully add anhydrous ethanol (2-3 eq).
-
Stir the reaction mixture at room temperature or gentle heat until the formation of the ester is complete (monitored by TLC or HPLC).
-
Remove the solvent and excess reagents under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Application in API Synthesis
This compound serves as a crucial intermediate in the synthesis of several classes of APIs. The ester functionality can be readily hydrolyzed or transformed, while the fluorinated aromatic ring provides a scaffold for further elaboration, often through cross-coupling reactions.
Precursor to PARP Inhibitors: The Case of Rucaparib
While the direct synthesis of the PARP inhibitor Rucaparib utilizes the methyl ester of a nitrated derivative of 2-fluoro-5-methylbenzoic acid, the underlying chemistry highlights the importance of this structural motif.[5][6] The synthesis of the key intermediate, methyl 5-fluoro-2-methyl-3-nitrobenzoate, involves the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification.[5] The ethyl ester can be expected to undergo similar transformations.
Synthetic Pathway Overview:
Caption: Synthetic route towards Rucaparib from a 2-fluoro-5-methylbenzoic acid derivative.[5][7]
Synthesis of Pyrimidinone Derivatives for Chronic Pain
2-Fluoro-5-methylbenzoic acid is a key starting material for the synthesis of pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain.[8] The carboxylic acid is typically activated and coupled with an appropriate amine to form an amide, which then undergoes further cyclization reactions. The use of the ethyl ester, this compound, can be advantageous in certain synthetic strategies, for instance, by direct amidation with amines under specific conditions, thus avoiding the need for a separate acid activation step.
Synthesis of Benzoxazepinones as Kinase Inhibitors
Benzoxazepinones, which are potent and selective kinase inhibitors, can be synthesized from 2-fluoro-5-methylbenzoic acid amide derivatives via an intramolecular nucleophilic aromatic substitution.[8] The synthesis begins with the amidation of 2-fluoro-5-methylbenzoic acid. Again, this compound can be employed as a more reactive starting material for the initial amidation step, potentially leading to milder reaction conditions and improved yields.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The presence of the fluorine atom activates the aromatic ring, making this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond between the fluorinated benzene ring and various aryl or heteroaryl boronic acids, leading to the synthesis of complex biaryl structures that are prevalent in many APIs.[3][9]
General Protocol for Suzuki-Miyaura Coupling:
Reaction Scheme:
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (or a halogenated derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
To a degassed solution of this compound (or its bromo-derivative) (1.0 eq) and the arylboronic acid (1.1-1.5 eq) in the chosen solvent, add the base (2.0-3.0 eq).
-
Add the palladium catalyst (and ligand, if used) to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10][11][12]
Quality Control and Analytical Protocols
Ensuring the purity and identity of this compound is critical for its successful application in API synthesis. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 or C8, 5 µm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This method can be adapted from established protocols for similar benzoate esters.[13][14][15]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the aromatic ring (a singlet), and the aromatic protons (complex multiplets).
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the fluorinated aromatic carbons.[16][17]
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum of the related 2-methylbenzoic acid ethyl ester shows a characteristic fragmentation pattern which can be used as a reference.[18]
Conclusion
This compound is a strategically important intermediate for the synthesis of a range of modern APIs. Its preparation via straightforward esterification methods and its versatile reactivity in key transformations such as amidation and cross-coupling reactions make it a valuable tool for medicinal chemists. The protocols and analytical methods outlined in this application note provide a solid foundation for the effective utilization of this building block in drug discovery and development programs, ultimately contributing to the advancement of new therapeutic agents.
References
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- Gillmore, A. T. et al. (2012). Development of a Scaleable, Convergent Synthesis of the PARP Inhibitor Rucaparib. Organic Process Research & Development, 16(11), 1897-1904. DOI: 10.1021/op300234c
- Kamal, A. et al. (2022). A concise total synthesis of rucaparib. The Journal of Organic Chemistry, 87(7), 4813-4817. DOI: 10.1021/acs.joc.2c00083
- Powell, A. B., & Stahl, S. S. (2013). Aerobic Oxidation of Alcohols to Carboxylic Acids and Esters Catalyzed by a Bipyrimidine-Ligated Palladium Complex. Organic Letters, 15(19), 5072–5075. DOI: 10.1021/ol4023613
- CN107954919B - Preparation method of Rucaparib key intermediate. (2020).
- Portevin, B. et al. (2015). Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (SNV) Reaction of gem-Difluoroenamides. The Journal of Organic Chemistry, 80(10), 5111-5124. DOI: 10.1021/acs.joc.5b00507
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Chlorides with CO2. (2018). Green Chemistry, 20, 3038-3042. Link
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- Exemplify BioPharma. (n.d.). Patents and Publications.
- WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates. (2019).
- US5521184A - Pyrimidine derivatives and processes for the preparation thereof. (1996).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- EP4324835A4 - Pyrimidinone derivative and preparation method therefor, pharmaceutical composition, and use. (2024).
- IL131521A - Pyrimidine derivatives. (2000).
- WO2009094442A2 - 5-fluoro pyrimidine derivatives. (2009).
- MIT DSpace. (2007). 5.310 F17 Experiment 5: Fischer Esterification.
- KR20230020172A - A new synthetic method of rucaparib as a PARP inhibitor and intermediates thereof. (2023).
- Han, F. S. et al. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic letters, 14(10), 2492–2495. DOI: 10.1021/ol300860x
- SIELC Technologies. (2018). Separation of Ethyl 2-methylbenzoate on Newcrom R1 HPLC column.
- PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. National Center for Biotechnology Information.
- University of Wisconsin-La Crosse. (2017). Synthetic efforts towards the development of a microwave synthesis of ethyl benzoate.
- Thomas, A. A. et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(15), 8466-8472. DOI: 10.
- Scribd. (n.d.). Assay With One HPLC Method For Both Procedures.
- Alcarazo, M. et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. DOI: 10.1002/chem.201700549
- NIST. (n.d.). Ethyl o-methylbenzoate. NIST Chemistry WebBook.
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- ResearchGate. (2017). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Link
- USDA. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Il-Mare, C. et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Farmacia, 60(2), 235-243.
- Chen, C. T. et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 11(4), 257-266. DOI: 10.3390/11040257
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Application Notes & Protocols: Advanced Synthetic Methodologies in Agrochemical Development
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract: The imperative to feed a growing global population necessitates continuous innovation in crop protection chemistry. However, the agrochemical industry faces significant hurdles, including the rise of pest resistance, stringent regulatory landscapes, and the demand for more sustainable and cost-effective production methods.[1][2][3] This guide provides an in-depth exploration of modern synthetic strategies that address these challenges, offering field-proven insights into their application. We will delve into the principles and protocols for leveraging catalytic processes, continuous flow chemistry, and biocatalysis to accelerate the synthesis of next-generation fungicides and herbicides.
The Modern Imperative in Agrochemical Synthesis
The journey from a hit compound to a commercial agrochemical is long and arduous. Traditional synthetic routes, often reliant on stoichiometric reagents and classical batch processing, are increasingly insufficient. The modern synthesis paradigm is driven by the need for efficiency, safety, sustainability, and molecular complexity. Cutting-edge developments are essential to invent selective, environmentally benign, and cost-effective active ingredients.[2] This shift is not merely an academic exercise but a critical response to market and environmental pressures. Key drivers for adopting new technologies include:
-
Tackling Resistance: The evolution of resistant weeds and pathogens requires a pipeline of new molecules with novel modes of action.[1]
-
Regulatory Scrutiny: Higher safety margins and a reduced environmental footprint are non-negotiable, pushing for cleaner and more selective synthetic processes.[2][4]
-
Economic Viability: Cost-effective production at scale is paramount. The agrochemical sector operates on a larger scale with lower revenue margins compared to pharmaceuticals, making process efficiency a critical factor.[5]
This guide focuses on the practical application of advanced synthetic methodologies that are reshaping the agrochemical R&D landscape.
Figure 1: A workflow illustrating the integration of modern synthetic tools in agrochemical R&D.
Core Methodologies for Modern Agrochemical Synthesis
Continuous Flow Chemistry: Enhancing Safety and Efficiency
Traditional batch synthesis presents inherent challenges related to heat transfer, reaction time, and safety, especially for highly exothermic or hazardous reactions.[6] Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers a transformative solution.
Causality of Advantages:
-
Superior Heat & Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating or cooling, preventing thermal runaways and minimizing byproduct formation.
-
Process Intensification: Reaction times can be dramatically reduced from hours to minutes, significantly boosting productivity.[6] For example, the synthesis of an intermediate for the herbicide clethodim saw reaction times drop from over ten hours in batch to just 18 minutes in flow.[6]
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment, making the process inherently safer.[6][7] This is critical when working with reactive intermediates common in agrochemical synthesis.
Table 1: Comparative Analysis of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Rationale & Advantage |
| Scale | Multi-ton | 500 to 4000 tonnes/annum ideal | Flow is well-suited for mid-sized production, offering flexibility.[5] |
| Safety | High risk with exothermic reactions | Inherently safer due to small reactor volume | Minimizes potential impact of thermal runaway.[6] |
| Heat Transfer | Poor, limited by vessel surface area | Excellent, high surface-to-volume ratio | Precise temperature control, reducing side reactions.[6] |
| Reaction Time | Hours to Days | Seconds to Minutes | Dramatic process intensification and higher throughput.[6] |
| Reproducibility | Can vary between batches | Highly consistent and reproducible | Precise control over all reaction parameters. |
Catalysis as a Cornerstone Technology
Asymmetric Catalysis for Chiral Agrochemicals: Many modern agrochemicals are chiral, with one enantiomer often possessing significantly higher biological activity and a better toxicological profile.[8] Asymmetric catalysis is the most common and efficient method for producing single-enantiomer chiral pesticides.[9] It utilizes a chiral catalyst to guide a reaction towards the formation of one specific enantiomer, avoiding the need for wasteful resolution of a racemic mixture.[9] A classic example is the synthesis of (S)-metolachlor, where an asymmetric hydrogenation using a chiral catalyst is a key step.[9]
Photoredox and Metallaphotoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming challenging chemical bonds under remarkably mild conditions.[10] This technology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. This approach opens up new reaction pathways that are often inaccessible through traditional thermal methods.[11]
Recent breakthroughs in metallaphotoredox catalysis, which combines photoredox activation with transition metal catalysis, have enabled direct C-H functionalization—a "holy grail" of organic synthesis.[12] This allows for the modification of complex molecules at late stages without the need for pre-functionalization, accelerating the synthesis of new analogues for structure-activity relationship (SAR) studies.[12][13] This is particularly valuable in the agrochemical industry for generating diverse molecular libraries.[10]
Biocatalysis: The Green Chemistry Approach
Biocatalysis leverages enzymes or whole microorganisms as catalysts. Its primary advantage lies in unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions.[14] This aligns perfectly with the principles of green chemistry by reducing the use of hazardous solvents and energy-intensive processes.[4][14] While historically viewed as a niche technology, biocatalysis is now a viable and powerful alternative to traditional synthetic methods in the agrochemical sector.[15][16][17] Enzymes can perform complex transformations at chemically unreactive centers, offering novel synthetic routes to valuable intermediates.[15]
Application Focus: Synthesis of Key Agrochemical Classes
Fungicides: Pyrazole Carboxamide Succinate Dehydrogenase Inhibitors (SDHIs)
SDHIs are a critical and rapidly expanding class of fungicides that disrupt the mitochondrial respiratory chain in fungi.[18] Pyrazole carboxamides, such as boscalid and fluxapyroxad, are prominent members of this class. Their synthesis is a prime example of where modern methods can be applied to construct complex, bioactive molecules.[19][20]
Figure 2: Synthetic workflow for Pyrazole Carboxamide SDHI fungicides.
Protocol 1: General Synthesis of a Pyrazole-4-Carboxamide Derivative
This protocol outlines a foundational method for synthesizing pyrazole carboxamide fungicides, focusing on the critical amide bond formation step. The design and synthesis of novel derivatives often involve modifying the substituted aniline or the pyrazole core.[20][21][22]
Rationale: The core of this synthesis is the robust and widely applicable formation of an amide bond between a pyrazole carboxylic acid chloride and a substituted aniline. Thionyl chloride (SOCl₂) is a common and effective reagent for converting the carboxylic acid to the more reactive acid chloride, ensuring a high-yield coupling reaction.
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
2-chloro-4-fluoroaniline
-
Thionyl chloride (SOCl₂)
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware with reflux condenser and drying tube
Procedure:
-
Acid Chloride Formation (Self-Validating Step):
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The reaction can be monitored by TLC or by observing the cessation of gas evolution (HCl and SO₂).
-
Causality: Refluxing ensures the complete conversion of the carboxylic acid to the acid chloride. The excess thionyl chloride and solvent are removed under vacuum, driving the reaction to completion. This intermediate is typically used directly without further purification due to its reactivity.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve 2-chloro-4-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (15 mL per gram of aniline).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude pyrazole acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution over 20-30 minutes, maintaining the temperature at 0°C.
-
Causality: The reaction is performed at 0°C to control the exothermicity of the acylation. Pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the aniline nucleophile and driving the reaction forward.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted acid chloride or carboxylic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel to yield the pure pyrazole carboxamide product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.
-
Herbicides: Sulfonylureas
Sulfonylurea herbicides are known for their high efficacy at very low application rates and low mammalian toxicity.[23][24] They function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants.[25] The synthesis typically involves the coupling of a sulfonamide with a heterocyclic amine via a suitable isocyanate or carbamate intermediate. A key challenge in their formulation is sensitivity to moisture.[26]
Protocol 2: Synthesis of a Sulfonylurea Herbicide Derivative
This protocol describes a common route for synthesizing sulfonylureas, involving the reaction of a sulfonamide with a phenyl carbamate derivative of a heterocyclic amine.
Materials:
-
2-Amino-4,6-dimethoxypyrimidine
-
Phenyl chloroformate
-
2-(Aminosulfonyl)nicotinic acid methyl ester (a sulfonamide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Preparation of the Phenyl Carbamate Intermediate:
-
Dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Add pyridine (1.1 eq) and cool the mixture to 0°C.
-
Add phenyl chloroformate (1.05 eq) dropwise.
-
Stir at 0°C for 1 hour, then at room temperature for 3-4 hours.
-
The resulting phenyl carbamate intermediate is often precipitated, filtered, and used in the next step.
-
Causality: This two-step approach avoids the direct use of highly toxic and volatile isocyanates. The phenyl carbamate is a stable, crystalline solid that serves as an effective coupling partner.
-
-
Sulfonylurea Bridge Formation:
-
In a clean, dry flask, combine the sulfonamide (1.0 eq), the prepared phenyl carbamate (1.0 eq), and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Causality: The base (K₂CO₃) deprotonates the sulfonamide nitrogen, forming a nucleophile that attacks the carbonyl carbon of the carbamate, displacing phenol to form the stable sulfonylurea linkage.
-
-
Workup and Isolation:
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with a dilute base (e.g., 0.5 M NaOH) to remove the phenol byproduct, followed by a water wash.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or chromatography to obtain the target sulfonylurea.
-
-
Characterization:
Table 2: Typical Reaction Parameters for Sulfonylurea Synthesis
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent, good for dissolving reactants without interfering. |
| Base | K₂CO₃ | Sufficiently strong to deprotonate the sulfonamide without causing side reactions. |
| Temperature | Room Temperature | Mild conditions are sufficient, avoiding degradation of sensitive functional groups. |
| Reaction Time | 12-24 hours | Reaction is typically slow and requires extended time for completion. |
Conclusion and Future Perspectives
The field of agrochemical synthesis is undergoing a profound transformation, driven by the dual needs for sustainable food production and environmental stewardship. Modern methodologies like continuous flow chemistry, photoredox catalysis, and biocatalysis are no longer just academic curiosities but are becoming integral tools in the industrial R&D and manufacturing pipeline.[7][10][16] These technologies enable the creation of more complex, potent, and safer agrochemicals with greater efficiency and a smaller environmental footprint.[28][29] The future will likely see an even deeper integration of these strategies, potentially combining them in multistep telescoped flow sequences or chemo-enzymatic cascades to further streamline the path from molecule design to final product.
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- Sustainable synthesis of fine chemicals using biocatalysis. International Journal of Advanced Chemistry Research.
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- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
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Application Notes & Protocols: The Development and Use of Fluorinated Polymers
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Value Proposition of Fluoropolymers
Fluorinated polymers, or fluoropolymers, represent a distinct class of materials renowned for their exceptional combination of properties, which are primarily derived from the strength and stability of the carbon-fluorine (C-F) bond.[1] With a bond energy as high as 485.67 kJ/mol, the C-F bond imparts remarkable characteristics, including superior chemical inertness, thermal stability, low surface energy, and biocompatibility.[1][2][3][4] These attributes have made fluoropolymers indispensable in a multitude of high-performance applications, ranging from aerospace and electronics to their rapidly expanding role in the biomedical and pharmaceutical industries.[3][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of key fluoropolymers. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. We will focus on two of the most significant fluoropolymers in biomedical applications: Polytetrafluoroethylene (PTFE) and Polyvinylidene Fluoride (PVDF).[6][7]
Part 1: Synthesis of Fluorinated Polymers
The synthesis of fluoropolymers can be broadly achieved through two primary routes: the direct polymerization of fluorine-containing monomers or the chemical modification of non-fluorinated parent polymers to introduce fluorine.[8] For creating high-purity, well-defined materials for biomedical and pharmaceutical use, the polymerization of fluorinated monomers is the most common and reliable method. Techniques such as emulsion and suspension polymerization are industrial mainstays for producing polymers like PVDF.[9]
Free Radical Polymerization: The Underlying Mechanism
Most commercial fluoropolymers are synthesized via free radical polymerization.[10] This process consists of three key stages: initiation, propagation, and termination. Understanding this mechanism is critical for controlling the polymer's final properties, such as molecular weight and structural uniformity.
-
Initiation: A free radical initiator (e.g., an organic peroxide or a persulfate) decomposes under heat to form initial free radicals.[11] These highly reactive species then attack a fluorinated monomer molecule, breaking its double bond and creating a new, larger radical.
-
Propagation: The newly formed monomer radical reacts with subsequent monomer molecules, rapidly extending the polymer chain.[11] This step repeats, potentially thousands of times, to form the long polymer backbone.
-
Termination: The growth of the polymer chain is halted. This can occur through the combination of two growing chains or by disproportionation.[11]
Caption: Fig 1: The three core stages of free-radical polymerization.
Protocol: Suspension Polymerization of Polyvinylidene Fluoride (PVDF)
Suspension polymerization is a robust method for producing high-purity granular PVDF resin.[9] In this process, the vinylidene fluoride (VDF) monomer is dispersed as droplets in water, and an oil-soluble initiator triggers polymerization within these droplets.[12]
Causality: This method is preferred when a granular, easy-to-handle product with good thermal stability is required. The use of water as a dispersion medium provides excellent heat control, which is critical for the highly exothermic polymerization of fluoromonomers.
Experimental Protocol:
-
Reactor Preparation:
-
Utilize a high-pressure stainless steel autoclave equipped with a mechanical stirrer and temperature/pressure controls.
-
Thoroughly clean the reactor to remove any contaminants.
-
Purge the reactor by repeatedly vacuuming and filling with high-purity nitrogen. This is a critical step to remove oxygen, which inhibits free-radical polymerization.
-
-
Charging the Reactor:
-
Add deionized water to the reactor.
-
Add a dispersant (e.g., a cellulose ether) to stabilize the monomer droplets.
-
Add the oil-soluble initiator (e.g., an organic peroxide) and a chain transfer agent to control molecular weight.[9]
-
Seal the reactor.
-
-
Polymerization:
-
Begin agitation to create a uniform suspension of monomer droplets.
-
Introduce the liquid vinylidene fluoride (VDF) monomer into the reactor.
-
Pressurize the reactor, typically between 2.1 and 7.0 MPa.[12]
-
Heat the reactor to the target temperature, generally between 30°C and 60°C, to initiate polymerization.[12]
-
Maintain constant temperature and pressure throughout the reaction, which may last 15-22 hours.[12] The consumption of monomer will cause a pressure drop, which should be compensated by feeding additional monomer.
-
-
Termination and Recovery:
-
Once the desired conversion is reached, terminate the reaction by venting the unreacted monomer.
-
Cool the reactor to ambient temperature.
-
The resulting product will be a slurry of PVDF particles in water.
-
Filter, wash thoroughly with deionized water, and dry the solid PVDF resin to obtain a fine white powder.
-
Protocol: Emulsion Polymerization of Fluoropolymers
Emulsion polymerization is used to produce fine, spherical polymer particles in a stable aqueous dispersion known as a latex.[13] This method involves emulsifying the monomer in water with a surfactant. Polymerization occurs within the micelles formed by the surfactant.[13]
Causality: This technique is ideal for producing high molecular weight polymers at a fast polymerization rate. The resulting latex can be used directly for coatings or the polymer can be isolated. The use of a fluorinated surfactant is common.[14]
Experimental Protocol:
-
Reactor Preparation:
-
Prepare a pressurizable reactor as described in the suspension polymerization protocol (Section 1.2). Oxygen removal is equally critical here.
-
-
Charging the Reactor:
-
Polymerization:
-
Introduce the fluorinated monomer(s) (e.g., VDF, tetrafluoroethylene). For liquid comonomers, they can be pre-emulsified with the surfactant before being added to the reactor.[14]
-
Heat the reactor to the initiation temperature (e.g., 75-90°C).[12]
-
Continuously add monomer during the reaction to maintain a constant pressure.
-
-
Product Recovery:
-
After the reaction period, vent excess monomer and cool the reactor.
-
The product is a stable polymer emulsion (latex).
-
To obtain a solid polymer, the emulsion must be coagulated (e.g., by adding a salt), followed by filtration, washing, and drying of the polymer particles.
-
Part 2: Processing and Applications in Research and Drug Development
The unique properties of fluoropolymers make them highly valuable in medical and pharmaceutical applications.[5][15] They are prized for their biocompatibility, chemical inertness, and sterilizability.[15] The U.S. FDA has affirmed the safe use of fluoropolymers like PTFE in medical devices, noting there are currently no alternative materials with the same essential properties for many critical functions.[16][17]
Caption: Fig 2: Relationship between fluoropolymers, their key properties, and applications.
Application Focus: Medical Device Coatings
Causality: The non-stick, low-friction properties of fluoropolymers like PTFE are paramount for coating medical devices.[18] For surgical instruments, this ensures they remain free from biological debris, aiding in sterility and ease of use.[19] For devices like guidewires and catheters, the lubricity allows for smoother navigation through blood vessels, minimizing tissue damage.[19][20]
Protocol: Dip Coating of a Medical Guidewire with a PTFE Dispersion
-
Surface Preparation (Critical Step):
-
Thoroughly clean the guidewire (e.g., stainless steel) using a degreasing solvent like acetone, followed by an ultrasonic bath in isopropanol.
-
Rinse with deionized water and dry completely.
-
For enhanced adhesion, the surface may be chemically etched or grit-blasted to increase surface area and roughness. A clean, properly prepared surface is essential for coating adhesion and uniformity.
-
-
Coating Application:
-
Use a commercial aqueous dispersion of PTFE.
-
Immerse the guidewire into the dispersion at a slow, controlled rate.
-
Withdraw the guidewire at a steady, precise rate. The withdrawal speed is a key parameter that controls the thickness of the deposited layer. Faster withdrawal results in a thicker coating.
-
-
Drying and Sintering:
-
Allow the coated wire to air dry to remove the bulk of the water.
-
Place the wire in a convection oven and heat to a temperature just above the boiling point of water (e.g., 100-120°C) to drive off remaining moisture.
-
Transfer to a high-temperature sintering oven. Ramp the temperature up to the sintering range for PTFE (typically 360-380°C). This step melts the PTFE particles, causing them to coalesce into a smooth, continuous, non-porous film.
-
Hold at the sintering temperature for a specified time (e.g., 5-10 minutes) before cooling.
-
Application Focus: PVDF Membranes for Biopharmaceutical Filtration
Causality: PVDF is widely used for filtration membranes due to its excellent chemical resistance, mechanical strength, and inherently low protein binding characteristics.[5][21] This prevents the loss of valuable biologics during filtration processes like sterile filtration or virus removal.
Protocol: Fabrication of a PVDF Microporous Membrane via Phase Inversion
-
Dope Solution Preparation:
-
In a sealed glass vessel, dissolve a specific weight percentage of PVDF powder (e.g., 15-20 wt%) in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Gently heat and stir the mixture (e.g., at 60°C) until the PVDF is completely dissolved and the solution is homogeneous. This is the "dope" solution.
-
-
Membrane Casting:
-
Pour the dope solution onto a clean, flat glass plate.
-
Use a casting knife (doctor blade) with a set gap (e.g., 200 µm) to spread the solution into a thin, uniform film.
-
-
Phase Inversion:
-
Immediately immerse the glass plate with the cast film into a coagulation bath containing a non-solvent, typically deionized water.
-
The solvent (DMF) from the film diffuses out into the water, while the non-solvent (water) diffuses into the film. This rapid exchange causes the PVDF to precipitate, forming a porous membrane structure. This process is known as non-solvent induced phase separation (NIPS).
-
The kinetics of this exchange dictates the final pore structure of the membrane.
-
-
Post-Treatment:
-
Keep the membrane in the water bath for several hours to ensure all residual solvent is removed.
-
Gently peel the membrane from the glass plate.
-
Wash it thoroughly with fresh deionized water.
-
Dry the membrane, for example, by air-drying or freeze-drying, to preserve the porous structure.
-
Part 3: Characterization of Fluorinated Polymers
Characterizing the synthesized or processed fluoropolymer is a non-negotiable step to validate its structure, properties, and suitability for its intended application. This ensures quality control and provides the data needed to correlate material properties with performance.
Common Fluoropolymer Properties
| Property | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (PVDF) | Fluorinated Ethylene Propylene (FEP) |
| Melting Point (°C) | ~327°C (initial), ~317°C (processed)[22] | 160 - 175°C[22][23] | 260 - 270°C[22] |
| Density (g/cm³) | 2.13 - 2.19 | 1.78[23] | 2.12 - 2.17 |
| Key Features | Exceptional chemical resistance, very low friction, non-melt processable.[24] | High mechanical strength, piezoelectricity, chemical resistance.[21][23][25] | Melt processable version of PTFE, excellent dielectric properties.[24] |
| Common Applications | Implants, catheter coatings, surgical instrument coatings.[19][26][27] | Filtration membranes, sensors, battery binders, coatings.[5][28] | Tubing, wire insulation, chemically resistant linings.[5][15] |
Thermal Analysis
Differential Scanning Calorimetry (DSC): This technique is essential for determining key thermal transitions.[29] It measures the heat flow into or out of a sample as it is heated or cooled. For a semi-crystalline fluoropolymer like PVDF, the DSC thermogram will clearly show the glass transition temperature (Tg) and the melting temperature (Tm), providing critical information about its processing window and service temperature range.[29]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[29] It is used to determine the thermal stability and decomposition temperature of the fluoropolymer.[30] This is vital for safety, ensuring that the material is not processed at temperatures that could cause it to degrade and release potentially harmful fumes.[22]
Spectroscopic and Structural Analysis
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and powerful tool for identifying the chemical structure of the polymer.[30] By analyzing the absorption of infrared radiation, specific chemical bonds can be identified. For fluoropolymers, the strong C-F bond vibrations are readily apparent in the spectrum, allowing for confirmation of the polymer's identity and assessment of its chemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For soluble fluoropolymers or dispersions, ¹⁹F NMR is an invaluable technique. It provides detailed information about the polymer's microstructure, such as the sequence of monomers in a copolymer or the presence of any structural defects. This level of detail is crucial for understanding how the synthesis conditions affect the final polymer structure. It can also be used in solid-state (LF-NMR) to characterize crystallinity.[31]
References
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- The use of fluoropolymer components in medical. Adtech Polymer Engineering Ltd.
- US FDA Determines PFAS Fluoropolymers in Medical Devices are Safe. (2025, August 26). SGS USA.
- How Do You Make PVDF Polymer? (2024, September 3).
- Recent advances in fluorinated polymers: synthesis and diverse applic
- The Role of Teflon (PTFE) in Biomedical Applications. (2024, July 30).
- FDA Declares PFAS Polymers in Medical Devices Safe and Currently Irreplaceable. (2025, August 12).
- Application of PTFE in the Medical Field. (2024, November 19). Engineering Plastics Online.
- What Are The Applications of PTFE in Medical Tre
- The applications of PVDF. (2023, August 25). Zheflon PVDF & Flurine FKM Manufacturer.
- Brief Review of PVDF Properties and Applications Potential. (2021). Polymers (Basel), 13(11), 1738.
- ePTFE-based biomedical devices: An overview of surgical efficiency. (2022).
- Modern Testing for Fluoropolymers. (2025, March 17). Dalau Ltd.
- Fluoropolymers in Medical Applications: Recent Progress and Development. (2025, August 12). Chemical Reviews.
- Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. (2020). Progress in Polymer Science, 105, 101247.
- Processing Route. QMplus Hub.
- Properties and Applications of Flexible Poly(Vinylidene Fluoride)-Based Piezoelectric Materials. (2020). Polymers, 12(10), 2383.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
- Applications of PTFE Capillary Tubing in the Medical Industry. (2025, August 14). Pengrowth Plastics.
- Fluoropolymer Injection Molding. Savillex.
- Vinylidene fluoride polymer and method of making same. (1994).
- Synthesis of fluorinated polymers by chemical modification. (2025, August 6).
- Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. Shimadzu.
- Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024, April 1). MDPI.
- Guide for the Safe Handling of Fluoropolymer Resins. (2021, June). Plastics Europe.
- Fluoropolymers in Medical Applications: Recent Progress and Development. (2025, August 13). PubMed.
- What Are Fluorinated Acrylic Polymers? (2025, May 12). YouTube.
- Emulsion polymerization of fluorinated monomers. (2006).
- Quantitative characterization of crystallinity in semi-crystalline fluoropolymer through >19>F LF-NMR relaxometry. (2024). Polymer Testing, 141, 108654.
- Emulsion polymeriz
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Introduction: The Versatility of a Fluorinated Building Block
An In-Depth Guide to the Derivatization of Ethyl 2-fluoro-5-methylbenzoate: Protocols and Applications
This compound is a key aromatic intermediate whose value in medicinal chemistry and materials science is derived from the specific arrangement of its functional groups. The strategic placement of a fluorine atom, an ethyl ester, and a methyl group on the benzene ring offers multiple, distinct sites for chemical modification. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary derivatization strategies for this versatile molecule, supported by detailed protocols and mechanistic insights.
The reactivity of this compound can be dissected by considering its three primary functional regions:
-
The C-F Bond: The fluorine atom, while typically a poor leaving group in S_N_2 reactions, is activated for Nucleophilic Aromatic Substitution (S_N_Ar) due to its high electronegativity and the presence of the electron-withdrawing ester group.[2]
-
The Ethyl Ester: This classic functional group is amenable to hydrolysis, reduction, amidation, and transesterification, providing a gateway to carboxylic acids, benzyl alcohols, amides, and other ester derivatives.
-
The Methyl Group: The benzylic protons of the methyl group can be targeted for oxidation or halogenation, allowing for further functionalization.
This document will explore these transformations, offering not just procedural steps but also the underlying chemical principles that govern these reactions.
Section 1: Nucleophilic Aromatic Substitution (S_N_Ar) at the C-F Bond
The substitution of the fluorine atom on the aromatic ring is a powerful method for introducing a variety of nucleophiles. This reaction proceeds via the S_N_Ar mechanism, a two-step addition-elimination pathway.
Mechanistic Insight
The S_N_Ar reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step.[2] The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized throughout the aromatic ring and is further stabilized by electron-withdrawing groups. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.
A peculiar feature of the S_N_Ar reaction is the leaving group trend: F > Cl > Br > I. This is the reverse of the trend seen in S_N_2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and thus more susceptible to nucleophilic attack, which accelerates the rate-determining step.[2][4]
Caption: General mechanism for Nucleophilic Aromatic Substitution (S_N_Ar).
Protocol 1: Synthesis of Ethyl 2-methoxy-5-methylbenzoate via S_N_Ar
This protocol describes the displacement of the fluoride with a methoxy group.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of ester).
-
Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Ethyl 2-methoxy-5-methylbenzoate.
Causality Behind Choices:
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the ionic nucleophile (NaOMe) and stabilize the charged Meisenheimer complex without protonating the nucleophile.
-
Sodium Methoxide: A strong nucleophile is required to initiate the attack on the electron-deficient aromatic ring.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
Section 2: Derivatization of the Ethyl Ester Functional Group
The ester group is a versatile handle for creating a range of derivatives, most notably carboxylic acids and alcohols.
Protocol 2.1: Saponification to 2-Fluoro-5-methylbenzoic Acid
Base-catalyzed hydrolysis, or saponification, is a robust method for converting the ester to its corresponding carboxylic acid.[5] This acid is a valuable intermediate for synthesizing amides, acid chlorides, and other derivatives.[1][6]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water mixture (e.g., 1:1)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an ethanol/water mixture.
-
Add NaOH pellets (2.0-3.0 eq).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing until all oily droplets of the ester have disappeared (typically 2-4 hours).[5]
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding concentrated HCl with stirring. A white precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Purify the crude 2-Fluoro-5-methylbenzoic acid by recrystallization from a suitable solvent (e.g., water or ethanol/water).[5]
Caption: Workflow for the saponification of the ethyl ester.
Protocol 2.2: Reduction to (2-Fluoro-5-methylphenyl)methanol
Strong hydride reagents can reduce the ester directly to the corresponding primary alcohol. This product, (2-Fluoro-5-methylphenyl)methanol, is a known compound and a useful precursor for further reactions.[7]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) or Rochelle's salt solution
Procedure:
-
CRITICAL: Perform this reaction under a strictly inert and anhydrous atmosphere. All glassware must be flame-dried.
-
To a three-necked flask equipped with a dropping funnel and a condenser, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture back to 0 °C. Quench the reaction very carefully by the slow, dropwise addition of ethyl acetate to consume excess LiAlH₄.
-
Continue the workup by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, add saturated aqueous Rochelle's salt and stir vigorously until the layers separate.
-
Filter the resulting salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude (2-Fluoro-5-methylphenyl)methanol by flash chromatography.
Caption: Reduction of the ethyl ester to the primary alcohol.
Section 3: Palladium-Catalyzed Cross-Coupling
While the C-F bond is the strongest carbon-halogen bond, modern palladium catalysis has enabled its use in cross-coupling reactions, particularly for electron-deficient aryl fluorides.[8][9] These methods allow for the formation of C-C bonds, constructing complex biaryl systems.[10]
Mechanistic Insight: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-F bond of the aryl fluoride to form a Pd(II) complex. This is often the most challenging step for aryl fluorides.[9][11]
-
Transmetalation: An organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically activated by a base.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework. Specific ligands, bases, and conditions are highly substrate-dependent and may require optimization.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, with Water)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst, ligand (if separate), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Summary of Derivatization Reactions
| Reaction Type | Reagents | Product Functional Group |
| Nucleophilic Aromatic Substitution | NaOMe, DMF | 2-Alkoxy Benzoate |
| Saponification (Hydrolysis) | NaOH, EtOH/H₂O | 2-Fluoro Benzoic Acid |
| Reduction | LiAlH₄, THF | 2-Fluoro Benzyl Alcohol |
| Suzuki-Miyaura Coupling | ArB(OH)₂, Pd Catalyst, Base | 2-Aryl Benzoate |
| Methyl Group Oxidation (2-step) | 1. NaOH; 2. KMnO₄ | Dicarboxylic Acid |
References
- Title: Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- Title: Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.[11] Source: National Institutes of Health (NIH) URL:[Link]
- Title: Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
- Title: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Title: (2-fluoro-5-methylphenyl)
- Title: Fluorobenzoic Acid Series.[1] Source: Sparrow Chemical URL:[Link]
- Title: Nucleophilic Aromatic Substitution.[4] Source: YouTube (Professor Dave Explains) URL:[Link]
- Title: Nucleophilic Aromatic Substitution.[2] Source: Chemistry LibreTexts URL:[Link]
- Title: Nucleophilic aromatic substitution - Wikipedia.[3] Source: Wikipedia URL:[Link]
- Title: this compound Product Description.[10] Source: MySkinRecipes URL:[Link]
- Title: Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts.[17] Source: SpringerLink URL:[Link]
- Title: Hydrolysis of ethyl benzoate – Teacher's guide.[5] Source: SSERC URL:[Link]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. sserc.org.uk [sserc.org.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. This compound [myskinrecipes.com]
- 11. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Protocol for the Synthesis of Ethyl 2-fluoro-5-methylbenzoate
Abstract
This application note provides a comprehensive, scalable, and robust protocol for the synthesis of Ethyl 2-fluoro-5-methylbenzoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] Moving beyond simple lab-scale descriptions, this guide focuses on the critical process development and scale-up considerations necessary for transitioning this synthesis to pilot plant or manufacturing scales. We will delve into the mechanistic underpinnings of the Fischer-Speier esterification, provide a detailed step-by-step protocol for a multi-liter batch, and discuss essential safety, control, and purification strategies to ensure a high-yield, high-purity, and reproducible process.
Introduction and Reaction Principle
This compound is a valuable substituted aromatic ester. The fluorine substituent can enhance metabolic stability and binding affinity in bioactive molecules, making this compound a desirable building block in drug discovery and development.[2]
The most efficient and economically viable method for its synthesis on a large scale is the Fischer-Speier esterification of 2-fluoro-5-methylbenzoic acid with ethanol, catalyzed by a strong acid.[3][4][5] This reaction is a classic example of a nucleophilic acyl substitution.[3][6]
Reaction Scheme:
Caption: Fischer esterification of 2-fluoro-5-methylbenzoic acid.
The reaction is an equilibrium process.[4][7][8] To achieve high conversion, the equilibrium must be shifted towards the products. This is typically accomplished by using one of the reactants in excess (usually the less expensive one, in this case, ethanol) or by removing water as it is formed.[6][7][9]
Reaction Mechanism: Acid-Catalyzed Esterification
Understanding the mechanism is crucial for troubleshooting and optimization. The process involves several reversible steps:[4][5]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][5][7]
-
Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[4]
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[4]
Process Development and Scale-Up Considerations
Transitioning a laboratory procedure to a large-scale process introduces challenges that are often negligible on the bench.[10] For this esterification, the key considerations are thermal management, mass transfer, and efficient work-up.[9]
-
Thermal Management: The initial mixing of concentrated sulfuric acid and ethanol is highly exothermic and can cause the ethanol to boil if the addition is not controlled. In a large reactor, inefficient heat removal can create localized hot spots, leading to side reactions and potential safety hazards.[9] The use of a jacketed reactor with a circulating coolant is mandatory for temperature control.
-
Mass Transfer & Agitation: Inadequate mixing in a large vessel can lead to concentration and temperature gradients, resulting in a slower reaction rate and lower yield.[9][11] The stirring mechanism (e.g., anchor vs. pitched-blade turbine) and speed must be optimized to ensure the reaction mixture remains homogeneous.
-
Driving the Equilibrium at Scale: While using a large excess of ethanol is feasible, removing water can be more efficient. On a lab scale, a Dean-Stark apparatus is common.[8][9] At pilot scale, this can be achieved by distilling off the ethanol-water azeotrope, drying the distillate (e.g., with molecular sieves), and returning the dry ethanol to the reactor.
-
Work-up and Purification: Large-scale aqueous work-ups can be cumbersome. Neutralizing the acid catalyst will generate significant amounts of gas (CO₂) and salts. The phase separations must be clean to avoid yield loss. Finally, vacuum distillation requires a robust vacuum system and a column with sufficient theoretical plates to separate the product from residual ethanol and any high-boiling impurities.[9]
Detailed Experimental Protocol (50 L Scale)
This protocol is designed for a 50 L jacketed glass reactor. All operations should be conducted in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE) must be worn.[12][13]
Equipment and Reagents
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles | Equivalents |
| 2-Fluoro-5-methylbenzoic acid | 321-12-0 | 154.14 | 5.00 kg | 32.44 | 1.0 |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 25.0 L (19.7 kg) | 427.6 | 13.2 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 0.75 L (1.38 kg) | 14.07 | 0.43 |
| Saturated Sodium Bicarbonate Sol. | 144-55-8 | 84.01 | ~20 L | - | - |
| Saturated Sodium Chloride Sol. (Brine) | 7647-14-5 | 58.44 | ~10 L | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~1.0 kg | - | - |
Equipment: 50 L jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition port; heating/cooling circulator; large separatory funnels or decanter; vacuum distillation setup.
Step-by-Step Procedure
-
Reactor Setup & Reagent Charging:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 25.0 L of anhydrous ethanol .
-
Begin agitation at a moderate speed (e.g., 150 RPM).
-
Cool the ethanol to 0-5 °C using the jacket circulator.
-
CAUTION: Slowly and carefully add 0.75 L of concentrated sulfuric acid via an addition funnel over at least 60 minutes.[14] Never add water or alcohol to acid .[14] Monitor the internal temperature closely, ensuring it does not exceed 15 °C .
-
-
Addition of Carboxylic Acid:
-
Once the acid addition is complete and the temperature is stable, add the 5.00 kg of 2-fluoro-5-methylbenzoic acid to the reactor in portions. This may be done through a powder addition port.
-
Rinse the port with a small amount of additional ethanol if necessary.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78-80 °C) using the jacket circulator.
-
Maintain a gentle reflux for 8-12 hours .
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC/HPLC until the starting material is consumed.
-
-
Reaction Work-up & Neutralization:
-
Cool the reactor contents to room temperature (20-25 °C).
-
Transfer the reaction mixture to a suitable vessel. Reduce the volume by approximately 60-70% via distillation to remove the excess ethanol.
-
Cool the remaining crude mixture to 10-15 °C .
-
Slowly and carefully pour the cooled mixture into a separate vessel containing ~20 L of cold water and ice with vigorous stirring.
-
Transfer the mixture to a large separatory funnel or decanter.
-
CAUTION: Slowly add saturated sodium bicarbonate solution in portions to neutralize the acid.[9] Vigorous gas evolution (CO₂) will occur. Continue adding until the effervescence ceases and the aqueous layer is slightly basic (pH ~8).
-
Allow the layers to separate. Drain and collect the lower aqueous layer.
-
Wash the organic layer (the product) with 2 x 5 L of saturated brine .
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean, dry vessel.
-
Add ~1.0 kg of anhydrous magnesium sulfate, stir for 30 minutes, and then filter to remove the drying agent.
-
If any solvent (e.g., from extraction) is present, remove it using a rotary evaporator under reduced pressure.
-
-
Purification:
-
Purify the crude oil by vacuum distillation .
-
Collect the fraction boiling at the appropriate temperature and pressure to yield this compound as a clear liquid. The expected yield is typically >90%.
-
In-Process Controls and Product Specifications
| Parameter | Method | Specification |
| Reaction Completion | GC/HPLC | Starting Material < 2% |
| Appearance | Visual | Colorless to pale yellow liquid |
| Purity | GC Area % | ≥ 98.0% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
Safety and Hazard Analysis
-
Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage.[13] Reacts exothermically with water and alcohols.[12] Always wear an acid-resistant apron, gloves, and face shield.[12][13][14] Ensure an emergency shower and eyewash station are accessible.[15]
-
Ethanol: Highly flammable liquid and vapor.[16] Keep away from ignition sources.[16] Ground all equipment to prevent static discharge.
-
Neutralization: The neutralization step generates a large volume of CO₂ gas. This must be performed in a vessel with adequate headspace and with slow, controlled addition to prevent pressure buildup and violent foaming.
Scaled Synthesis Workflow
Caption: Process flow diagram for the scaled synthesis of this compound.
References
- ChemTalk. (n.d.). What is Fischer Esterification?.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- ResearchGate. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters.
- ScienceDirect. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- ScienceMadness.org. (2013, January 23). Esterification scale-up = problems?!.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
- Teck. (2018, December 7). Sulphuric Acid Safety Data Sheet.
- Chemical Synthesis Database. (n.d.). methyl 2-fluoro-5-formylbenzoate.
- CPAchem. (2023, September 4). Safety data sheet.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 13. teck.com [teck.com]
- 14. CCOHS: Sulfuric Acid [ccohs.ca]
- 15. fishersci.com [fishersci.com]
- 16. cpachem.com [cpachem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Ethyl 2-fluoro-5-methylbenzoate Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-fluoro-5-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance for optimizing this important synthesis. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide actionable solutions to improve your experimental outcomes.
This compound is a valuable fluorinated aromatic carboxylic acid derivative used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can enhance metabolic stability and bioactivity in target molecules.[1] The most common and direct route to this ester is the Fischer-Speier esterification of 2-fluoro-5-methylbenzoic acid with ethanol, a classic acid-catalyzed equilibrium reaction.[2][3]
This guide is structured to help you navigate the challenges inherent in this process, ensuring high yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What is the primary method for synthesizing this compound?
The most prevalent and cost-effective method is the Fischer-Speier esterification . This involves reacting the parent carboxylic acid, 2-fluoro-5-methylbenzoic acid, with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][4]
Q2: What is the role of each key reagent?
-
2-Fluoro-5-methylbenzoic Acid: The substrate or starting material containing the desired carbon skeleton.[5][6]
-
Ethanol (EtOH): Serves as both the reactant (source of the ethyl group) and often as the solvent. Using it in excess is critical for driving the reaction equilibrium forward.
-
Acid Catalyst (e.g., H₂SO₄): The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This activation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.[7]
Q3: Why is driving the equilibrium so critical in Fischer esterification?
Fischer esterification is a reversible reaction where the carboxylic acid and alcohol react to form an ester and water.[2] The reaction can proceed in the reverse direction (hydrolysis of the ester) if water is present. To achieve a high yield, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's principle. This is typically achieved by:
-
Using a large excess of one reactant (usually the alcohol, as it's inexpensive and can serve as the solvent).
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.
Q4: Can alternative catalysts be used?
Yes. While sulfuric acid is common, it can sometimes lead to side reactions, especially at higher temperatures (e.g., dehydration of ethanol to diethyl ether). Alternative catalysts include:
-
Solid Acid Catalysts: Materials like zirconium/titanium solid acids can be used. They offer advantages such as easier separation from the reaction mixture and potential for recycling, leading to a cleaner process.[8][9]
-
Boron Trifluoride Etherate (BF₃·Et₂O): A powerful Lewis acid that can effectively catalyze the reaction, sometimes under milder conditions.[10]
-
Thionyl Chloride (SOCl₂): While not a direct Fischer esterification, reacting the carboxylic acid with thionyl chloride first creates an acyl chloride. This highly reactive intermediate then readily reacts with ethanol to form the ester in a non-equilibrium process, often leading to very high yields.[11]
Part 2: Troubleshooting Guide for Low Yield & Impurities
This section provides a structured approach to diagnosing and solving common experimental problems.
| Problem | Probable Cause | Scientific Explanation & Recommended Solution |
| Low Yield / Incomplete Reaction | 1. Equilibrium Not Shifted: The reaction has reached equilibrium with significant starting material remaining. | Explanation: Fischer esterification is inherently reversible.[2] The presence of the water byproduct allows the ester to hydrolyze back to the starting materials. Solution: • Increase Ethanol Excess: Use a larger excess of ethanol (e.g., 10-20 equivalents or as the solvent) to push the equilibrium toward the product side. • Water Removal: If the reaction scale and setup permit, use a Dean-Stark apparatus to physically remove water as it forms. For smaller scales, consider adding anhydrous MgSO₄ or molecular sieves to the reaction mixture. |
| 2. Insufficient Catalysis: The catalyst amount is too low, or its activity is compromised. | Explanation: The protonation of the carbonyl is the key activation step.[7] An insufficient concentration of H⁺ leads to a slow reaction rate that may not reach completion in a reasonable timeframe. Solution: • Verify Catalyst Loading: Ensure a truly catalytic amount of strong acid is used (typically 1-5 mol%). • Use a Stronger Acid: If using a weaker acid, switch to concentrated sulfuric acid. • Consider an Alternative Route: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride, then react with ethanol. This is an irreversible process that often gives higher yields.[11] | |
| 3. Sub-optimal Reaction Time/Temp: The reaction has not been allowed to proceed to completion. | Explanation: Like most reactions, esterification rates are temperature-dependent. Ortho-substituted benzoic acids can exhibit steric hindrance, slowing the reaction.[12] Solution: • Increase Temperature: Ensure the reaction is heated to a steady reflux of the ethanol. • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting carboxylic acid. Do not stop the reaction until the starting material is consumed. • Microwave Synthesis: Consider using a sealed-vessel microwave reactor. Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants.[2][3][13] | |
| Formation of Byproducts | 1. Diethyl Ether Formation: A significant amount of a low-boiling side product is observed. | Explanation: At high temperatures (typically >140°C), strong acids like H₂SO₄ can catalyze the intermolecular dehydration of two ethanol molecules to form diethyl ether. Solution: • Control Temperature: Maintain the reaction temperature at the boiling point of ethanol (~78°C) and avoid excessive heating. • Use Milder Catalysts: Switch to a solid acid catalyst or use BF₃·Et₂O, which may be less prone to causing alcohol dehydration under these conditions.[8][10] |
| Difficult Product Isolation | 1. Unreacted Carboxylic Acid: The final product is acidic and difficult to purify by distillation. | Explanation: The unreacted 2-fluoro-5-methylbenzoic acid is a non-volatile solid that can interfere with purification.[6] Solution: • Aqueous Base Wash: During the workup, after removing the excess ethanol, dissolve the residue in a water-immiscible solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your product.[4] |
| 2. Emulsion During Workup: The aqueous and organic layers fail to separate cleanly during extraction. | Explanation: The presence of salts and potentially amphiphilic molecules can lead to the formation of stable emulsions. Solution: • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and further decreases the solubility of the organic product in the aqueous layer. |
Part 3: Optimized Experimental Protocols
Protocol A: Classic Fischer Esterification (Sulfuric Acid Catalyst)
This protocol is a robust, standard method suitable for most laboratory settings.
Step-by-Step Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-methylbenzoic acid (10.0 g, 64.9 mmol).
-
Reagent Addition: Add 100 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL, ~1.8 g, 18.4 mmol) to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature ~85-90°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Workup - Quenching: After the reaction is complete (starting material is consumed), allow the flask to cool to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Workup - Washing: Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) to remove unreacted acid and residual H₂SO₄, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
Protocol B: Microwave-Assisted High-Speed Synthesis
This method leverages microwave energy to drastically reduce reaction times.[2][13]
Step-by-Step Procedure:
-
Setup: In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-fluoro-5-methylbenzoic acid (1.0 g, 6.49 mmol) and 10 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of concentrated sulfuric acid.
-
Reaction: Seal the vessel and place it in a single-mode microwave reactor. Irradiate at a constant temperature of 120°C for 15-20 minutes.
-
Workup and Purification: Follow steps 5-9 from Protocol A, scaling down the volumes of washing solutions appropriately.
Part 4: Data Summary and Visualization
Table 1: Comparison of Synthetic Methodologies
| Parameter | Conventional Heating (Protocol A) | Microwave-Assisted (Protocol B) | Thionyl Chloride Route |
| Catalyst | H₂SO₄ (catalytic) | H₂SO₄ (catalytic) | SOCl₂ (stoichiometric) |
| Temperature | ~78°C (Reflux) | 120°C (Sealed Vessel)[2] | 70-80°C |
| Reaction Time | 4-12 hours[4] | 10-20 minutes[2][13] | 2-4 hours[11] |
| Typical Yield | 70-85% | >90%[13] | >95% |
| Key Advantage | Simple setup, common reagents | Extremely fast reaction time | Irreversible, very high yield |
| Key Disadvantage | Long reaction time, equilibrium limited | Requires specialized equipment | Uses hazardous reagent (SOCl₂) |
Diagrams
Below are diagrams created using DOT language to visualize key processes.
Caption: The acid-catalyzed mechanism of Fischer esterification.
Caption: General experimental workflow for synthesis and purification.
References
- Hamzah, N., Rahim, A., & Pinang, P. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 69-78. [Link]
- ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434. (Note: While not directly cited, this is a foundational concept referenced by proxy in search result[12] regarding ortho-disubstituted acids).
- Kalaritis, P., & Regenye, R. W. (1990). Enantiomerically Pure Ethyl (R)- and (S)-2-Fluorohexanoate by Enzyme-Catalyzed Kinetic Resolution. Organic Syntheses, 69, 10. [Link]
- Akbar, M., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16346-16355. [Link]
- Chemical Synthesis Database. (2025).
- MySkinRecipes. (2025).
- Yang, X., et al. (2023).
- PubChem. (n.d.).
- American Academic Publisher. (2023). Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. International Journal of Physical Sciences. [Link]
- Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 27(19), 6649. [Link]
- Semantic Scholar. (2023).
- Chai, H., et al. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. ACS Omega, 7(23), 19988-19996. [Link]
- University of Wisconsin-La Crosse. (2021).
- Medicines for All Institute. (2020).
- MDPI. (2018). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)
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- 5. 2-FLUORO-5-METHYLBENZOIC ACID | 321-12-0 [chemicalbook.com]
- 6. 2-氟-5-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
Technical Support Center: Fischer Esterification of Fluorinated Benzoic Acids
Welcome to the technical support center for the synthesis of fluorinated esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of the Fischer esterification of fluorinated benzoic acids. The presence of fluorine substituents introduces unique electronic and stability considerations that can lead to unexpected side reactions and purification challenges. This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you achieve optimal outcomes in your experiments.
Section 1: Core Principles & Mechanistic Considerations
The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to yield an ester and water.[1][2] The reaction's reversibility is a key challenge, and successful execution relies on shifting the equilibrium toward the products.[3][4][5] This is typically achieved by using a large excess of the alcohol or by actively removing water as it is formed.[6]
The mechanism involves several reversible steps:
-
Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon.[5]
-
Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.[7]
-
A series of proton transfers.[4]
-
Elimination of a water molecule to form the protonated ester.[8]
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.[4]
The Influence of Fluorine Substituents
Fluorine atoms are highly electronegative and exert a strong electron-withdrawing effect on the benzoic acid ring. This has two primary consequences:
-
Increased Acidity: The carboxylic acid becomes more acidic, which can influence the initial protonation equilibrium.
-
Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and thus more susceptible to nucleophilic attack. While this might suggest a faster reaction, the stability of intermediates and the potential for side reactions are also altered.
-
Aryl C-C Bond Lability: Highly fluorinated aromatic rings can be susceptible to decarboxylation under thermal stress, a critical consideration for this reaction.[9]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered when esterifying fluorinated benzoic acids.
Question: My reaction shows low or no conversion to the desired ester. What are the likely causes and solutions?
This is the most frequent challenge and can stem from several factors. A systematic approach is key to diagnosis.
-
Possible Cause 1: Unfavorable Equilibrium. The formation of water creates a back-reaction (hydrolysis) that consumes the product.[4] Because fluorinated esters can be more susceptible to hydrolysis, this equilibrium is a critical control point.[10][11]
-
Solution:
-
Use Excess Alcohol: Employing the alcohol as the reaction solvent (a 10-fold or greater excess) can effectively push the equilibrium forward.[4][6]
-
Remove Water: For higher-boiling alcohols, the most robust solution is the azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene.[4][6] See Protocol 1 for a detailed methodology.
-
-
-
Possible Cause 2: Catalyst Issues. The acid catalyst can be deactivated by the water produced during the reaction.[12][13]
-
Possible Cause 3: Steric Hindrance. Benzoic acids with bulky ortho-substituents (in addition to fluorine) will react more slowly.[14]
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction's progress carefully using Thin Layer Chromatography (TLC) to find the optimal endpoint before side reactions dominate. For severely hindered substrates, consider alternative methods like Mukaiyama esterification.[15]
-
Question: I've isolated byproducts. How can I identify and prevent them?
-
Byproduct A: Decarboxylated Fluoroaromatic (Ar-H)
-
Identification: Appears as a nonpolar spot on TLC and can be confirmed by GC-MS (loss of the COOR group) or ¹H NMR (disappearance of the carboxylic acid proton and potential appearance of a new aromatic proton).
-
Cause: Highly halogenated benzoic acids can undergo thermal decarboxylation.[9] The strong electron-withdrawing nature of multiple fluorine atoms can destabilize the ipso-carbon, making it susceptible to losing CO₂ at elevated temperatures.
-
Prevention:
-
Reduce the reaction temperature and extend the reaction time.
-
Use a milder, non-sulfuric acid catalyst like p-toluenesulfonic acid (p-TsOH).
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
-
Byproduct B: Symmetrical Ether (R'-O-R')
-
Identification: Typically a nonpolar byproduct, identifiable by NMR and mass spectrometry.
-
Cause: This is the acid-catalyzed self-condensation of two alcohol molecules, a common side reaction in Fischer esterifications.[14] It is more prevalent with secondary alcohols and at higher temperatures.
-
Prevention:
-
Avoid excessively high temperatures.
-
Ensure an adequate concentration of the carboxylic acid, as it is the intended reaction partner for the protonated alcohol.
-
-
-
Byproduct C: Sulfonated Aromatic Ring
-
Identification: A highly polar byproduct, often visible as a baseline spot on TLC. Mass spectrometry will show an increase in mass corresponding to an SO₃H group.
-
Cause: This occurs when using concentrated sulfuric acid as the catalyst at high temperatures, leading to electrophilic aromatic substitution on the benzoic acid ring.[14]
-
Prevention:
-
Switch to a non-sulfonating acid catalyst like p-TsOH or a Lewis acid.
-
If H₂SO₄ must be used, use the minimum catalytic amount and the lowest effective temperature.
-
-
Question: My yield is high according to crude NMR, but I lose significant product during aqueous workup. What is happening?
-
Cause: Hydrolysis of the Fluorinated Ester. The electron-withdrawing fluorine atoms make the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide during workup.[10][11] Studies have shown that the rate of hydrolysis can increase significantly with the number of fluorine atoms on the alcohol portion of an ester, and similar principles apply here.[11]
-
Solution: Implement a Careful Workup Protocol.
-
Cool the reaction mixture to room temperature before quenching.
-
Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization, and perform this step quickly, preferably at 0-5 °C. Avoid strong bases like NaOH or KOH.
-
Minimize the contact time between the organic layer and the aqueous phase.
-
Thoroughly dry the separated organic layer with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation. See Protocol 2 for details.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom (ortho, meta, para) affect the reaction? A1: Ortho-fluorine atoms can cause steric hindrance, slowing the reaction rate.[14] Meta and para-fluorine atoms primarily exert an electronic effect, increasing the electrophilicity of the carbonyl carbon, which can be beneficial. However, the overall reaction rate is a balance of activation and the stability of the tetrahedral intermediate.
Q2: What is the best acid catalyst to use for these substrates? A2: The choice depends on the substrate's sensitivity.
| Catalyst | Pros | Cons | Best For... |
| H₂SO₄ | Inexpensive, highly active.[6] | Can cause charring and sulfonation at high temperatures.[14] | Robust, non-sensitive substrates where high reactivity is needed. |
| p-TsOH | Solid, easy to handle, less oxidizing than H₂SO₄.[6] | More expensive than H₂SO₄. | Temperature-sensitive substrates or those prone to sulfonation. |
| Lewis Acids (e.g., Sc(OTf)₃) | Milder, can be highly effective.[1] | High cost, may require anhydrous conditions. | Valuable or highly sensitive substrates. |
Q3: Can I use microwave heating for this reaction? A3: Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times. However, in a sealed vessel, the water byproduct cannot escape, which can halt the reaction at equilibrium.[12][13] The most successful microwave protocols for this reaction involve adding the acid catalyst in portions throughout the irradiation period to counteract its deactivation by water.[13] An optimized condition might be 130°C for a total of 15 minutes, with the catalyst added in three 5-minute intervals.[13]
Section 4: Protocols & Methodologies
Protocol 1: General Procedure for Fischer Esterification with Dean-Stark Water Removal
This protocol is recommended for substrates that are not excessively heat-sensitive and for reactions using alcohols where using a large excess is not practical.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add the fluorinated benzoic acid (1.0 equiv.), the alcohol (1.5-3.0 equiv.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02-0.05 equiv.), and a solvent that forms an azeotrope with water (e.g., toluene). The solvent volume should be sufficient to fill the Dean-Stark trap and maintain stirring.
-
Reaction: Heat the mixture to reflux. Water will be collected in the arm of the Dean-Stark trap as an azeotrope with the solvent.[6]
-
Monitoring: Monitor the reaction progress by TLC or by observing the amount of water collected in the trap. The reaction is typically complete when water no longer accumulates.
-
Workup: Cool the reaction to room temperature and proceed with the workup as described in Protocol 2 .
Protocol 2: Workup Procedure to Minimize Hydrolysis of Fluorinated Esters
This procedure is critical for preserving the yield of electron-deficient ester products.
-
Cooling: After the reaction is complete, cool the flask in an ice-water bath to 0-5 °C.
-
Solvent Addition: If the reaction was run neat in alcohol, evaporate the excess alcohol under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or diethyl ether.[6]
-
Neutralization: Slowly add a chilled, saturated aqueous solution of NaHCO₃ to the organic solution with stirring until gas evolution ceases.[6] This neutralizes the acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aq. NaHCO₃ (1-2 times)
-
Brine (saturated aq. NaCl) (1 time)
-
-
Drying: Separate the organic layer and dry it thoroughly over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude ester, which can then be purified by column chromatography, distillation, or recrystallization.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
- Organic Chemistry Portal.
- Chemistry Steps.
- University of California, Davis.
- Google Patents. Decarboxylation of halogenated benzoic acids or esters. (GB2122190A).
- Zlatopolskiy, B. D., et al. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 12(3), 1088-1094. [Link]
- NROChemistry.
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Zlatopolskiy, B. D., et al. (2021).
- Zlatopolskiy, B. D., et al. (2021).
- ResearchGate. Cu‐mediated decarboxylative fluorination of benzoic acids (Ritter, 2021). [Link]
- Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein journal of organic chemistry, 13, 2442–2457. [Link]
- Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.
- Chemistry LibreTexts.
- Washington, J. W., & Jenkins, T. M. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere, 80(3), 308–313. [Link]
- ResearchGate. Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. [Link]
- CoLab.
- OperaChem.
- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- The Journal of Organic Chemistry Ahead of Print - ACS Public
- Master Organic Chemistry.
- Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- ResearchGate. Fischer esterification reaction of benzoic acid and polyhydric alcohols... [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. cerritos.edu [cerritos.edu]
- 9. GB2122190A - Decarboxylation of halogenated benzoic acids or esters - Google Patents [patents.google.com]
- 10. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 2-fluoro-5-methylbenzoate
Welcome to the technical support center for the purification of Ethyl 2-fluoro-5-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated aromatic ester. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification, ensuring you can achieve the desired purity for your downstream applications.
Core Concepts in Purifying this compound
The successful purification of this compound hinges on understanding the physicochemical properties of the product and potential impurities. The primary impurities after a typical Fischer-Speier esterification synthesis are the unreacted starting materials: 2-fluoro-5-methylbenzoic acid and ethanol, along with water formed during the reaction.
Key Physicochemical Properties:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 182.19[1] | Liquid at STP | High (est. >200) | Poorly soluble in water, soluble in organic solvents.[2] |
| 2-fluoro-5-methylbenzoic acid | 154.14 | 160-162 | 259.2 (predicted)[3] | Soluble in organic solvents.[4] |
| Ethanol | 46.07 | -114 | 78 | Miscible with water and many organic solvents. |
STP: Standard Temperature and Pressure
The significant difference in acidity between the desired ester and the starting carboxylic acid is the cornerstone of the primary purification step: liquid-liquid extraction. The high boiling point of the ester suggests that distillation should be performed under reduced pressure to prevent thermal degradation.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Aqueous Work-up
Question: I performed a standard aqueous work-up after my esterification reaction, but my final yield of this compound is significantly lower than expected. What could be the cause?
Answer: Low yield after an aqueous work-up is often due to one of two main issues: incomplete extraction of the product or accidental hydrolysis of the ester back to the carboxylic acid.
Causality and Solutions:
-
Incomplete Extraction: this compound, while hydrophobic, may require multiple extractions for complete removal from the aqueous layer. Ensure you are performing at least three extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Ester Hydrolysis: Esters can be hydrolyzed under either acidic or basic conditions, and this process is often accelerated by heat.[5][6] During the basic wash (e.g., with sodium bicarbonate) to remove the unreacted 2-fluoro-5-methylbenzoic acid, prolonged exposure or the use of a strong base (like NaOH) can lead to saponification of your product.
-
Field-Proven Insight: Use a mild base such as saturated sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium carbonate (Na₂CO₃) solution for the wash. Avoid strong bases like sodium hydroxide. Keep the extraction process at room temperature and avoid vigorous shaking for extended periods, which can increase the rate of hydrolysis. The pKa of the similar 2-methylbenzoic acid is approximately 3.91, indicating that a weak base is sufficient to deprotonate the starting carboxylic acid.[7]
-
Experimental Protocol: Optimized Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (2 x 50 mL per 100 mL of organic phase).
-
Water (1 x 50 mL).
-
Saturated aqueous sodium chloride (brine) (1 x 50 mL) to aid in the removal of dissolved water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Issue 2: Persistent Carboxylic Acid Impurity in the Final Product
Question: After purification, my NMR/GC-MS analysis still shows the presence of 2-fluoro-5-methylbenzoic acid. How can I effectively remove this impurity?
Answer: The presence of the starting carboxylic acid after purification indicates an inefficient removal during the aqueous work-up or issues with subsequent purification steps like column chromatography.
Causality and Solutions:
-
Inefficient Basic Wash: The basic wash may not have been sufficient to remove all the carboxylic acid. This can happen if not enough base was used or if the mixing of the two phases was inadequate.
-
Co-elution during Chromatography: Carboxylic acids can sometimes streak or co-elute with less polar compounds on silica gel, especially if the solvent system is not optimized.[8]
Troubleshooting Workflow:
Caption: Decision workflow for removing carboxylic acid impurity.
Experimental Protocol: Column Chromatography for Removing Acidic Impurities
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A common choice for esters is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%).
-
Pro-Tip: To prevent streaking of the carboxylic acid, a small amount of acetic acid (0.1-1%) can be added to the eluent. This keeps the carboxylic acid protonated and less polar, allowing for better separation from the more polar ester.[8]
Issue 3: Product Decomposition during Distillation
Question: I am trying to purify my this compound by distillation, but I am observing charring and low recovery, suggesting decomposition. What is happening?
Answer: The boiling point of this compound is likely high, similar to its non-fluorinated analog, ethyl 2-methylbenzoate (227 °C at atmospheric pressure).[9] Attempting to distill at atmospheric pressure can lead to thermal decomposition.
Causality and Solutions:
-
High Temperature: The required temperature for atmospheric distillation is likely above the decomposition temperature of the compound.
-
Presence of Acid/Base Traces: Residual acid or base from the work-up can catalyze decomposition at high temperatures.
Experimental Protocol: Vacuum Distillation
-
Ensure the crude product is free from acidic or basic impurities by performing a thorough aqueous work-up as described in Issue 1.
-
Set up a vacuum distillation apparatus. Use a high-quality vacuum pump and a manometer to monitor the pressure.
-
Heat the flask gently using a heating mantle and a stir bar to ensure even boiling.
-
Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the purification?
A1: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. Use a silica gel TLC plate and a mobile phase similar to what you plan to use for column chromatography (e.g., 10-20% ethyl acetate in hexanes). The ester product should have a higher Rf value (travel further up the plate) than the more polar carboxylic acid starting material. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q2: Can I purify this compound by recrystallization?
A2: Since this compound is a liquid at room temperature, recrystallization is not a suitable method for its purification. Recrystallization is used for purifying solid compounds.
Q3: My product appears to be an oil that is difficult to handle. Any suggestions?
A3: If your product is a viscous oil, you can dissolve it in a small amount of a volatile solvent like dichloromethane or diethyl ether before loading it onto a chromatography column or preparing it for analysis. This will make it easier to handle and ensure accurate measurements.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: While specific toxicological data is limited, it is prudent to treat this compound as a potentially hazardous chemical. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.[10]
References
- (Reference not directly cited in the text but used for general knowledge)
- PubChem.
- (Reference not directly cited in the text but used for general knowledge)
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- MySkinRecipes.
- PubChem. 5-Fluoro-2-methylbenzoic acid. [Link]
- PubMed. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. [Link]
- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- DSpace@MIT. 5.
- Reddit.
- Pure.
- SSERC.
- The Good Scents Company.
- ResearchGate. Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
- PMC. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]
- Evergreensino Chemical Co., Ltd.
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- YouTube.
- (Reference not directly cited in the text but used for general knowledge)
- Wikipedia.
- MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
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Technical Support Center: Purification of Ethyl 2-fluoro-5-methylbenzoate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the purification of Ethyl 2-fluoro-5-methylbenzoate (CAS 496841-90-8). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key aromatic ester intermediate.[1][2] Achieving high purity is critical, as residual impurities can interfere with subsequent reactions, such as Suzuki couplings or the formation of bioactive molecules.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound, particularly after its synthesis via Fischer esterification.
Section 1: Troubleshooting Guide
This section addresses specific, common issues observed during the purification of this compound in a direct question-and-answer format.
Q: My final product is acidic, and the ¹H NMR spectrum shows a broad singlet around 10-12 ppm. What went wrong?
A: This is a classic sign of contamination with the starting material, 2-fluoro-5-methylbenzoic acid.
The Fischer esterification reaction is a reversible equilibrium, meaning it is common for some unreacted carboxylic acid to remain in the crude product mixture.[3][4][5] The broad peak in the downfield region of the NMR spectrum is characteristic of a carboxylic acid proton.
Root Cause Analysis & Solution:
The issue stems from an inefficient acid-base extraction during the work-up. The purpose of the basic wash (typically with sodium bicarbonate) is to deprotonate the carboxylic acid, forming the water-soluble sodium 2-fluoro-5-methylbenzoate salt.[6] This salt then partitions into the aqueous layer, separating it from the neutral ester which remains in the organic phase.
Corrective Protocol: Re-Workup of the Contaminated Ester
-
Dissolution: Dissolve the impure ester in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 volumes).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expertise & Experience: Use NaHCO₃ instead of a strong base like NaOH. Strong bases can promote the hydrolysis (saponification) of your desired ester product back to the carboxylic acid, especially with vigorous mixing or elevated temperatures.[7][8]
-
Trustworthiness: Add the bicarbonate solution slowly and vent the separatory funnel frequently by inverting it and opening the stopcock. The neutralization reaction produces carbon dioxide gas (CO₂), which can cause a dangerous pressure buildup.[6]
-
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the impurity as its sodium salt.
-
Repeat Wash: Wash the organic layer one more time with NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution). The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[6][9]
-
Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Purity Confirmation: Re-run the ¹H NMR. The carboxylic acid peak should now be absent.
Q: My isolated yield is significantly lower than expected after the aqueous work-up. Where did my product go?
A: Low yield can result from several factors, from an incomplete initial reaction to physical loss during extraction.
While a low-yielding synthesis is one possibility, significant product loss often occurs during the purification steps.
Potential Causes & Solutions:
-
Incomplete Reaction: The equilibrium of the Fischer esterification can limit the theoretical yield. To maximize conversion, use a large excess of ethanol (it can even be the solvent) and/or remove the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[4][5][11]
-
Ester Hydrolysis: As mentioned, using overly harsh basic conditions (e.g., concentrated NaOH) or prolonged contact times during the work-up can hydrolyze the ester back to the starting acid, which is then removed in the aqueous layer.[8][12] Stick to milder bases like NaHCO₃.
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially with certain solvent systems, can create a stable emulsion between the organic and aqueous layers, making clean separation impossible.
-
Solution: To break an emulsion, try adding a small amount of brine, waiting patiently for the layers to settle, or passing the mixture through a pad of Celite. Gentle swirling or inverting the funnel, rather than violent shaking, can prevent emulsion formation.
-
-
Product Solubility in Aqueous Layer: While esters are generally hydrophobic, the presence of a large excess of a water-miscible alcohol like ethanol in the crude mixture can increase the solubility of the ester in the aqueous wash solution, leading to product loss.[5]
-
Solution: If possible, remove most of the excess ethanol on a rotary evaporator before starting the aqueous work-up. Additionally, back-extracting the aqueous washes with a fresh portion of the organic solvent can help recover some of the dissolved product.[9]
-
Q: I've removed the starting acid, but my product is still impure. Column chromatography isn't working well. What are my options?
A: If simple extraction fails, the choice between distillation and chromatography depends on the impurity's properties. Ineffective chromatography often points to an incorrect mobile phase or on-column degradation.
Troubleshooting Advanced Purification:
-
Identify the Impurity: Before choosing a method, try to identify the impurity by GC-MS or LC-MS. Is it a side-product from the synthesis or a byproduct from a previous step?
-
Vacuum Distillation: this compound is a liquid or low-melting solid. If the impurities are non-volatile (e.g., salts, baseline material on TLC), vacuum distillation is an excellent, scalable purification method.[3][9]
-
Optimizing Column Chromatography:
-
Hydrolysis on Silica: Standard silica gel is slightly acidic and contains residual water, which can cause your ester to hydrolyze during a long chromatography run.[7] You might observe a "streak" of the more polar carboxylic acid on your TLC plate.
-
Solution: Try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent. Alternatively, using less-polar solvent systems (e.g., hexane/ethyl acetate mixtures) to elute the product faster can minimize contact time.[10]
-
-
Solvent System (Eluent): The key is to find a solvent system that provides good separation (ΔRf > 0.2) between your product and the impurity on a TLC plate. Start with a low polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound? A1: The crude product from a standard Fischer esterification will almost certainly contain unreacted 2-fluoro-5-methylbenzoic acid, excess ethanol, the acid catalyst (e.g., H₂SO₄), and water, which is a reaction byproduct.[3][4][13]
Q2: Why is a sodium bicarbonate wash preferred over sodium hydroxide for neutralizing the reaction? A2: Sodium bicarbonate is a weak base, strong enough to deprotonate the residual carboxylic acid (pKa ~3-4) but generally not strong enough to catalyze the rapid hydrolysis of the ester product.[6][7] A strong base like sodium hydroxide (NaOH) would also neutralize the acid, but it significantly increases the risk of saponification (base-catalyzed hydrolysis) of your ester, which would decrease your yield.[8]
Q3: How do I choose between vacuum distillation and flash column chromatography for the final purification step? A3: The choice depends on the properties of your product and the impurities. The following table provides a guide.
| Feature | Vacuum Distillation | Flash Column Chromatography |
| Principle | Separation by boiling point differences under reduced pressure. | Separation by polarity differences.[14] |
| Best For | Separating a volatile product from non-volatile impurities. | Separating compounds with similar boiling points but different polarities. |
| Scalability | Excellent for large quantities (multi-gram to kg). | Good for lab scale (mg to gram); can be challenging for very large scale. |
| Potential Issues | Product must be thermally stable at distillation temperatures. | Potential for product degradation on silica gel; requires more solvent.[7] |
| Recommendation | Ideal if the main impurities are starting acid and catalyst residue. | Use when distillation fails to separate an impurity of similar volatility. |
Q4: How can I effectively monitor the progress of my purification? A4: Thin-Layer Chromatography (TLC) is the most common and effective tool. Spot your crude material, the organic layer after each wash, and the final product on a TLC plate. A typical mobile phase would be 10-20% ethyl acetate in hexanes. The less polar ester product should have a higher Rf value than the more polar carboxylic acid starting material. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q5: What are the critical safety considerations during the extractive work-up? A5: The most significant hazard is the pressure buildup from CO₂ gas when neutralizing the acid catalyst and residual carboxylic acid with sodium bicarbonate.[6] Always add the basic solution slowly and vent the separatory funnel frequently by inverting it (with the stopper held firmly) and opening the stopcock away from yourself and others. Wear safety glasses, gloves, and a lab coat at all times.
Section 3: Visual Guides & Protocols
Overall Purification Workflow
The following diagram outlines the standard decision-making process for purifying crude this compound after synthesis.
Caption: Decision workflow for purification.
Mechanism of Acid-Base Extraction
This diagram illustrates how the bicarbonate wash selectively removes the carboxylic acid impurity.
Caption: Selective removal of acid impurity.
References
- University of Colorado, Boulder. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Science Ready. (n.d.).
- Google Patents. (1985).
- Flowers, P., et al. (2019). Esterification, Purification and Identification of Cinnamic Acid Esters. Chem. Ed.. [Link]
- RSC Publishing. (2024).
- ResearchGate. (2020).
- ResearchGate. (2017).
- Chemical Synthesis Database. (n.d.).
- MySkinRecipes. (n.d.).
- Master Organic Chemistry. (2022).
- ResearchGate. (2016).
- Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)
- Wikipedia. (n.d.).
- PubChem. (n.d.).
- Chemistry LibreTexts. (2023).
- Studylib. (n.d.).
- YouTube. (2021).
- ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
- SSERC. (n.d.).
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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- 10. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Optimizing Reaction Conditions for the Esterification of 2-Fluoro-5-methylbenzoic Acid
Welcome to the technical support center for the esterification of 2-fluoro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific esterification. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the esterification of 2-fluoro-5-methylbenzoic acid, offering explanations and actionable steps to resolve them.
Issue 1: Low Yield or Incomplete Reaction
Question: My esterification of 2-fluoro-5-methylbenzoic acid is resulting in a low yield, and TLC/GC analysis shows a significant amount of unreacted starting material. What are the potential causes and how can I improve the conversion?
Answer: Low conversion in the esterification of this substrate is a common issue that can stem from several factors, primarily related to the equilibrium nature of the reaction and potential steric hindrance.
Root Causes and Remediation Strategies:
-
Equilibrium Limitations: Fischer-Speier esterification is a reversible process. The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[1][2]
-
Solution 1: Use Excess Alcohol: Employing a large excess of the alcohol (e.g., using it as the solvent) can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1] A 10-fold excess can significantly increase the yield.[1]
-
Solution 2: Water Removal: Actively removing water as it forms is a highly effective strategy. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[1]
-
Drying Agents: Incorporating a drying agent into the reaction mixture.
-
-
-
Insufficient Catalysis: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[1]
-
Solution: Ensure you are using an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] Typically, 1-5 mol% is sufficient. For sterically hindered substrates, a higher catalyst loading might be beneficial.
-
-
Steric Hindrance: The fluorine atom at the ortho position (position 2) of the benzoic acid can create steric hindrance, slowing down the rate of nucleophilic attack by the alcohol.[1]
-
Solution 1: Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or GC and allow for a longer reaction time if necessary.[1] Increasing the reflux temperature (if using a higher boiling point alcohol or solvent) can also help overcome the activation energy barrier.
-
Solution 2: Alternative Esterification Methods: If Fischer esterification proves inefficient, consider alternative methods that are better suited for sterically hindered acids, such as the Steglich esterification (using DCC/DMAP) or the Mitsunobu reaction.[3][4][5] These methods proceed through different mechanisms that are less sensitive to steric bulk around the carboxylic acid.
-
-
Presence of Water: Initial water content in your reagents or glassware will inhibit the forward reaction.[1][2]
-
Solution: Ensure all glassware is thoroughly dried and that the 2-fluoro-5-methylbenzoic acid and alcohol are anhydrous.
-
Issue 2: Formation of an Unexpected Byproduct
Question: My reaction mixture shows an additional spot on the TLC plate, and the NMR of my crude product indicates the presence of an impurity. What could this byproduct be?
Answer: While the esterification of 2-fluoro-5-methylbenzoic acid is generally clean, side reactions can occur under certain conditions.
Potential Side Reactions and Their Mitigation:
-
Sulfonation of the Aromatic Ring: If using concentrated sulfuric acid as a catalyst, especially at elevated temperatures, electrophilic aromatic substitution can lead to the formation of a sulfonated benzoic acid derivative.[1]
-
Mitigation: Use a non-sulfonating acid catalyst like p-TsOH or HCl. If H₂SO₄ is necessary, use the minimum effective amount and avoid excessively high temperatures.
-
-
Dehydration of the Alcohol (if applicable): If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a possible side reaction.
-
Mitigation: Employ milder reaction conditions or choose an esterification method that does not require strong acid catalysis, such as the Steglich esterification.
-
Issue 3: Difficulties in Product Purification
Question: I'm having trouble separating my desired ester from the unreacted carboxylic acid and the catalyst during workup. What is the recommended purification procedure?
Answer: A standard aqueous workup is typically effective for purifying the ester.
Step-by-Step Purification Protocol:
-
Cool the Reaction Mixture: Allow the reaction to cool to room temperature.
-
Remove Excess Alcohol (if volatile): If a low-boiling alcohol like methanol or ethanol was used in large excess, remove the bulk of it under reduced pressure.
-
Dilute with an Organic Solvent and Water: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether) and water.[1]
-
Neutralize the Acid Catalyst: Carefully wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, to remove the acid catalyst and any unreacted 2-fluoro-5-methylbenzoic acid.[2][6] Be cautious of potential effervescence due to CO₂ evolution.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and inorganic salts.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.
-
Further Purification (if necessary): If the crude product is still not pure, it can be further purified by column chromatography on silica gel or by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the best method for esterifying 2-fluoro-5-methylbenzoic acid?
A1: The most straightforward and cost-effective method is the Fischer-Speier esterification , using the desired alcohol as the solvent and a catalytic amount of a strong acid like H₂SO₄ or p-TsOH.[1] However, for more sensitive or sterically hindered alcohols, or if acid-labile functional groups are present elsewhere in the molecule, milder methods like the Steglich esterification (DCC, DMAP) or the Mitsunobu reaction (PPh₃, DEAD/DIAD) are excellent alternatives.[3][4][5][7][8]
Q2: How does the fluorine substituent affect the esterification reaction?
A2: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid.[1] This can make the carbonyl carbon more electrophilic and potentially increase the rate of the forward reaction. However, its position ortho to the carboxylic acid group can introduce steric hindrance, which may slow the reaction down.
Q3: Can I use microwave irradiation to accelerate the esterification?
A3: Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times for Fischer esterification.[9] Reactions can often be completed in minutes instead of hours.[9] However, when using a sealed vessel, the removal of water is not possible, which can limit the conversion due to the equilibrium.[9] One strategy to overcome this in a sealed microwave system is the periodic addition of the acid catalyst.[9][10]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be conveniently monitored by Thin Layer Chromatography (TLC) .[1] A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting carboxylic acid and the less polar ester product. The reaction is considered complete when the spot corresponding to the 2-fluoro-5-methylbenzoic acid is no longer visible. Other analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[11][12]
Experimental Protocols
Protocol A: Fischer-Speier Esterification (Methyl Ester)
This protocol describes the synthesis of methyl 2-fluoro-5-methylbenzoate.
Reaction Scheme:
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-methylbenzoic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.
-
With stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heat the mixture to a gentle reflux and maintain for 2-10 hours. Monitor the reaction's progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Follow the purification procedure outlined in the "Difficulties in Product Purification" section.
Protocol B: Steglich Esterification (tert-Butyl Ester)
This method is ideal for forming esters of secondary or tertiary alcohols, which are prone to side reactions under Fischer conditions.[5][13]
Reaction Scheme:
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-5-methylbenzoic acid (1.0 eq), tert-butanol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Cool the mixture in an ice bath (0 °C).
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
Filter off the DCU precipitate and wash it with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue using the aqueous workup described previously, followed by column chromatography if necessary.
Data Summary
| Method | Alcohol | Catalyst/Reagent | Temp. | Typical Time | Advantages | Disadvantages |
| Fischer-Speier | Primary/Simple Secondary | H₂SO₄, p-TsOH | Reflux | 2-10 h | Economical, simple | Equilibrium limited, harsh conditions[13] |
| Steglich | Primary, Secondary, Tertiary | DCC, DMAP | 0 °C to RT | 12-24 h | Mild conditions, good for hindered substrates[4][5] | Stoichiometric byproduct (DCU)[4] |
| Mitsunobu | Primary, Secondary | PPh₃, DEAD/DIAD | 0 °C to RT | 1-4 h | Mild, inversion of stereochemistry[7][8] | Stoichiometric byproducts, expensive reagents[7] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low ester yields.
General Esterification Method Selection
Caption: Logic for selecting an appropriate esterification method.
References
- Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
- Chen, L., Johnson, B. D., Grinberg, N., Bickery, G. R., & Ellison, D. K. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Taylor & Francis Online.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.
- ResearchGate. (n.d.). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
- Ampiah-Bonney, R. J., & Walmsley, A. D. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst, 124, 1817-1821.
- Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- ACS Omega. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction.
- Wikipedia. (n.d.). Steglich esterification.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- ACS Publications. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
- MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
- ijstr.org. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
- Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 2-Fluoro-5-formylbenzoic Acid.
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- organic-chemistry.org. (n.d.). Acid to Ester - Common Conditions.
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxymethylbenzoic Acid Esterification.
- MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
- Benchchem. (n.d.). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
- RSC Publishing. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information.
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Benchchem. (n.d.). troubleshooting low yield in Methyl benzilate esterification.
- ChemicalBook. (n.d.). 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis.
- PubMed. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
- ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry.
- YouTube. (2012). Organic Mechanism Fischer Esterification 004.
- Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?.
- YouTube. (2024). Fischer Esterification: Carboxylic Acids to Esters Using Alcohols (R-OH) and an Acid Catalyst.
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Microwave-Assisted Esterification (MAE) Technical Support Center: A Guide to Accelerating Reaction Rates and Troubleshooting
Welcome to the technical support center for Microwave-Assisted Esterification (MAE). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the principles governing MAE. Our goal is to empower you, the researcher, to not only execute these reactions but to intelligently troubleshoot and optimize them for your specific drug development and synthetic chemistry needs.
Microwave-assisted organic synthesis has revolutionized chemical reactions by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, often higher yields, and improved product purity.[1][2] Esterification, a cornerstone reaction in organic synthesis, benefits immensely from this technology. This guide is structured in a practical question-and-answer format to directly address the challenges and questions you may encounter in the lab.
Troubleshooting Guide: From Slow Reactions to Low Yields
This section addresses specific, common problems encountered during microwave-assisted esterification experiments. Each answer is designed to explain the underlying cause of the issue and provide a clear, actionable solution.
Q1: My reaction is slow or the conversion is low. What are the primary factors to investigate?
A low conversion rate is one of the most common hurdles. The issue typically stems from a suboptimal balance of several key reaction parameters. Here’s a systematic approach to diagnosing the problem:
-
Temperature and Microwave Power: The reaction temperature is a critical determinant of the reaction rate. Unlike conventional heating that warms the vessel walls, microwave irradiation heats the reaction mixture volumetrically and directly.[3][4] An insufficient temperature will result in a slow reaction. However, excessive power can cause localized superheating and decomposition.[5]
-
Causality: The rate of reaction is exponentially dependent on temperature (Arrhenius equation). Microwave power directly influences the rate of temperature increase.[5] The objective is to reach and maintain the optimal reaction temperature quickly without overshooting it.
-
Solution: Gradually increase the target temperature in your microwave reactor in increments of 10°C. Monitor the reaction progress. If your instrument allows, use a "power control" mode initially to find the ideal power level that maintains the target temperature without significant fluctuations. A study on the esterification of succinic acid found that optimizing microwave power and reaction time was crucial for achieving maximum conversion.[6]
-
-
Catalyst Choice and Loading: The catalyst is fundamental to activating the carbonyl group of the carboxylic acid. The type and amount of catalyst can dramatically affect the reaction rate.
-
Causality: Homogeneous acid catalysts (e.g., H₂SO₄, p-TSA) are highly effective but can lead to corrosion and difficult workups.[7][8] Heterogeneous (solid acid) catalysts like zeolites or sulfonated carbons are greener, easily separable, and reusable, but may have different activity levels.[6][9] Insufficient catalyst loading will result in a slow reaction, while excessive amounts may promote side reactions.
-
Solution: If using a standard protocol with a common catalyst like sulfuric acid, ensure it is fresh and added in the correct amount (typically 1-5 mol%). If yields are still low, consider switching to a different catalyst. For greener processes, explore solid acid catalysts. The optimal catalyst loading should be determined experimentally, often starting around 5-10 wt% for heterogeneous catalysts.[6][10]
-
-
Reactant Molar Ratio: Esterification is a reversible reaction.[11] According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by using an excess of one of the reactants, typically the alcohol, as it is often less expensive and easier to remove.
-
Causality: The reaction produces water, which can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[11] An excess of alcohol increases the probability of productive collisions and helps drive the reaction forward.
-
Solution: Increase the molar ratio of alcohol to carboxylic acid. Ratios of 1:2 or 1:3 (acid:alcohol) are common starting points.[12] Some procedures use the alcohol as the solvent itself to maximize this effect. Be aware that excessive dilution can slow the reaction, so an optimal balance must be found.[12]
-
-
Water Removal: The presence of water, a byproduct of the reaction, will inhibit the forward reaction.
-
Causality: As stated by Le Châtelier's principle, removing a product will shift the equilibrium to favor more product formation.[11]
-
Solution: While difficult in a sealed microwave vessel, performing the reaction under solvent-free conditions can sometimes aid in the "evaporation" of water, especially if the reactants have high boiling points.[13] Alternatively, including a dehydrating agent compatible with your reaction conditions can be considered, though this complicates the workup.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low conversion in MAE.
Q2: I'm observing charring or decomposition of my starting materials/product. What's causing this and how can I prevent it?
A: Decomposition is a clear sign of excessive energy input, leading to temperatures that exceed the stability of your molecules.
-
Causality: Microwave heating can be so rapid that it creates localized "hot spots" within the reaction mixture, especially if stirring is inefficient or the sample absorbs energy non-uniformly.[5] This leads to thermal decomposition, producing char and byproducts. In enzymatic esterifications, high temperatures will irreversibly denature the enzyme catalyst.[12][14]
-
Solution:
-
Reduce Microwave Power/Temperature: This is the most direct solution. Lower the target temperature or use a lower power setting.
-
Use Pulsed Heating: If your reactor has this feature, use a pulsed mode. This cycles the microwave power on and off, allowing time for heat to dissipate more evenly throughout the mixture and preventing thermal runaway.[15]
-
Improve Stirring: Ensure you are using an appropriate magnetic stir bar and that it is spinning effectively to promote uniform heat distribution.
-
Choose a Less-Absorbing Solvent: If applicable, switch to a solvent with a lower dielectric loss tangent (i.e., it absorbs microwaves less efficiently). Alternatively, a non-polar solvent can act as a heat sink, absorbing thermal energy from polar reactants without heating up significantly itself.[16]
-
Q3: My results are not reproducible. Why is this happening and what can I do to improve consistency?
A: Lack of reproducibility in microwave chemistry often points to inconsistencies in the reaction setup and heating profile.
-
Causality: Domestic microwave ovens have uneven field distributions, leading to highly variable heating.[17] Even in scientific instruments, factors like vessel placement, reaction volume, and the accuracy of temperature monitoring can affect the outcome.[18] The actual temperature profile experienced by the reactants may differ from run to run if these variables are not controlled.
-
Solution:
-
Use a Dedicated Scientific Microwave Reactor: These instruments are designed for chemical synthesis, featuring calibrated temperature sensors (fiber optic or IR), pressure control, and reproducible power delivery. Never use a domestic kitchen microwave. [17]
-
Consistent Setup: Always place the reaction vessel in the same position within the reactor cavity. Use the same type and size of vessel and the same reaction volume for each run.
-
Accurate Temperature Monitoring: Rely on the instrument's temperature feedback control. An external IR sensor monitoring the vessel surface can be less accurate than an internal fiber-optic probe.
-
Ensure Homogeneity: Use efficient stirring to ensure the reaction mixture is homogeneous and heated uniformly.[4]
-
Q4: I'm not sure which catalyst to choose. What are the options for MAE and how do they compare?
A: The choice of catalyst depends on your priorities, including reaction efficiency, product purity requirements, and green chemistry considerations.
-
Causality: Catalysts provide an alternative, lower-energy pathway for the reaction. Their physical state (homogeneous vs. heterogeneous) and chemical nature (acid, base, enzyme) dictate their activity and applicability.
-
Solution: Select a catalyst based on your experimental needs. The table below summarizes the most common options.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | High catalytic activity, inexpensive, well-understood.[8] | Corrosive, difficult to separate from product, generates acidic waste.[12] |
| Heterogeneous Acid | Zeolites, Amberlyst resins, Sulfonated Carbon | Easy to separate (filtration), reusable, environmentally friendlier.[6][9] | May have lower activity than homogeneous catalysts, potential for mass transfer limitations.[12] |
| Enzymatic | Lipases (e.g., Novozym 435) | Highly selective (avoids side reactions), operates under mild conditions, biodegradable.[14] | More expensive, sensitive to high temperatures and certain solvents, can be slower.[12] |
Q5: How do I select the right solvent for my microwave reaction?
A: Solvent choice is crucial as the solvent is often the primary component absorbing microwave energy.
-
Causality: The ability of a solvent to convert microwave energy into heat is determined by its dielectric properties, specifically its dielectric loss tangent (tan δ).[16] Solvents with high tan δ values heat very rapidly. Non-polar solvents are largely transparent to microwaves.
-
Solution:
-
For Rapid Heating: Choose a polar solvent with a high tan δ value.
-
For Controlled Heating/Heat Sink: Use a non-polar solvent if your reactants are polar and you wish to avoid overheating.[16]
-
Green Chemistry: Consider greener solvents like ethanol, water, or ionic liquids.[19] Many MAE reactions can also be performed solvent-free, which simplifies workup and reduces waste.[20][21]
-
| Solvent | Microwave Absorption | Boiling Point (°C) | Notes |
| Ethanol | High | 78 | Common reactant and green solvent.[19] |
| DMF | Medium-High | 153 | Polar aprotic, good for many reactions.[22] |
| Acetonitrile | Medium | 82 | Polar aprotic, heats efficiently.[16] |
| Toluene | Very Low | 111 | Poor absorber; can act as a heat sink.[22] |
| Dioxane | Very Low | 101 | Poor absorber. |
| Water | Medium | 100 | Excellent green solvent, but its high boiling point under pressure requires caution.[19] |
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions about the principles and practices of microwave-assisted esterification.
Q1: How exactly does microwave heating accelerate esterification compared to conventional heating?
A: The acceleration is primarily due to a more efficient and rapid method of energy transfer.[23]
-
Mechanism: Conventional heating is inefficient; it heats a container from the outside, and that heat is then transferred to the solvent and reactants via conduction and convection.[4] This process is slow and creates a significant temperature gradient within the sample. Microwave heating, by contrast, uses dielectric heating.[3] The microwaves pass through the vessel walls and directly energize the polar molecules (reactants, solvent) in the bulk solution, causing them to rapidly oscillate and generate heat through molecular friction. This results in rapid, uniform, and instantaneous heating that quickly overcomes the reaction's activation energy.[23][24] While "non-thermal microwave effects" have been debated, most scientists agree that the observed rate enhancements are a consequence of these efficient thermal effects.[4]
Q2: What is the optimal microwave power setting for my reaction?
A: It is more important to focus on achieving the optimal temperature rather than a specific power setting. Modern microwave reactors use power modulation to maintain a user-defined temperature. The power level will fluctuate to hold the temperature steady.[17] For reactions where temperature control is critical, it's best to set a target temperature and let the instrument manage the power output. If you are developing a method, start with a lower temperature (e.g., 80-100 °C) and gradually increase it, monitoring for conversion and byproduct formation.[17]
Q3: How does the molar ratio of alcohol to carboxylic acid affect the reaction rate and yield?
A: As a reversible reaction, esterification is governed by equilibrium. Using an excess of one reactant (usually the alcohol) drives the reaction toward the formation of the ester product, increasing the overall yield.[11][12] A study on microwave-assisted enzymatic esterification found that increasing the molar ratio of fatty acid to isopropanol from 1:1 to 1:2 significantly increased ester conversion.[12] However, a very large excess of alcohol can excessively dilute the reactants, slowing the reaction rate. The optimal ratio, which balances equilibrium effects with reaction kinetics, should be determined experimentally for each specific system.
Q4: Can I run this reaction solvent-free? What are the pros and cons?
A: Yes, solvent-free MAE is a highly effective and green technique.[13]
-
Pros: It aligns with the principles of green chemistry by eliminating solvent waste.[19][21] The workup is often simpler. For esterification, the higher reaction temperature can help evaporate the water byproduct, further driving the reaction to completion.[13]
-
Cons: This method is only suitable if at least one of the reactants is a liquid and can dissolve the other. If both reactants are solids, a reaction may not occur. High viscosity can also be an issue, leading to inefficient stirring and potential for localized overheating.
Q5: What are the critical safety precautions for microwave-assisted organic synthesis?
A: Safety is paramount due to the high temperatures and pressures involved.
-
Never Use a Domestic Microwave Oven: They lack the necessary safety features, pressure/temperature controls, and solvent resistance.[17]
-
Use Certified Reaction Vessels: Always use vessels specifically designed and pressure-rated for your microwave reactor. Scratched or damaged vessels should be discarded.[17]
-
Anticipate Pressure: Heating a solvent above its atmospheric boiling point in a sealed vessel will generate high pressure.[1][21] Be aware of the pressure limits of your vessel and instrument.
-
Know Your Reagents: Consult the Material Safety Data Sheet (MSDS) for the thermal stability of your reactants and solvents. Avoid reactions known to be explosive under thermal conditions (e.g., those involving azides or nitro groups) without proper precautions and expertise.[17]
-
Work in a Ventilated Area: Always operate the microwave reactor inside a certified laboratory fume hood.[17]
Key Parameter Relationships Diagram
Caption: Key parameters influencing the rate and yield of MAE.
Experimental Protocol: Microwave-Assisted Fischer Esterification of Benzoic Acid with n-Butanol
This protocol provides a representative example for synthesizing an ester using a dedicated microwave reactor. It is adapted from established procedures.[5][18]
Materials:
-
Benzoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
10 mL microwave reaction vessel with a magnetic stir bar
Equipment:
-
Microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 10 mL microwave reaction vessel containing a magnetic stir bar, add benzoic acid (1.22 g, 10 mmol).
-
Add an excess of n-butanol (3.0 mL, approx. 32.6 mmol).
-
Caution: In a fume hood, cautiously add concentrated sulfuric acid (0.10 mL) dropwise to the mixture while swirling.
-
Securely cap the reaction vessel.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp time: 2 minutes (time to reach temperature)
-
Hold time: 5 minutes (time at temperature)
-
Stirring: High
-
-
Run the microwave program.
-
After the reaction is complete, allow the vessel to cool to below 50 °C before carefully opening it.
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether (20 mL).
-
Wash the organic layer sequentially with:
-
Water (15 mL)
-
Saturated NaHCO₃ solution (2 x 15 mL, or until effervescence ceases) to remove unreacted benzoic acid and sulfuric acid.
-
Brine (15 mL)
-
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess n-butanol, yielding the product, butyl benzoate.
-
Characterize the product via ¹H NMR and IR spectroscopy to confirm purity.[18]
References
- Nguyen, T.-T., et al. (2021). "Microwave-Assisted Noncatalytic Esterification of Fatty Acid for Biodiesel Production: A Kinetic Study." MDPI. [Link]
- de la Cruz-Urbina, D., et al. (2022). "Microwave-assisted synthesis of a sulfonated carbon-based catalyst for efficient esterification of oleic acid into biodiesel." Catalysis Science & Technology (RSC Publishing). [Link]
- Nguyen, T.-T., et al. (2021). "Influence of microwave power on esterification reaction.
- Tarigan, J. B., et al. (2023). "Microwave-Assisted Enzymatic Esterification Production of Emollient Esters." ACS Omega. [Link]
- Eminov, S., et al. (2014). "Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.
- Tarigan, J. B., et al. (2023). "Microwave-Assisted Enzymatic Esterification Production of Emollient Esters." ACS Omega. [Link]
- Kumbhar, S. (n.d.). "ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION.
- Urosevic, M., et al. (2022). "Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide." MDPI. [Link]
- Rathore, P. S., et al. (2024). "Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy." International Journal of Research in Pharmacy and Allied Science. [Link]
- Zhang, H., et al. (2016). "Effects of the Microwave Power on the Microwave-assisted Esterification.
- Loupy, A., et al. (1992). "The synthesis of esters under microwave irradiation using dry-media conditions." Canadian Journal of Chemistry. [Link]
- Umrigar, V., et al. (2022). "Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach." PubMed. [Link]
- Lidström, P., et al. (2005). "Microwave Assisted Organic Synthesis." CRC Press. [Link]
- Collins, J. M. (n.d.). "Safety Considerations for Microwave Synthesis.
- Zhang, L., et al. (2015). "Microwave assisted esterification of free fatty acid over a heterogeneous catalyst for biodiesel production.
- Al-Harrasi, A., et al. (2021). "Microwave-Promoted Esterification Reactions: Optimization and Scale-Up.
- Umrigar, V., et al. (2022). "Optimization of Microwave Assisted Esteri cation of Succinic Acid Using Box-Behnken Design Approach." SciSpace. [Link]
- Leonelli, C., et al. (2024). "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." MDPI. [Link]
- Sharma, P., et al. (2021). "Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview." Journal of Advanced Scientific Research. [Link]
- Nguyen, T.-T., et al. (2021). "Microwave-Assisted Noncatalytic Esterification of Fatty Acid for Biodiesel Production: A Kinetic Study." MDPI. [Link]
- Gianotti, M., et al. (2000). "Solvent-Free Microwave-Assisted Organic Reactions Preparation of β-Keto Esters.
- Singh, A., et al. (2023). "MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH." IJNRD. [Link]
- NotNicolaou. (2017). "Conventional heating compared to microwave heating of chemical reactions." Chemistry Stack Exchange. [Link]
- Kumbhar, S. (2014). "Advance esterification reaction under microwaves.
- Hachelef, L., et al. (2022). "Microwave-driven oleic acid esterification over chlorosulfonic acid-treated hydroxyapatite: synergism for intensified biodiesel production." RSC Advances. [Link]
- Biotage. (n.d.). "Microwave Reaction Tutorial." Biotage. [Link]
- Collins, J. M. (n.d.). "Solvent Choice for Microwave Synthesis.
- Kumar, A., et al. (2023). "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." RSC Advances. [Link]
- University of Rochester. (n.d.). "Troubleshooting: How to Improve Yield." Department of Chemistry. [Link]
- Lampkowski, J. S., et al. (2015). "Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory.
- Jo, J.-H., et al. (2014). "Accelerated esterification of free fatty acid using pulsed microwaves.
- Barham, J. P., et al. (2021). "Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Various Authors. (2020). "Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?" Quora. [Link]
Sources
- 1. ijrpas.com [ijrpas.com]
- 2. sciepub.com [sciepub.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis of a sulfonated carbon-based catalyst for efficient esterification of oleic acid into biodiesel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-driven oleic acid esterification over chlorosulfonic acid-treated hydroxyapatite: synergism for intensified biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Choice for Microwave Synthesis [cem.com]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. ijnrd.org [ijnrd.org]
- 22. biotage.com [biotage.com]
- 23. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 2-fluoro-5-methylbenzoate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-fluoro-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important fluorinated building block. Our goal is to provide you with the technical expertise and practical insights necessary to optimize your synthetic protocols, minimize byproduct formation, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent laboratory method is the Fischer-Speier esterification of 2-fluoro-5-methylbenzoic acid with ethanol, utilizing an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is an equilibrium-driven reaction where an excess of the alcohol is often used to drive the reaction towards the product.[1]
Q2: What are the primary synthetic routes to the precursor, 2-fluoro-5-methylbenzoic acid?
A2: There are several viable routes to the carboxylic acid precursor, with the choice often depending on the availability of starting materials. Common strategies include:
-
Grignard Reaction: Carboxylation of a Grignard reagent formed from a suitable halo-toluene derivative (e.g., 4-bromo-3-fluorotoluene) with carbon dioxide.
-
Sandmeyer Reaction: Diazotization of an amino-toluene derivative followed by reaction with a cyanide source and subsequent hydrolysis.
-
Oxidation: Oxidation of the methyl group of a suitable fluorotoluene derivative.
Q3: Why is the purity of this compound critical in pharmaceutical applications?
A3: this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities can lead to the formation of undesired side products in subsequent steps, potentially impacting the safety, efficacy, and stability of the final drug substance. Regulatory bodies have stringent requirements for the purity of all materials used in drug manufacturing.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.
Issue 1: Incomplete Conversion and Presence of Starting Material
Q: My reaction seems to have stalled, and I have a significant amount of unreacted 2-fluoro-5-methylbenzoic acid in my crude product. What could be the cause?
A: The Fischer esterification is a reversible reaction. Incomplete conversion is one of the most common challenges. Several factors can contribute to this:
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack by ethanol. An insufficient amount of catalyst will result in a slow or incomplete reaction.
-
Presence of Water: Water is a byproduct of the esterification. Its accumulation can shift the equilibrium back towards the starting materials.
-
Suboptimal Temperature or Reaction Time: Esterification reactions often require elevated temperatures to proceed at a reasonable rate. Insufficient heating or a short reaction time can lead to incomplete conversion.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Increase the catalytic amount of H₂SO₄ or p-TsOH. | Ensures sufficient protonation of the carboxylic acid to drive the reaction forward. |
| Water Removal | Use a Dean-Stark apparatus to azeotropically remove water as it is formed. | According to Le Châtelier's principle, removing a product will shift the equilibrium towards the formation of more products. |
| Excess Reagent | Use a large excess of ethanol. | Using one of the reactants in large excess can also drive the equilibrium towards the product side. |
| Reaction Conditions | Ensure the reaction is heated to reflux and monitor the progress by TLC or GC until the starting material is consumed. | Adequate thermal energy is required to overcome the activation energy of the reaction. |
Issue 2: Formation of Diethyl Ether
Q: I have a low-boiling point impurity in my product that I suspect is diethyl ether. How is this formed and how can I prevent it?
A: The formation of diethyl ether is a common side reaction in acid-catalyzed reactions involving ethanol, especially at higher temperatures.
Causality: The acid catalyst can protonate an ethanol molecule, which is then attacked by another ethanol molecule in a nucleophilic substitution reaction, leading to the formation of diethyl ether and water.
Mitigation Strategies:
-
Temperature Control: While the esterification requires heat, excessive temperatures can favor the formation of diethyl ether. Maintain a controlled reflux without overheating.
-
Catalyst Choice: While strong mineral acids like sulfuric acid are effective, they can also promote ether formation. Consider using a milder catalyst like p-toluenesulfonic acid.
Issue 3: Byproducts from the Synthesis of 2-fluoro-5-methylbenzoic acid
The purity of your starting carboxylic acid is paramount. Impurities from its synthesis will be carried through to the final product. Below are potential byproducts from common synthetic routes to 2-fluoro-5-methylbenzoic acid.
A. Sandmeyer Reaction Route (from a substituted aniline)
Q: I synthesized my 2-fluoro-5-methylbenzoic acid via a Sandmeyer reaction and suspect some impurities are carrying over. What should I look for?
A: The Sandmeyer reaction, while powerful, is known for several potential side reactions.[2][3][4]
-
Phenolic Byproducts: The diazonium salt intermediate can react with water to form a phenol. In this case, you might have 2-hydroxy-5-methylbenzoic acid as an impurity.
-
Azo Coupling Products: The diazonium salt can couple with the starting aniline or other electron-rich aromatic species to form colored azo compounds.
-
Biaryl Byproducts: Radical-mediated side reactions can lead to the formation of biaryl compounds.
Mitigation during Precursor Synthesis:
-
Low Temperature: The diazotization step should be carried out at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt to the phenol.
-
Control of Stoichiometry: Careful control of the stoichiometry of the reagents can minimize side reactions.
B. Grignard Reaction Route (from a halo-toluene)
Q: I prepared my 2-fluoro-5-methylbenzoic acid using a Grignard reaction. What are the potential byproducts?
A: The main challenges in Grignard reactions are related to the reactivity of the Grignard reagent.
-
Benzene Derivative: The Grignard reagent is a strong base and can be quenched by any protic source (e.g., water in the solvent or on the glassware), leading to the formation of 3-fluorotoluene .
-
Coupling Product: A common side reaction is the coupling of the Grignard reagent with unreacted halo-toluene, which would result in the formation of a biphenyl derivative .
Mitigation during Precursor Synthesis:
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and oven-dried glassware to prevent the quenching of the Grignard reagent.
-
Slow Addition: Slow addition of the halo-toluene to the magnesium turnings can help to control the reaction and minimize side reactions.
Experimental Protocols
Protocol 1: Fischer Esterification of 2-fluoro-5-methylbenzoic acid
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-fluoro-5-methylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-methylbenzoic acid (1 equivalent).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which also acts as the solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visualizing Reaction Pathways
Main Reaction: Fischer Esterification
Caption: Common side reactions in the synthesis pathway.
References
- Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PubMed Central (PMC). [Link]
- Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. [Link]
- Sandmeyer reaction. (n.d.). Wikipedia. [Link]
- Ethyl 2-fluoro-5-methylbenzo
- US Patent for Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.).
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
Sources
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ortho-Fluorinated Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of ortho-fluorinated esters. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of these valuable compounds. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of ortho-fluorination.
The introduction of a fluorine atom at the ortho position of an ester imparts unique electronic and conformational properties, making these motifs highly sought after in medicinal chemistry and materials science.[1][2] However, their synthesis is often fraught with challenges, including regioselectivity control, low yields, and harsh reaction conditions. This guide will equip you with the knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when embarking on the synthesis of ortho-fluorinated esters.
Q1: What are the primary challenges in directing fluorination to the ortho position of an ester?
A: The primary challenges stem from the directing group's ability to control regioselectivity and the inherent reactivity of fluorinating agents. The ester group itself is a meta-director under electrophilic aromatic substitution conditions. Therefore, achieving ortho-fluorination often requires specialized strategies such as the use of directing groups or transition-metal-catalyzed C-H activation.[3][4] Key difficulties include:
-
Directing Group Efficiency: The choice and effectiveness of the directing group are critical. Some directing groups can be difficult to install or remove, or they may not provide sufficient activation for the C-H bond.[4]
-
Regioisomer Formation: Competing fluorination at other positions (meta and para) is a common issue, leading to difficult purification and lower yields of the desired ortho-isomer.[5]
-
Substrate Scope Limitations: Many methods are sensitive to the electronic and steric nature of the substituents on the aromatic ring.[4]
-
Harsh Reaction Conditions: Some fluorination protocols require high temperatures or highly reactive, hazardous reagents, which can limit their applicability to complex molecules.[2]
Q2: How do I choose the right fluorinating agent for my ortho-fluorination reaction?
A: The selection of the fluorinating agent is crucial and depends heavily on the reaction mechanism you are employing.[6]
-
For Electrophilic Aromatic Substitution (with a strong ortho-directing group): Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used.[7][8] These are electrophilic fluorine sources ("F+") that require an activated aromatic ring.
-
For Palladium-Catalyzed C-H Fluorination: These reactions often utilize electrophilic fluorinating reagents in conjunction with a palladium catalyst. The palladium catalyst facilitates the C-H activation, and the fluorinating agent delivers the fluorine atom.[9][10]
-
For Nucleophilic Aromatic Substitution (SNAr): This approach is less common for direct ortho-fluorination of esters unless a suitable leaving group is present at the ortho position and the ring is sufficiently activated by electron-withdrawing groups. In such cases, fluoride sources like KF or CsF are used.[11]
Q3: My ortho-fluorination reaction is giving me a mixture of regioisomers. How can I improve the ortho-selectivity?
A: Improving ortho-selectivity often involves a multi-faceted approach:
-
Optimize the Directing Group: If using a directing group strategy, ensure it is robust and effectively coordinates to the metal catalyst to favor ortho C-H activation. Transient directing groups, such as orthanilic acids for the ortho-fluorination of benzaldehydes, have shown promise in improving selectivity.[12][13]
-
Ligand Tuning in Catalytic Systems: In palladium-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity. Sterically hindered ligands can facilitate the desired reductive elimination and prevent side reactions.[10]
-
Reaction Conditions: Temperature, solvent, and additives can all impact the isomeric ratio. A thorough screening of these parameters is often necessary. Lowering the temperature may sometimes improve selectivity by favoring the kinetically controlled ortho-product.[11]
-
Consider Steric Hindrance: The steric environment around the target C-H bond can influence selectivity. Bulky substituents elsewhere on the ring may favor fluorination at the less hindered ortho position.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Ortho-Fluorinated Ester
Low or no product formation is a common and frustrating issue. A systematic approach is key to identifying the root cause.[6]
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Fluorinating Reagent | Electrophilic fluorinating agents like Selectfluor® can degrade over time, especially with improper storage. | - Use a fresh bottle of the fluorinating reagent. - Ensure storage under anhydrous and inert conditions.[6] |
| Catalyst Inactivity (for catalyzed reactions) | The palladium catalyst may be poisoned or may not have been activated properly. | - Use a fresh source of the palladium precursor. - Ensure all glassware is scrupulously clean and dry. - Consider a pre-activation step for the catalyst if specified in the literature protocol. |
| Inefficient C-H Activation | The directing group may not be effectively coordinating to the metal center, or the C-H bond itself may be particularly unreactive. | - Screen different directing groups. For example, oxalyl amide has been used as an effective directing group for ortho-fluorination of benzylamines.[14] - Increase the reaction temperature cautiously, monitoring for decomposition. |
| Poor Leaving Group (in SNAr-type reactions) | If your strategy involves nucleophilic displacement, the leaving group at the ortho position must be sufficiently activated. | - While not a direct C-H fluorination, if applicable, ensure you have a good leaving group (e.g., -NO₂, -Cl) ortho or para to a strong electron-withdrawing group.[11] |
| Solvent Incompatibility | The solvent must be anhydrous and compatible with all reaction components. Some fluorinating agents can react with certain solvents. | - Ensure the use of anhydrous solvents. - Be aware of potential incompatibilities, for instance, Selectfluor® can react exothermically with DMF.[6] |
Experimental Protocol: General Procedure for a Palladium-Catalyzed Ortho-C-H Fluorination
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the ester substrate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the directing group (if not part of the substrate, 1.1-1.5 equiv.).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., tert-amyl alcohol, DCE).
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., NFSI, 1.2-2.0 equiv.).
-
Reaction: Stir the reaction mixture at the specified temperature (this can range from room temperature to >100 °C) and monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Significant Side Products
The formation of side products can complicate purification and significantly reduce the yield of your desired ortho-fluorinated ester.
Common Side Reactions and Mitigation Strategies
-
Over-fluorination (Di- or Poly-fluorination):
-
Cause: If there are multiple accessible C-H bonds, or if the reaction conditions are too harsh, multiple fluorine atoms may be added.
-
Solution:
-
Reduce the equivalents of the fluorinating agent.
-
Lower the reaction temperature.
-
Decrease the reaction time, carefully monitoring for the disappearance of the starting material and the formation of the mono-fluorinated product. Selective mono- or difluorination can sometimes be achieved by modifying reaction conditions.[14]
-
-
-
Formation of Regioisomers:
-
Cause: As discussed in the FAQs, this arises from competing fluorination at meta and para positions. This can be due to a poorly directing group or a competing reaction mechanism. In some palladium-catalyzed systems, the formation of a benzyne intermediate can lead to regioisomeric products.[5]
-
Solution:
-
Re-evaluate the directing group and catalyst/ligand system. A different ligand may suppress the formation of undesired intermediates.[5]
-
Screen different solvents, as the solvent can influence the reaction pathway.
-
-
-
Protodeboronation (if using boronic acid/ester precursors):
-
Cause: This is a common side reaction in fluorination reactions of arylboronic acid derivatives, where the boronic acid/ester is replaced by a hydrogen atom.[15]
-
Solution:
-
Ensure strictly anhydrous conditions.
-
Use a fluoride source that is less basic.
-
Optimize the reaction time to minimize the exposure of the intermediate to conditions that promote protodeboronation.
-
-
-
Homocoupling of the Starting Material:
-
Cause: This can occur in some transition-metal-catalyzed reactions, leading to the formation of biphenyl-type byproducts.
-
Solution:
-
Adjust the catalyst loading and ligand-to-metal ratio.
-
Ensure that the oxidant (if separate from the fluorinating agent) is added under controlled conditions.
-
-
// Nodes ArylEster [label="Aryl Ester\n(Starting Material)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Catalyst [label="Pd(II) Catalyst\n+ Directing Group", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate [label="Cyclometalated\nPd(II) Intermediate", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FluorinatingAgent [label="Electrophilic\nFluorinating Agent\n(e.g., NFSI, Selectfluor)", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124"]; Oxidation [label="Oxidative Addition/\nFluorine Transfer", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Pd_IV [label="Pd(IV)-F Intermediate", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ReductiveElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="ortho-Fluorinated Ester", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pd_Cycle [label="Pd(II) Regeneration", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges ArylEster -> Intermediate [label=" C-H Activation"]; Pd_Catalyst -> Intermediate; Intermediate -> Oxidation; FluorinatingAgent -> Oxidation; Oxidation -> Pd_IV; Pd_IV -> ReductiveElim; ReductiveElim -> Product; ReductiveElim -> Pd_Cycle; Pd_Cycle -> Pd_Catalyst [style=dashed, label=" Catalytic Cycle"]; } dot
Caption: Simplified mechanism for Pd-catalyzed ortho-C-H fluorination.
Conclusion
The synthesis of ortho-fluorinated esters presents a significant but surmountable challenge in modern organic chemistry. Success often hinges on a rational choice of methodology, careful optimization of reaction conditions, and a systematic approach to troubleshooting. By understanding the underlying mechanisms and potential pitfalls, researchers can more efficiently access these valuable molecules for applications in drug discovery and beyond. This guide provides a starting point for addressing common issues, but we encourage continuous reference to the primary literature for the most up-to-date and substrate-specific protocols.
References
- Chen, X.-Y.; Sorensen, E. J. (2018). Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society, 140(8), 2789–2792. [Link]
- L'Heureux, A., et al. (2019). The Fluorination of C-H Bonds: Developments and Perspectives. Angewandte Chemie International Edition, 58(42), 14824-14848. [Link]
- Fier, P. S. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. ACS Central Science. [Link]
- Chen, X.-Y.; Sorensen, E. J. (2018). Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Sather, A. C., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2204–2216. [Link]
- Wang, D.-H., et al. (2010). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 12(9), 2060–2063. [Link]
- Pharmaceutical Technology. (2019). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology, 43(9). [Link]
- Fier, P. S., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015. [Link]
- Fier, P. S., et al. (2013). Palladium(III)
- Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. [Link]
- Chen, X.-Y.; Sorensen, E.J. (2018). Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. J. Am. Chem. Soc. 140, 2789-2792. [Link]
- Xu, C., et al. (2020). Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines. Organic & Biomolecular Chemistry, 18(30), 5783-5787. [Link]
- MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(10), 2289. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-fluoro-5-methylbenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-fluoro-5-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related fluorinated aromatic esters. Here, we move beyond simple protocols to address the nuanced challenges and critical decision points encountered during the experimental workup. Our focus is on providing robust, field-tested solutions grounded in chemical principles to ensure the successful isolation and purification of your target compound.
Overview of the Synthesis: The Fischer-Speier Esterification
The most common and direct route to this compound is the Fischer-Speier esterification of 2-fluoro-5-methylbenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This reaction is a classic example of a reversible nucleophilic acyl substitution.[3][4]
The equilibrium nature of the reaction is the central challenge; to achieve a high yield, the equilibrium must be shifted towards the product side.[4][5][6] This is typically accomplished by using a large excess of the alcohol (ethanol), which can also serve as the solvent, and/or by removing the water that is formed as a byproduct.[3][5][7]
The subsequent workup procedure is critical for removing the acid catalyst, unreacted starting materials, and water to isolate the pure ester. The following sections address the most common issues encountered during this phase in a practical, question-and-answer format.
General Synthesis & Workup Workflow
Below is a diagram outlining the typical experimental workflow from the completed reaction to the purified product. Each major step in the workup is a potential point for troubleshooting.
Caption: Workflow for this compound Synthesis and Workup.
Troubleshooting Guide
Q1: My reaction seems to have stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 2-fluoro-5-methylbenzoic acid. What went wrong?
A1: This is a classic equilibrium problem inherent to Fischer esterification.[5][6] The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible.[2] If you simply mix the reactants in a 1:1 ratio, the yield will be limited by the equilibrium constant, which is often not very high.[6]
Causality & Solution:
-
Insufficient Alcohol: The most common method to drive the equilibrium is to use a large excess of one reactant, typically the less expensive one.[5][6][7] In this case, using ethanol as the solvent (a 10-fold excess or more) will significantly shift the equilibrium towards the ester product according to Le Châtelier's Principle.[6][8]
-
Water Accumulation: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[5] While the concentrated sulfuric acid catalyst also acts as a dehydrating agent, its capacity is limited.[8][9] For larger-scale reactions, using a Dean-Stark apparatus to azeotropically remove water as it forms is a highly effective strategy.[8]
-
Insufficient Catalyst or Reaction Time: Ensure you have used a sufficient catalytic amount of strong acid (typically 3-5 mol% of H₂SO₄). The reaction is also slow; refluxing for several hours (6-12 hours) is often necessary to approach equilibrium.[1]
Protocol Recommendation: In a flask equipped with a reflux condenser, dissolve 2-fluoro-5-methylbenzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq). Carefully add concentrated sulfuric acid (0.05 eq) and heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
Q2: During the aqueous workup with sodium bicarbonate, I'm getting persistent emulsions and my layers won't separate cleanly. How do I resolve this?
A2: Emulsion formation is a frequent issue, especially when neutralizing acidic reaction mixtures. It is caused by the formation of soaps (salts of the unreacted carboxylic acid) or other amphiphilic species that stabilize the oil-in-water or water-in-oil droplets, preventing coalescence. Vigorous shaking of the separatory funnel is a common cause.
Causality & Solution:
-
Vigorous Shaking: When neutralizing with a bicarbonate solution, CO₂ gas is evolved. Shaking vigorously builds pressure and also creates a large surface area between the organic and aqueous phases, promoting emulsion.
-
Solution: Instead of shaking, gently invert the separatory funnel several times, venting frequently to release pressure.[6] This is often sufficient for the acid-base reaction to occur without creating a stable emulsion.
-
-
Insufficient Ionic Strength: The aqueous layer may have a density and polarity too similar to the organic layer.
-
Solution: After neutralization, add a saturated aqueous solution of sodium chloride (brine).[10] Brine significantly increases the ionic strength and density of the aqueous layer, which helps to break the emulsion and forces the less polar organic components into the organic layer, a phenomenon known as "salting out."
-
Step-by-Step Protocol for Emulsion Breaking:
-
Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
If the emulsion persists, add a significant volume of brine (e.g., 25% of the total volume) and gently rock the funnel.
-
If the emulsion is still not resolved, you can try filtering the entire mixture through a pad of Celite (diatomaceous earth) in a Büchner funnel. This can physically disrupt the droplets causing the emulsion.
Q3: After workup and solvent removal, my NMR spectrum shows that my product is contaminated with the starting carboxylic acid. How can I remove it?
A3: This indicates an incomplete or inefficient neutralization step during the workup. The purpose of washing the organic layer with a weak base, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is to convert the acidic 2-fluoro-5-methylbenzoic acid into its water-soluble sodium salt, which then partitions into the aqueous layer.[1][9][11]
Causality & Solution:
-
Insufficient Base: You may not have used enough bicarbonate solution to neutralize both the sulfuric acid catalyst and the unreacted carboxylic acid.
-
Solution: Always use a sufficient volume of saturated or 5-10% aqueous NaHCO₃ solution. After separation, it is good practice to test the pH of the aqueous layer with litmus or pH paper. It should be basic (pH > 8). If it is still acidic or neutral, the extraction of the carboxylic acid was likely incomplete. Perform a second basic wash.
-
-
Poor Partitioning: The sodium salt may have limited solubility in the aqueous phase, or the ester product may be co-extracting it back into the organic layer.
-
Solution: Perform multiple washes with the basic solution (e.g., 2-3 times) rather than a single large-volume wash. This is a more efficient extraction technique.
-
Remediation Protocol: If your isolated product is contaminated, re-dissolve it in a suitable organic solvent (e.g., ethyl acetate or diethyl ether), transfer it to a separatory funnel, and repeat the washing procedure with aqueous NaHCO₃ solution. Follow this with a brine wash, then dry the organic layer over a drying agent, filter, and re-concentrate.[11][12]
Q4: My final product is a cloudy oil, and I suspect it contains water. Which drying agent is best, and how do I know when the organic layer is truly dry?
A4: The presence of water after solvent evaporation is a clear sign of an inadequate drying step. Organic solvents like ethyl acetate dissolve a non-trivial amount of water (approx. 3 g per 100 mL), which must be removed before concentration.[13] A final wash with brine before adding a chemical drying agent is highly effective at removing the majority of dissolved water.[10]
Choosing a Drying Agent: The two most common drying agents for this purpose are anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄).[13]
| Drying Agent | Capacity (Water per g) | Speed | Acidity | Clumping Behavior |
| Anhydrous Na₂SO₄ | Moderate | Slow (requires ~30 min for ethyl acetate)[10] | Neutral | Forms clumps when wet[13] |
| Anhydrous MgSO₄ | High | Fast[10] | Weakly Acidic | Forms a fine powder, can be messy |
Recommendation: For a neutral ester like this compound, both are suitable. Sodium sulfate is often preferred for its neutrality and ease of filtration, though it requires more time.[10]
How to Ensure Complete Drying:
-
After separating the organic layer from the final brine wash, pour it into an Erlenmeyer flask.
-
Add a small amount of the anhydrous drying agent (e.g., a spatula tip's worth for every 20 mL of solution) and swirl the flask.
-
Observe the behavior of the drying agent. If it clumps together at the bottom of the flask, water is still present.[13]
-
Continue adding small portions of the drying agent and swirling until some of the agent remains free-flowing and suspended in the solution, resembling a "snow globe" effect.[13] This indicates that all the water has been absorbed.
-
Allow the solution to stand over the drying agent for at least 15-30 minutes to ensure complete drying.[10]
-
Finally, separate the dried solution from the drying agent by decanting or gravity filtration.
Frequently Asked Questions (FAQs)
Q: What is the best extraction solvent to use during the workup? A: Ethyl acetate is an excellent and commonly used solvent for extracting esters like this one.[1][11] It has good solvency for the ester, is relatively non-polar, and forms a distinct top layer with aqueous solutions, making separation straightforward. Dichloromethane could also be used, but it is denser than water and would form the bottom layer.
Q: Can I purify the final product by distillation? A: Yes, vacuum distillation is a viable method for purifying the final ester, especially if the primary impurities are non-volatile.[12] A related compound, ethyl 2,4,5-trifluoro-3-methylbenzoate, distills at 110–115°C, suggesting that vacuum distillation would be appropriate to avoid high temperatures that could cause decomposition.[1]
Q: Are there alternatives to using a strong acid catalyst like H₂SO₄? A: Yes, various other catalysts can be used. Solid acid catalysts like macroporous polymeric resins can simplify the workup, as they can be removed by simple filtration.[14] Other Lewis acids or milder Brønsted acids can also be employed, though reaction conditions may need to be re-optimized.[4]
References
- Tips & Tricks: Drying Methods. (n.d.). University of Rochester, Department of Chemistry.
- 3.2: Drying Agents. (2024). Chemistry LibreTexts.
- Drying Agents - Removing water from organic solvents. (n.d.). The Organic Chemistry Laboratory.
- My organic molecule is in the ethyl acetate, how to dry it before precipitating? (2018). Science Madness Discussion Board.
- Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. (2018). Chemistry Stack Exchange.
- Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner.
- Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). AUS-e-TUTE.
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
- Process intensification for the production of the ethyl esters of volatile fatty acids using aluminium chloride hexahydrate as a catalyst. (2019). arXiv.
- Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). (n.d.). Organic Syntheses.
- Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
- Esterification and extraction process. (1978). Google Patents (US4082788A).
- Esterification not Working (Separation). (2024). Reddit.
- Preparation of Esters. (2023). Chemistry LibreTexts.
- Fischer Esterification. (2023). Chemistry LibreTexts.
- Fischer esterification reaction. (n.d.). BYJU'S.
- This compound. (n.d.). MySkinRecipes.
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (2020). Google Patents (US11001552B2).
- Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (1966). National Center for Biotechnology Information.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- This compound | C10H11FO2 | CID 46311375. (n.d.). PubChem.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib.
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Technical Support Center: Monitoring Ethyl 2-fluoro-5-methylbenzoate Reactions by TLC
As a Senior Application Scientist, this guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on effectively monitoring the progress of reactions involving Ethyl 2-fluoro-5-methylbenzoate using Thin-Layer Chromatography (TLC). The content is structured to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring reactions with this compound?
A: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique ideal for real-time reaction monitoring in organic synthesis.[1][2][3] Its advantages for this specific application include:
-
Speed and Efficiency: TLC provides quick qualitative insights into the consumption of starting materials and the formation of products, allowing for timely decisions about reaction progress.
-
Minimal Sample Requirement: Only a very small aliquot of the reaction mixture is needed to perform the analysis.[2]
-
High Matrix Tolerance: TLC can often be used to analyze crude reaction mixtures directly, simplifying the monitoring process.[1]
-
Clear Differentiation: this compound, being a moderately polar aromatic ester, will exhibit a distinct retention factor (Rf) on a silica gel plate compared to its potential more polar (e.g., hydrolyzed carboxylic acid) or less polar analogues.[2]
Q2: What is the basic principle of TLC in the context of this reaction?
A: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on the TLC plate) and a mobile phase (the developing solvent).[2]
-
The stationary phase (silica gel) is polar.
-
The mobile phase (solvent system) moves up the plate via capillary action.[2]
-
Polar compounds in the reaction mixture will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[2][4]
-
Less polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, leading to a higher Rf value.[2][4]
By observing the disappearance of the starting material spot and the appearance of a new product spot over time, one can effectively monitor the reaction's progression.[2][4]
Q3: How do I choose an appropriate solvent system (mobile phase)?
A: The goal is to find a solvent system where the starting material (this compound) has an Rf value of approximately 0.3-0.5. This provides adequate separation from both the baseline (polar impurities) and the solvent front (non-polar impurities). A common starting point for aromatic esters is a mixture of a non-polar solvent and a moderately polar solvent.
| Solvent System Component (Ratio) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point for many esters.[5] |
| Toluene / Ethanol (e.g., 9:1) | Medium | Effective for separating aromatic acids and esters.[3] |
| Dichloromethane / Methanol | Medium to High | Useful if the product is significantly more polar. |
Pro-Tip: Start with a system like 9:1 Hexane:Ethyl Acetate and adjust the ratio based on the initial result. If the spot is too high (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If the spot is too low (low Rf), increase the polarity by adding more ethyl acetate.[6]
Q4: How can I visualize the spots on the TLC plate?
A: Since this compound contains an aromatic ring, the primary and most straightforward visualization method is UV light (254 nm) .[2]
-
Compounds with a UV chromophore, like the benzene ring in this molecule, will appear as dark spots on a fluorescent TLC plate (often designated as F₂₅₄).[2]
-
It is good practice to gently circle the spots with a pencil while under the UV lamp, as they will disappear once the light is removed.[2][7]
If the reactants or products are not UV-active, or for additional confirmation, chemical staining can be used.
| Stain | Preparation and Use | Compound Appearance |
| Potassium Permanganate (KMnO₄) | A solution of KMnO₄ in aqueous base. The plate is dipped or sprayed, followed by gentle heating. | Compounds that can be oxidized (e.g., alcohols, aldehydes) will appear as yellow/brown spots on a purple background. |
| p-Anisaldehyde | A solution of p-anisaldehyde in ethanol and sulfuric acid. Requires heating to develop colors. | Gives a range of colors for different functional groups.[8] |
| Iodine Chamber | Placing the plate in a sealed chamber with a few crystals of solid iodine. | Many organic compounds will absorb the iodine vapor and appear as brown spots. The spots are often transient.[7] |
Troubleshooting Guide
Problem 1: My spots are streaking instead of being tight and round.
Click for Causes and Solutions
-
Cause: Sample Overload. Applying too much sample to the plate is a common cause of streaking.[6][9]
-
Cause: Compound is Unstable on Silica Gel. Some compounds can decompose on the acidic surface of the silica gel plate.[8]
-
Solution: To test for this, you can run a 2D TLC. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in a new solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[8] If instability is confirmed, consider using a different stationary phase like alumina or a reversed-phase plate.[8][10]
-
-
Cause: Inappropriate Spotting Solvent. If the solvent used to dissolve the sample is too polar for the mobile phase, it can cause streaking.
-
Solution: Ensure the spotting solvent is volatile and preferably less polar than the mobile phase.
-
-
Cause: High-Boiling Point Reaction Solvent. Solvents like DMF or DMSO can cause significant smearing.[8]
-
Solution: After spotting the plate, place it under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[8]
-
Problem 2: My starting material and product have very similar Rf values.
Click for Causes and Solutions
-
Cause: Insufficient Solvent System Selectivity. The chosen mobile phase may not be capable of differentiating between the two compounds.
-
Solution 1: Adjust Solvent Polarity. Make small, incremental changes to the solvent ratio. Sometimes a very slight adjustment can significantly improve separation.
-
Solution 2: Change Solvent System Components. If adjusting the ratio doesn't work, change the solvents themselves. For example, if you are using Hexane/Ethyl Acetate, try a system with a different selectivity, such as Toluene/Ethanol or Dichloromethane/Methanol.[8][10]
-
Solution 3: Utilize a Co-spot. A "co-spot" lane is crucial in this scenario. In this lane, you spot both the starting material and the reaction mixture in the same location. If the two spots are truly different, they will often resolve into an elongated or "snowman" shape, even if the individual spots are very close. If they are the same compound, you will see a single, round spot.[4][8]
-
Problem 3: I don't see any spots on my TLC plate after development.
Click for Causes and Solutions
-
Cause: Sample is Too Dilute. The concentration of the analyte may be below the limit of detection.[6][9]
-
Cause: Compound is Not UV-Active. While this compound is UV-active, a potential product might not be.
-
Cause: Solvent Level in Chamber Too High. If the solvent level in the developing chamber is above the baseline where the samples are spotted, the compounds will dissolve into the solvent pool instead of migrating up the plate.[6][9]
-
Solution: Always ensure the solvent level is well below the baseline (typically 0.5 cm of solvent is sufficient).[2]
-
-
Cause: Compound Evaporation. If the compound of interest is highly volatile, it may have evaporated from the plate before or during development.[6]
-
Solution: Minimize the time the plate is left in the open air after spotting and before development.
-
Problem 4: My Rf values are inconsistent between runs.
Click for Causes and Solutions
-
Cause: Chamber Not Saturated. An unsaturated chamber atmosphere allows the solvent to evaporate from the plate as it moves up, which changes the composition of the mobile phase and affects Rf values.
-
Solution: Line the inside of the developing chamber with a piece of filter paper that is wetted by the mobile phase. This saturates the chamber with solvent vapors, ensuring a consistent mobile phase composition on the plate and leading to more reproducible results.[2]
-
-
Cause: Changes in Temperature. Temperature can affect solvent viscosity and partitioning, leading to variations in Rf values.
-
Solution: Run TLC analyses at a relatively constant room temperature for better consistency.
-
-
Cause: Reusing Solvent. The composition of the mobile phase can change over time due to the differential evaporation of its components.
-
Solution: Always use a fresh mobile phase for each TLC run to ensure reproducibility.[9]
-
Experimental Protocols & Visualizations
Protocol: Step-by-Step TLC Monitoring
-
Plate Preparation: Using a soft pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate (F₂₅₄).[2][4] Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[2] Be careful not to scratch the silica layer.[1]
-
Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and cover it.[2]
-
Sample Preparation:
-
Dissolve a small amount of the starting material (this compound) in a volatile solvent like ethyl acetate.
-
Take a small aliquot (a few drops) from the reaction vessel and dilute it with the same solvent.[2]
-
-
Spotting the Plate:
-
Using a clean capillary tube, apply a small spot of the starting material solution to the 'SM' lane.
-
Using another clean capillary, spot the diluted reaction mixture on the 'RM' lane.
-
On the 'C' lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[2]
-
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the baseline.[2] Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.[2]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry completely.[2] Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[2]
-
Interpretation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Monitor the disappearance of the SM spot and the appearance of the product spot(s) in the RM lane over time. The reaction is complete when the SM spot is no longer visible in the RM lane.
Workflow Diagram
Sources
- 1. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 相关内容暂不可用 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: De-esterification of Ethyl 2-fluoro-5-methylbenzoate
Welcome to the technical support guide for the de-esterification of ethyl 2-fluoro-5-methylbenzoate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the saponification of this sterically hindered ester. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you navigate common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My saponification of this compound is extremely slow or incomplete, with significant starting material remaining even after extended reaction times. Why is this happening?
This is the most common issue encountered with this substrate and is primarily due to two factors: steric hindrance and poor solubility.
-
Steric Hindrance: The fluorine atom at the ortho-position and the methyl group at the meta-position sterically encumber the ester's carbonyl carbon. This physical crowding makes it difficult for the hydroxide nucleophile (OH⁻) to attack the carbonyl center, which is the crucial first step of the hydrolysis mechanism.[1][2] Crowded esters are well-known to be resistant to saponification under standard conditions.[3][4]
-
Solubility Issues: this compound is a hydrophobic organic molecule. In typical saponification setups using aqueous sodium hydroxide (NaOH) in ethanol or methanol, the ester may have limited solubility, especially if the water content is high.[1] This creates a biphasic system where the reaction can only occur at the interface between the organic and aqueous layers, drastically reducing the reaction rate.
To overcome these challenges, a modification of the reaction conditions is necessary. Simply increasing the reaction time or temperature with standard protocols may not be sufficient and can lead to side reactions.
Q2: I'm using NaOH in refluxing ethanol/water, but the reaction won't go to completion. What specific changes to the base and solvent system should I try?
For sterically hindered and hydrophobic esters, switching from sodium hydroxide (NaOH) to lithium hydroxide (LiOH) and changing the solvent system is a highly effective strategy.[1][5]
Recommendation: Lithium Hydroxide in a THF/Water System
-
Why LiOH? Lithium hydroxide is often superior for hydrolyzing hindered esters.[5] The smaller lithium cation (Li⁺) is believed to coordinate more effectively to the oxygen atoms of the tetrahedral intermediate formed during the reaction, stabilizing it and facilitating the subsequent elimination of the ethoxide leaving group.
-
Why THF/Water? A solvent mixture of tetrahydrofuran (THF) and water (e.g., in a 3:1 or 1:1 ratio) is an excellent choice.[5][6] THF is a water-miscible aprotic solvent that can effectively dissolve the hydrophobic ester, creating a homogeneous reaction mixture. This ensures the hydroxide ions are readily available to react with the ester, overcoming the solubility barrier.[1]
A typical starting point would be to use 2-3 equivalents of LiOH in a THF/water mixture, stirring at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring the reaction by TLC or LCMS.[6]
Experimental Protocols & Methodologies
Protocol 1: Recommended Method for Hindered Esters (LiOH/THF)
This protocol is adapted from successful hydrolyses of similar substituted aromatic esters.[6]
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). A typical concentration is 0.2-0.5 M.
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours, or at 40-50 °C for 4-8 hours. Monitor the disappearance of the starting material using an appropriate method (e.g., TLC with a 20% ethyl acetate in hexanes mobile phase).
-
Workup - Quench & Acidify:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with cold water.
-
Carefully adjust the pH to ~2-3 by adding 1.5 N HCl (aq). The product, 2-fluoro-5-methylbenzoic acid, should precipitate as a solid.
-
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.[7][8]
Protocol 2: Traditional Saponification (For Comparison)
This method may be attempted but is likely to be slow or incomplete for this specific substrate.[8][9]
Step-by-Step Procedure:
-
Setup: In a round-bottomed flask, dissolve this compound (1.0 eq.) in ethanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2-4 eq., e.g., 2 M NaOH).
-
Reaction: Heat the mixture to reflux for 4-24 hours, monitoring for the disappearance of the oily ester layer.
-
Workup: Follow steps 4-6 from Protocol 1, using an appropriate acid (e.g., concentrated HCl) for acidification.[10]
Troubleshooting Workflows & Data
Logical Troubleshooting Diagram
The following diagram outlines a decision-making process for troubleshooting incomplete de-esterification.
Caption: A decision tree for troubleshooting the saponification of this compound.
Table 1: Comparison of Common Saponification Conditions
| Parameter | Method A: Traditional | Method B: Recommended | Method C: Advanced (Non-Aqueous) |
| Base | NaOH or KOH | LiOH·H₂O | Potassium tert-butoxide (t-BuOK) |
| Equivalents | 2 - 5 eq. | 2 - 3 eq. | >2 eq. |
| Solvent | EtOH/H₂O or MeOH/H₂O | THF/H₂O | Anhydrous DMSO or Toluene |
| Temperature | Reflux (78-100 °C) | Room Temp to 50 °C | Elevated (e.g., 150 °C) |
| Pros | Simple, common reagents | High success with hindered esters , milder conditions, better solubility | Can work for extremely resistant esters |
| Cons | Often incomplete/slow for this substrate[1] | THF is more expensive than alcohols | Harsh conditions, risk of side reactions, requires anhydrous technique |
| Reference | [8][9] | [1][5][6] | [1][3] |
Further Scientific Insights
Q3: Why is the saponification reaction considered irreversible?
The overall saponification process is practically irreversible under basic conditions. While the initial nucleophilic attack is reversible, the final step is a highly favorable acid-base reaction.[11] The carboxylic acid product (pKa ~4-5) is immediately deprotonated by the alkoxide (ethoxide in this case, conjugate acid pKa ~16) that was eliminated. This deprotonation forms a stable carboxylate salt and ethanol.[11][12] Reversing this step would require a carboxylate to deprotonate an alcohol, which is thermodynamically very unfavorable. This final, irreversible deprotonation drives the entire equilibrium toward the products.
Q4: Are there any potential side reactions I should be aware of?
While standard conditions are unlikely to cause major side products other than incomplete reaction, overly harsh conditions (e.g., very high temperatures or extremely concentrated base) could theoretically pose risks:
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is ortho to the activating carboxylate group. Under extreme conditions, it could potentially be displaced by a hydroxide ion. This is generally unlikely under the recommended LiOH/THF conditions.
-
Isomerization: In molecules with other sensitive functional groups, base-catalyzed isomerization can occur.[13] For this compound itself, this is not a primary concern, but it is a factor to consider for more complex derivatives.
Q5: My reaction seems complete, but my isolated yield is low. What are the common pitfalls during workup and purification?
Low yield after a complete reaction often points to issues in the workup phase.
-
Incomplete Acidification: You must acidify the aqueous solution sufficiently (to a pH of ~2-3) to fully protonate the 2-fluoro-5-methylcarboxylate salt. If the pH is too high, your product will remain dissolved in the aqueous layer as the carboxylate salt and will not be extracted into the organic solvent. Always check the pH of the aqueous layer with pH paper after acidification.
-
Insufficient Extraction: 2-fluoro-5-methylbenzoic acid has some water solubility. Ensure you perform multiple extractions (at least three) with a suitable organic solvent like ethyl acetate to maximize recovery from the aqueous phase.[6]
-
Premature Precipitation: If the product precipitates as a very fine solid upon acidification, it can be difficult to filter or extract effectively. Ensuring thorough mixing during extraction can help redissolve it into the organic layer.
References
- Difficult hydrolysis of an hindered ester - Sciencemadness Discussion Board. (2016). Sciencemadness.org.
- Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Kato, K., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical Sciences, 110(8), 3049-3057.
- Why are my ester hydrolysis not working : r/Chempros - Reddit. (2023). Reddit.
- Saponification-Typical procedures - OperaChem. (2024). OperaChem.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate.
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents. (n.d.). Google Patents.
- This compound - MySkinRecipes. (n.d.). MySkinRecipes.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.). Google Patents.
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022). Master Organic Chemistry.
- This compound - PubChem. (n.d.). PubChem.
- Isomerization during hydrolysis of a methyl ester : r/Chempros - Reddit. (2020). Reddit.
- Saponification - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. - Sciforum. (n.d.). Sciforum.
- Saponification - Wikipedia. (n.d.). Wikipedia.
- EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE - Filo. (2025). Filo.
- Hydrolysis of ethyl benzoate – Teacher's guide - SSERC. (n.d.). SSERC.
Sources
- 1. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sserc.org.uk [sserc.org.uk]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Ethyl 2-fluoro-5-methylbenzoate Purity
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Ethyl 2-fluoro-5-methylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the quality, stability, and safety of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity, designed for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH).[1][2][3]
The Analytical Imperative: Why Purity Validation Matters
This compound (C₁₀H₁₁FO₂) is an aromatic ester whose structural integrity is paramount. Potential impurities—arising from the synthetic route, degradation, or storage—can include positional isomers, unreacted starting materials (e.g., 2-fluoro-5-methylbenzoic acid), or process-related contaminants. A robust analytical validation program is therefore essential to ensure that the methods used for purity testing are suitable for their intended purpose. This involves demonstrating specificity, linearity, accuracy, precision, and sensitivity, ensuring that every batch of the intermediate meets the stringent requirements for pharmaceutical use. The framework for this validation is authoritatively defined in the ICH Q2(R1) guideline, which provides a comprehensive text and methodology for analytical procedures.[1][3]
A Triad of Techniques: Orthogonal Approaches to Purity Determination
No single analytical technique is infallible. A cornerstone of trustworthy analytical validation is the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. For a semi-volatile and UV-active compound like this compound, the most powerful combination involves Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC): The Gold Standard for Volatiles
Causality: GC separates analytes based on their volatility and interaction with a stationary phase.[4][5] Given that this compound is an ester with a moderate molecular weight (182.19 g/mol ), it is sufficiently volatile and thermally stable for GC analysis.[6] This makes GC an ideal primary technique for quantifying the main component and separating it from volatile and semi-volatile organic impurities. A Flame Ionization Detector (FID) is the detector of choice for this application due to its robustness, wide linear range, and near-universal response to carbon-containing compounds, which allows for an accurate area percent purity determination.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Causality: As an essential orthogonal method, HPLC separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[7][8][9] This technique is indispensable for detecting non-volatile or thermally labile impurities that would not be amenable to GC analysis. The presence of a benzene ring in the molecule provides strong UV absorbance, making a UV detector a simple and effective choice for quantification. A reversed-phase C18 column is typically the first choice for a molecule of this polarity, offering excellent separation capabilities for the parent compound and related impurities.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Causality: NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of ¹H, ¹³C, and, critically for this molecule, ¹⁹F nuclei.[12] While GC and HPLC separate impurities, they do not definitively identify them without a reference standard. NMR serves two purposes:
-
Identity Confirmation: It provides unambiguous confirmation of the bulk material's structure.
-
Quantitative Analysis (qNMR): By integrating the signals of the analyte against a certified internal standard of known purity and concentration, qNMR can provide a highly accurate and direct measure of purity without the need for a specific reference standard of this compound itself.
Comparative Performance of Key Analytical Methods
The selection of an analytical method is a balance of performance characteristics. The following table summarizes the expected performance of the primary quantitative techniques based on established validation principles.
| Validation Parameter (per ICH Q2(R1)) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Specificity | Excellent for volatile impurities. Potential co-elution requires peak purity assessment (e.g., with MS). | Excellent for non-volatile/polar impurities. Peak purity assessment by DAD/PDA is recommended. | Unsurpassed. Provides unique structural fingerprints for each component, ensuring no signal overlap from impurities. |
| Linearity & Range | Excellent (typically > 3 orders of magnitude). | Excellent (typically > 3 orders of magnitude). | Good, but typically over a narrower range (1-2 orders of magnitude). |
| Accuracy (% Recovery) | High (typically 98-102%). | High (typically 98-102%). | Very High (typically 99-101%), as it is a primary ratio method. |
| Precision (RSD%) | Excellent (<1% for repeatability, <2% for intermediate precision). | Excellent (<1% for repeatability, <2% for intermediate precision). | Excellent (<1% for repeatability). |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range). | Low (ng/mL range). | Higher (µg/mL to mg/mL range), less suitable for trace impurities. |
| Limit of Quantification (LOQ) | Low (ng/mL range). | Low (ng/mL range). | Higher (µg/mL to mg/mL range). |
| Trustworthiness | High. A well-established, robust pharmacopoeial method.[4][7] | High. The most common technique in pharmaceutical quality control.[8][13] | Very High. Considered a primary analytical method by metrology institutes. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis, in line with pharmacopoeial standards like USP <621> and Ph. Eur. 2.2.46.[7][13][14]
Protocol 1: Purity by Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent, with FID.
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless, 250°C, split ratio 50:1.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detector: FID, 300°C.
-
-
Reagent and Sample Preparation:
-
Diluent: Methylene Chloride, HPLC grade.
-
System Suitability Solution (SSS): Prepare a solution containing ~1.0 mg/mL of this compound and ~0.01 mg/mL each of two potential impurities (e.g., 2-fluoro-5-methylbenzoic acid and a related ester) in the diluent.
-
Test Solution: Accurately weigh ~100 mg of the sample, dissolve in and dilute to 100.0 mL with diluent for a final concentration of ~1.0 mg/mL.
-
-
Chromatographic Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the SSS.
-
System Suitability Criteria:
-
Resolution: The resolution between the two impurity peaks and the main analyte peak must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the this compound peak must be between 0.8 and 1.5.
-
Precision: The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.
-
-
Inject the Test Solution in duplicate.
-
-
Data Analysis:
-
Calculate the purity by area normalization. Purity (%) = (Area of main peak / Total area of all peaks) x 100. Disregard any peaks from the blank and peaks below the LOQ (typically <0.05%).
-
Diagram: GC-FID Experimental Workflow
Caption: Workflow for purity determination by GC-FID.
Protocol 2: Orthogonal Purity by HPLC with UV Detection
-
Instrumentation & Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, with a 2998 Photodiode Array (PDA) Detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-20 min, 40% B to 90% B; 20-25 min, 90% B; 25.1-30 min, 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 230 nm.
-
Injection Volume: 10 µL.
-
-
Reagent and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
System Suitability Solution (SSS): Prepare a solution containing ~0.5 mg/mL of this compound and ~0.005 mg/mL each of two potential impurities in the diluent.
-
Test Solution: Prepare a solution of ~0.5 mg/mL of the sample in the diluent.
-
-
Chromatographic Procedure:
-
Equilibrate the system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank).
-
Make five replicate injections of the SSS.
-
System Suitability Criteria:
-
Resolution: The resolution between critical peak pairs must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the main analyte peak must be between 0.8 and 1.5.
-
Precision: The RSD of the peak area for the five replicate injections must be ≤ 2.0%.
-
-
Inject the Test Solution in duplicate.
-
-
Data Analysis:
-
Calculate purity by area normalization as described for the GC method. Use the PDA detector to assess peak purity of the main peak to ensure specificity.
-
Diagram: Analytical Validation Logic
Caption: Logical flow of analytical method validation.
Conclusion: A Synthesis of Orthogonal Data
The analytical validation of this compound purity is a multi-faceted process that demands rigorous scientific practice. A primary GC-FID method provides robust quantification of the main component and volatile impurities.[15][16] This must be complemented by an orthogonal HPLC-UV method to ensure a comprehensive impurity profile, capturing any non-volatile species.[17][18] Finally, spectroscopic techniques like NMR and MS are not optional adjuncts but essential tools for the definitive structural confirmation of the analyte and the identification of unknown impurities.[12][17] By integrating data from these orthogonal techniques, researchers and drug developers can establish a validated, trustworthy, and robust analytical control strategy, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
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Introduction: The Analytical Imperative for Ethyl 2-fluoro-5-methylbenzoate
An In-Depth Comparative Guide to the HPLC Analysis of Ethyl 2-fluoro-5-methylbenzoate
This compound is a key fluorinated aromatic ester utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can significantly enhance the metabolic stability and bioactivity of target molecules, making this intermediate a valuable component in drug discovery and development. Consequently, the precise and accurate quantification of this compound, along with the detection and characterization of any impurities, is critical for ensuring the quality, safety, and efficacy of the final product.
This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of a primary High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. We will delve into the scientific rationale behind the selection of chromatographic parameters. Furthermore, this guide will objectively compare the primary HPLC method with higher-throughput and alternative analytical technologies, namely Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), providing the experimental data and context necessary for researchers and drug development professionals to select the most appropriate method for their specific needs.
Physicochemical Properties and Analytical Implications
A foundational understanding of the analyte's properties is paramount for logical method development.
The XLogP3 value of 2.6 indicates that this compound is a moderately non-polar, hydrophobic compound. This property makes it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[3] The aromatic ring system serves as an excellent chromophore, enabling sensitive detection using UV-Vis spectroscopy.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
RP-HPLC is the workhorse of the pharmaceutical industry due to its robustness, versatility, and wide applicability.[4] For routine quality control (QC) and purity assessment of this compound, a standard HPLC-UV method provides a reliable and cost-effective solution.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most common and logical starting point for RP-HPLC.[5] The C18 alkyl chains provide a hydrophobic surface that retains the moderately non-polar analyte through van der Waals forces. For fluorinated compounds like our analyte, unique dipole-dipole or other electrostatic interactions can occur. While a standard C18 phase is often sufficient, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) could offer alternative selectivity and potentially better resolution of structurally similar impurities by leveraging different interaction mechanisms.[5][6]
-
Mobile Phase Composition: The mobile phase must be a polar solvent system that can elute the analyte from the non-polar column. A mixture of water and a water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.[7] Acetonitrile is often preferred due to its lower UV cutoff wavelength and lower viscosity, which results in lower backpressure. A gradient elution (i.e., increasing the percentage of organic solvent over time) is recommended to ensure that any more hydrophobic impurities are eluted efficiently while maintaining a sharp peak shape for the main analyte.
-
Detection Wavelength: The presence of the benzoate functional group suggests strong UV absorbance. A common wavelength for aromatic esters is in the range of 230-254 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte to identify the absorbance maximum (λ-max), ensuring maximum sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (for improved peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 235 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in and dilute to 100 mL with a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizing the HPLC Workflow
Caption: A typical analytical workflow for HPLC analysis.
Comparative Analysis of Alternative Methods
While the standard HPLC method is robust, certain analytical challenges—such as the need for higher throughput, increased sensitivity, or analysis of volatile impurities—may necessitate alternative approaches.
Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a direct evolution of HPLC that utilizes columns packed with sub-2 µm particles.[8] To overcome the significant backpressure generated by these smaller particles, UHPLC systems are engineered to operate at much higher pressures (up to 15,000 psi or 1,000 bar) compared to traditional HPLC systems (max ~6,000 psi or 400 bar).[9][10]
-
Advantages over HPLC:
-
Speed: The use of shorter columns and higher optimal flow rates dramatically reduces analysis time, often from 10-15 minutes to 1-3 minutes, significantly increasing sample throughput.[10][11]
-
Resolution: The smaller particles provide a much higher number of theoretical plates (efficiency), leading to sharper, narrower peaks and superior resolution of closely eluting compounds.[9]
-
Sensitivity: Narrower peaks result in a greater peak height for the same mass of analyte, improving the signal-to-noise ratio and leading to lower detection limits.[9][12]
-
Reduced Solvent Consumption: Faster run times and lower flow rates on smaller internal diameter columns lead to a significant reduction in solvent usage, making it a "greener" and more cost-effective technique over the long term.[8]
-
-
Considerations:
-
Higher Initial Cost: UHPLC instrumentation is more expensive than standard HPLC systems.
-
Method Transfer: Transferring a method from HPLC to UHPLC is not always straightforward and requires careful adjustment of gradient and flow rate parameters to maintain selectivity.[11]
-
Alternative 2: Gas Chromatography (GC)
GC is a powerful technique for separating compounds that are volatile and thermally stable. Benzoate esters are frequently analyzed by GC, making it a viable alternative for this compound.[13][14] The separation is based on the partitioning of the analyte between a gaseous mobile phase (typically Helium or Hydrogen) and a stationary phase coated on the inner wall of a capillary column.
-
Advantages over HPLC/UHPLC:
-
Superior Resolution for Volatiles: GC offers extremely high separation efficiency for volatile compounds, making it ideal for separating isomers or other volatile impurities that might be difficult to resolve by LC.
-
Mass Spectrometry (MS) Compatibility: GC is easily coupled to a mass spectrometer (GC-MS). MS provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity identification.[13][15]
-
No Organic Solvents in Mobile Phase: The mobile phase is an inert gas, eliminating the cost and waste associated with large volumes of organic solvents like acetonitrile.
-
-
Considerations:
-
Analyte Volatility: The primary limitation is that the analyte must be volatile and thermally stable enough to be vaporized in the heated injection port without degradation.
-
Derivatization: Non-volatile impurities cannot be analyzed and may require a separate HPLC method. In some cases, less volatile compounds can be made suitable for GC analysis through chemical derivatization.[14]
-
Performance Comparison Summary
| Parameter | Standard HPLC | UHPLC | Gas Chromatography (GC-MS) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Same as HPLC, but with smaller particles and higher pressure. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Typical Run Time | 10 - 20 minutes | 1 - 5 minutes | 5 - 25 minutes |
| Resolution | Good | Excellent | Excellent (for volatiles) |
| Sensitivity | Good | Excellent | Excellent (especially with MS) |
| Solvent Consumption | High | Low | Very Low (gas mobile phase) |
| Key Advantage | Robust, widely available, versatile. | High speed and resolution.[12] | Definitive identification (with MS), high efficiency for volatiles. |
| Key Limitation | Slower run times, lower resolution than UHPLC. | Higher instrument cost, potential for clogging. | Analyte must be volatile and thermally stable. |
Method Validation: Ensuring Trustworthiness and Compliance
Regardless of the chosen method, it must be validated to demonstrate its suitability for the intended purpose. Validation is a mandatory requirement for methods used in a regulated environment and should be performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) .[16][17][18]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by analyzing a placebo, spiked samples, and stress-degraded samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a specified range and performing a linear regression analysis on the concentration vs. peak area data.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.
Visualizing the Method Selection Process
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine analysis of this compound, a standard Reversed-Phase HPLC method with UV detection offers a robust, reliable, and cost-effective solution that is well-suited for most quality control laboratories. The method's parameters are logically derived from the analyte's physicochemical properties, ensuring good retention and detection.
When higher throughput and sensitivity are paramount, UHPLC stands out as the superior liquid chromatography technique, delivering faster results with improved resolution at the cost of higher initial capital investment.[12] For applications requiring the definitive identification of impurities or the specific analysis of volatile organic compounds, Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS) , provides unparalleled specificity and resolving power, provided the analyte and its impurities are amenable to the technique.
The ultimate choice of method depends on the specific analytical objective, available instrumentation, and throughput requirements. In all cases, a thorough method validation according to ICH Q2(R1) guidelines is essential to guarantee the integrity and reliability of the generated data.[17][18]
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A Senior Application Scientist's Comparative Guide to Ethyl 2-fluoro-5-methylbenzoate and Ethyl 5-fluoro-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic placement of a single fluorine atom can dramatically alter the physicochemical properties and biological activity of a molecule. This guide provides an in-depth comparison of two structurally similar, yet functionally distinct, fluorinated building blocks: Ethyl 2-fluoro-5-methylbenzoate and Ethyl 5-fluoro-2-methylbenzoate. Understanding the nuanced differences imparted by the positional isomerism of the fluorine and methyl groups is paramount for rational design and synthesis in drug discovery and advanced materials development.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, this compound (Isomer A) and Ethyl 5-fluoro-2-methylbenzoate (Isomer B) are simple positional isomers. However, the spatial arrangement of the electron-withdrawing fluorine atom and the electron-donating methyl group relative to the ethyl ester moiety creates distinct electronic and steric environments. These differences manifest in their physical properties and reactivity.
| Property | This compound (Isomer A) | Ethyl 5-fluoro-2-methylbenzoate (Isomer B) |
| CAS Number | 496841-90-8[1][2][3] | 56427-66-8 |
| Molecular Formula | C₁₀H₁₁FO₂[1][2] | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol [1][2] | 182.19 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)C)F | CCOC(=O)C1=CC(=C(C=C1)C)F |
| Calculated LogP | 2.6[1] | ~2.9 (based on similar structures) |
Data compiled from various chemical suppliers and databases.
The position of the fluorine atom significantly influences the electron density of the aromatic ring. In Isomer A, the fluorine is ortho to the ester group, exerting a strong inductive electron-withdrawing effect. In Isomer B, the fluorine is meta to the ester, and its influence is more moderated. This electronic differentiation is a key determinant of their respective reactivities.
The Role of Fluorine in Modulating Molecular Properties
The introduction of fluorine into an aromatic ring has a multifaceted impact. Fluorine is highly electronegative, leading to a strong inductive (-I) effect that withdraws electron density from the ring.[4] However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through a mesomeric (+M) or resonance effect.[4] The interplay of these opposing effects is highly dependent on the substituent's position.
-
Inductive Effect (-I): This effect decreases with distance and is most pronounced at the ortho position. It generally deactivates the ring towards electrophilic aromatic substitution.
-
Mesomeric Effect (+M): This effect directs incoming electrophiles to the ortho and para positions.[4]
The addition of fluorine atoms can also contribute to the stability of the aromatic ring, a concept sometimes referred to as "fluoromaticity," which can enhance thermal stability and chemical resistance in resulting polymers or materials.[5][6]
Synthesis and Reactivity: A Comparative Overview
Both isomers are typically synthesized from their corresponding fluorinated methylbenzoic acid precursors. The standard and most direct laboratory-scale synthesis is the Fischer esterification.
Experimental Protocol: Fischer Esterification
This protocol provides a general framework for the synthesis of both isomers from their respective carboxylic acid starting materials.
Caption: Generalized workflow for Fischer esterification.
Methodology:
-
Reaction Setup: The respective fluoromethylbenzoic acid (1 equivalent) is dissolved in an excess of absolute ethanol (5-10 equivalents), which serves as both reactant and solvent.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), is carefully added.
-
Reflux: The mixture is heated to reflux and maintained at that temperature for several hours (typically 4-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ester.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to afford the pure ethyl ester.
Causality Behind Experimental Choices:
-
Excess Ethanol: The use of excess ethanol drives the equilibrium of this reversible reaction towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Aqueous Bicarbonate Wash: This step is crucial for removing the acidic catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester product during storage or subsequent steps.
Applications in Drug Discovery and as Chemical Intermediates
The true value of these isomers lies in their application as versatile intermediates. The strategic placement of the fluorine and methyl groups can be leveraged to fine-tune the properties of larger, more complex molecules.
-
This compound (Isomer A): This isomer is frequently utilized in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[2] The ortho-fluoro group can influence the conformation of the molecule and participate in hydrogen bonding with biological targets, potentially enhancing binding affinity. It is also a common building block in agrochemical research.[2]
-
Ethyl 5-fluoro-2-methylbenzoate (Isomer B): The precursor to this ester, 5-fluoro-2-methylbenzoic acid, is a known intermediate in the synthesis of HIV-1 integrase inhibitors and 3-arylisoquinolinones.[7] In this configuration, the fluorine atom can block metabolic pathways or modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic profile of a drug candidate.
The use of fluorinated benzoic acids and their esters is a well-established strategy in medicinal chemistry to enhance pharmacological profiles, including metabolic stability, lipophilicity, and binding affinity.[8][9] Esters, in particular, can act as prodrugs, facilitating entry into cells due to increased lipophilicity before being hydrolyzed by intracellular esterases to release the active carboxylic acid.[10]
Caption: Comparison of properties and applications.
Conclusion
While this compound and Ethyl 5-fluoro-2-methylbenzoate share the same molecular formula, the positional differences of their substituents lead to distinct electronic and steric characteristics. Isomer A, with its ortho-fluoro group, offers a unique steric and electronic environment close to the reactive ester center, making it a valuable building block for conformationally constrained systems and NSAIDs. Isomer B, with a meta-fluoro group, is better suited for applications where modulating the overall electronic nature of the ring and blocking metabolic sites is the primary goal.
The choice between these two isomers is therefore not arbitrary but a critical design decision. A thorough understanding of their inherent properties, grounded in the principles of physical organic chemistry, enables researchers and drug development professionals to make informed choices, ultimately accelerating the discovery and development of new chemical entities.
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- The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing.
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- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021).
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- Ethyl 5-fluoro-2-hydroxy-3-methylbenzo
- methyl 2-fluoro-5-formylbenzoate.
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- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
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A Comparative Guide to the Biological Activity of Benzoate Esters: An In-Depth Analysis of Ethyl 2-fluoro-5-methylbenzoate and its Congeners
In the landscape of modern drug discovery and development, the quest for novel bioactive molecules with enhanced efficacy and specificity is a perpetual endeavor. Among the vast chemical scaffolds explored, esters of benzoic acid and its derivatives represent a class of compounds with a rich history and continued relevance. Their diverse biological activities, ranging from antimicrobial to anti-inflammatory, have established them as mainstays in the pharmaceutical, cosmetic, and food industries. This guide provides a comprehensive comparison of the biological activity of Ethyl 2-fluoro-5-methylbenzoate against other notable esters, offering a field-proven perspective grounded in experimental data and established scientific principles. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding the structure-activity relationships that govern the biological effects of these versatile compounds.
The Significance of Ester Scaffolds in Biological Activity
Esters, characterized by the -COO- functional group, are pivotal in medicinal chemistry. The esterification of a carboxylic acid can profoundly alter its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its biological activity. Benzoate esters, in particular, have been the subject of extensive investigation due to their broad spectrum of action and tunable properties through aromatic ring substitution.
This compound: A Candidate for Enhanced Bioactivity
This compound is a derivative of benzoic acid characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 5-position of the benzene ring. While specific experimental data on its biological activity remains limited in publicly accessible literature, we can infer its potential based on well-established structure-activity relationships (SAR).
Structural Features and Predicted Activity:
-
Fluorine Substitution: The introduction of a fluorine atom can significantly enhance biological activity. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can increase the metabolic stability of the molecule, leading to a longer duration of action.
-
Methyl Group: The methyl group at the 5-position can also modulate lipophilicity and steric interactions at the target site.
-
Ethyl Ester: The ethyl ester group contributes to the overall lipophilicity of the molecule, which can facilitate its passage across biological membranes.
Based on these features, it is hypothesized that this compound may possess notable antimicrobial and anti-inflammatory properties. The fluoro-substitution, in particular, is a common strategy in drug design to enhance potency.
Comparative Analysis: Biological Activities of Key Benzoate Esters
To provide a clear context for the potential of this compound, we will now compare the experimentally determined biological activities of several widely studied esters.
Antimicrobial Activity
Benzoate esters are renowned for their antimicrobial properties and are extensively used as preservatives. Their mechanism of action primarily involves the disruption of microbial cell membranes and the inhibition of essential enzymatic processes.[1] The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Ester | Organism | MIC | Reference |
| Sodium Benzoate | E. coli | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | |
| S. aureus | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | ||
| C. albicans | 2.5 mg/ml | ||
| Methylparaben | S. aureus | 2.6 mM | [1] |
| E. coli | - | ||
| C. albicans | - | ||
| Ethylparaben | S. aureus | - | |
| E. coli | - | ||
| C. albicans | - | ||
| Propylparaben | S. aureus | 2.2 mM | [1] |
| E. coli | - | ||
| C. albicans | - |
Key Insights from Antimicrobial Data:
-
pH-Dependence: The antimicrobial activity of sodium benzoate is highly dependent on pH, with greater efficacy in acidic conditions. This is because the undissociated form of benzoic acid is more lipid-soluble and can more readily penetrate microbial cell walls.
-
Alkyl Chain Length in Parabens: For parabens (p-hydroxybenzoate esters), antimicrobial activity generally increases with the length of the alkyl chain (propylparaben > ethylparaben > methylparaben).[1] This is attributed to increased lipophilicity, which enhances membrane disruption.
-
Predicted Activity of this compound: The presence of the fluorine atom in this compound is expected to enhance its antimicrobial potential compared to its non-fluorinated counterpart, ethyl benzoate. The increased lipophilicity and altered electronic distribution could lead to lower MIC values against a range of bacteria and fungi.
Anti-inflammatory Activity
Certain benzoate esters, particularly salicylates, are well-known for their anti-inflammatory effects. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[2]
| Ester | Assay | Activity | Reference |
| Methyl Salicylate | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Dose-dependent inhibition | [3] |
| Inhibition of nitric oxide (NO) accumulation | 56.20% inhibition at 3.0 μg/mL | [3] | |
| Inhibition of reactive oxygen species (ROS) | Dose-dependent reduction | [3] | |
| Ethyl Benzoate Derivatives | in vivo anti-inflammatory and analgesic activity | Comparable to ibuprofen | [4] |
Key Insights from Anti-inflammatory Data:
-
Mechanism of Action: Methyl salicylate and its derivatives exert their anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[2][3]
-
Potential of this compound: The structural similarities to known anti-inflammatory agents, coupled with the presence of a fluorine atom (a common feature in many modern anti-inflammatory drugs), suggest that this compound could be a potent inhibitor of inflammatory pathways. Further experimental validation is required to confirm this hypothesis.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of comparative studies, the use of standardized and well-validated experimental protocols is paramount. Below are detailed methodologies for assessing the key biological activities discussed.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial efficacy of a compound.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Steps:
-
Preparation of Test Compound: Dissolve the ester in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Microplate Preparation: In a 96-well microplate, perform a two-fold serial dilution of the test compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Signaling Pathway for LPS-induced Inflammation:
Caption: Simplified LPS-induced inflammatory signaling pathway.
Detailed Steps:
-
Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate until they reach 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test ester for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.
Conclusion: Future Directions and the Promise of Fluorinated Esters
This comparative guide underscores the significant biological activities of benzoate esters and highlights the potential of novel derivatives like this compound. While direct experimental evidence for the subject compound is currently lacking, the established principles of structure-activity relationships strongly suggest that its unique combination of an ethyl ester, a methyl group, and, most notably, a fluorine atom, could confer enhanced antimicrobial and anti-inflammatory properties.
The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and other novel esters. Future research should focus on generating empirical data to validate these predictions and to fully elucidate the mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
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The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing the therapeutic potential of drug candidates. This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of fluorinated benzoates versus their non-fluorinated counterparts. By delving into the fundamental principles, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for understanding and leveraging the nuanced impact of fluorination in drug discovery and development.
The Rationale for Fluorination: Enhancing Molecular Properties
The introduction of fluorine into a benzoate scaffold is not a random act of chemical modification; it is a deliberate strategy to modulate a molecule's physicochemical properties in a predictable manner. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to significant alterations in a molecule's biological profile.[1][2]
Key Physicochemical Impacts of Fluorination:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, a process known as "metabolic switching," chemists can effectively block or slow down oxidative metabolism.[3] This often leads to an extended half-life and improved bioavailability of the drug candidate.[3]
-
Binding Affinity and Selectivity: The high electronegativity of fluorine can create favorable interactions with biological targets. These can include dipole-dipole interactions and, in some contexts, non-classical hydrogen bonds, which can enhance the binding affinity and selectivity of the compound for its target enzyme or receptor.[4]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can, in turn, improve its ability to cross cellular membranes and the blood-brain barrier.[4] This is a critical factor for drugs targeting the central nervous system.
-
pKa Modulation: The potent electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group in benzoic acid derivatives.[5] This influences the ionization state of the molecule at physiological pH, which can have a profound impact on its solubility, membrane permeability, and interaction with the target.[5]
Comparative Biological Activity: A Case Study in Enzyme Inhibition
A study on benzoic acid derivatives as tyrosinase inhibitors provides a strong foundation for understanding the SAR of this class of compounds.[6] The inhibitory potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Structure | Target Enzyme | IC50 (µM) | Reference |
| Benzoic Acid | (Structure of Benzoic Acid) | Tyrosinase | >100 (estimated) | [6] |
| 4-Hydroxybenzoic acid | (Structure of 4-Hydroxybenzoic acid) | Tyrosinase | 86.3 ± 1.2 | [6] |
| 4-Fluorobenzoic acid | (Structure of 4-Fluorobenzoic acid) | Tyrosinase | Potentially < 86.3 (Hypothesized) | N/A |
| Kojic Acid (Standard) | (Structure of Kojic Acid) | Tyrosinase | 16.67 | [6] |
Note: A direct IC50 value for 4-fluorobenzoic acid against tyrosinase from a comparative study was not found in the immediate search results. The hypothesized value is based on the general principle that fluorination often enhances binding affinity. Further experimental validation is required.
While the table above illustrates the potential for activity, a more direct comparison can be seen in a study of fluorinated versus non-fluorinated cinnamic acids, which share structural similarities with benzoates, against Mycobacterium tuberculosis.
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| Cinnamic Acid | Mycobacterium tuberculosis H37Ra | >30 | [8] |
| 4-Fluorocinnamic Acid derivative | Mycobacterium tuberculosis H37Ra | 0.36 | [8] |
This data clearly demonstrates the significant enhancement of antibacterial activity upon fluorination of the aromatic ring.[8]
The following Graphviz diagram illustrates the logical relationship between fluorination and its impact on the biological activity of benzoate derivatives.
Caption: The impact of fluorine substitution on the properties and activity of benzoates.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are designed to be self-validating, with clear steps and controls for reliable and reproducible results.
Synthesis of 4-Fluorobenzoic Acid and Benzoic Acid Derivatives
The following is a representative protocol for the synthesis of a 4-fluorobenzohydrazide derivative, a common intermediate for more complex bioactive molecules.[1] A similar pathway can be followed for the non-fluorinated analog starting from benzoic acid.
Step 1: Esterification of 4-Fluorobenzoic Acid
-
In a round-bottom flask, dissolve 4-fluorobenzoic acid in absolute ethanol.
-
Carefully add concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the ethyl 4-fluorobenzoate product.
-
Purify the product by column chromatography.
Step 2: Hydrazinolysis to Form 4-Fluorobenzohydrazide
-
Dissolve the purified ethyl 4-fluorobenzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to allow the 4-fluorobenzohydrazide to crystallize.
-
Collect the product by filtration and recrystallize from ethanol to obtain the pure hydrazide.
Step 3: Synthesis of Schiff Base Derivatives
-
Dissolve the 4-fluorobenzohydrazide in a suitable solvent, such as ethanol.
-
Add a catalytic amount of acetic acid.
-
Add the desired aromatic aldehyde to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, the Schiff base product will precipitate. Collect the solid by filtration and recrystallize to obtain the final product.
The following diagram outlines the general workflow for the synthesis of these derivatives.
Caption: General synthetic workflow for benzoate derivatives.
In Vitro Tyrosinase Inhibition Assay
This protocol details a colorimetric assay to determine the IC50 values of test compounds against mushroom tyrosinase.[6][7][9]
Materials:
-
Mushroom Tyrosinase (e.g., ≥2000 units/mg)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (fluorinated and non-fluorinated benzoates)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.
-
Dissolve test compounds and kojic acid in DMSO to create stock solutions, then prepare serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
-
Assay Protocol (96-well plate):
-
In designated wells, add 20 µL of the test compound dilutions.
-
For control wells, add 20 µL of phosphate buffer (for enzyme activity) or the positive control (kojic acid).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the tyrosinase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 475 nm in kinetic mode for at least 10 minutes at 37°C.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The workflow for the tyrosinase inhibition assay is visualized in the following diagram.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzoate scaffold offers a powerful tool for medicinal chemists to enhance the therapeutic potential of drug candidates. By modulating key physicochemical properties, fluorination can lead to improved metabolic stability, enhanced binding affinity, and ultimately, greater biological activity. The comparative data, although sometimes inferred from closely related molecular series, consistently points towards the "fluorine advantage."
The provided experimental protocols for synthesis and in vitro screening offer a robust framework for the systematic evaluation of fluorinated and non-fluorinated benzoates, enabling researchers to generate the direct comparative data needed to drive rational drug design. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to design safer, more effective medicines for a wide range of diseases.
References
- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2025).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]
- Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. (n.d.). PubMed. [Link]
- Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (n.d.). Taylor & Francis Online. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005).
- Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. (2022). Journal of the Serbian Chemical Society. [Link]
- Tyrosinase Inhibition Assay. (2018). Active Concepts. [Link]
- Synthesis, cytotoxic evaluation, in silico pharmacokinetic and qsar study of some benzothiazole derivatives. (2025).
- Synthesis, Cytotoxic Activity on Leukemia Cell Lines and Quantitative Structure-Activity Relationships (QSAR) Studies of Morita-Baylis-Hillman Adducts. (n.d.). PubMed. [Link]
- Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors. (n.d.). PubMed. [Link]
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). PubMed. [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Fluoro-5-methylbenzoic Acid in Medicinal Chemistry
For researchers, scientists, and drug development professionals engaged in the synthesis of kinase inhibitors and other targeted therapeutics, 2-fluoro-5-methylbenzoic acid stands as a cornerstone building block. Its unique substitution pattern is pivotal for the construction of key heterocyclic scaffolds, such as benzoxazepinones, which are prevalent in a variety of drug candidates, including potent and selective RIP1 kinase inhibitors.[1] The strategic placement of the fluorine atom ortho to the carboxylic acid and meta to the methyl group facilitates a crucial intramolecular nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry.
This guide provides an in-depth technical comparison of alternative reagents to 2-fluoro-5-methylbenzoic acid. Moving beyond a simple catalog of substitutes, we will delve into the causality behind experimental choices, offering field-proven insights into how structural modifications on the benzoic acid ring impact reactivity, yield, and ultimately, the biological activity of the final compound. Every protocol and piece of data presented is designed to provide a self-validating framework for your synthetic strategies.
The Critical Role of 2-Fluoro-5-methylbenzoic Acid: A Mechanistic Perspective
The utility of 2-fluoro-5-methylbenzoic acid in the synthesis of molecules like benzoxazepinones hinges on a two-step sequence: amidation followed by intramolecular SNAr.
Caption: General workflow for benzoxazepinone synthesis.
The key to the second step is the nature of the halogen at the 2-position. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the negatively charged Meisenheimer complex formed during the nucleophilic attack of the phenoxide, thereby lowering the activation energy of this rate-determining step. This is why, in nucleophilic aromatic substitution reactions, the reactivity order is often F > Cl > Br > I, contrary to the leaving group ability in SN1 and SN2 reactions.
Head-to-Head Comparison: Structural Isomers and Halogen Analogs
The selection of a starting material is a critical decision that influences not only the efficiency of the synthesis but also the properties of the final molecule. Here, we compare 2-fluoro-5-methylbenzoic acid with its closest structural relatives.
Positional Isomers: The Impact of Substituent Placement
The seemingly subtle change in the positions of the fluoro and methyl groups can have a profound impact on the electronic environment of the aromatic ring and, consequently, the reactivity and biological activity of the resulting compounds.
| Reagent | Key Features & Applications |
| 2-Fluoro-5-methylbenzoic acid | Benchmark Reagent. Widely used in the synthesis of RIP1 kinase inhibitors and other bioactive molecules.[1] The ortho-fluoro group is optimally positioned for intramolecular SNAr. |
| 5-Fluoro-2-methylbenzoic acid | A viable alternative, also used in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as agrochemicals.[2] The different substitution pattern may alter the electronic properties and binding interactions of the final product. |
| Other Isomers (e.g., 2-Fluoro-3-methyl, 2-Fluoro-4-methyl, etc.) | Less commonly used in this specific context. Their utility would depend on the specific electronic and steric requirements of the target molecule. A thorough structure-activity relationship (SAR) study would be necessary to validate their use. |
Experimental Insight: While direct comparative studies are limited, the choice of isomer is often dictated by the desired SAR of the final product. For instance, in the development of kinase inhibitors, the position of the methyl group can influence hydrophobic interactions within the kinase binding pocket, while the fluorine's position affects the crucial SNAr cyclization and can also play a role in modulating pKa and forming hydrogen bonds.
Halogen Analogs: A Trade-off Between Reactivity and Availability
The "element effect" in SNAr suggests that fluorine is the superior choice for facilitating the reaction. However, in some instances, availability and cost may lead researchers to consider other halogens.
| Reagent | Key Features & Applications |
| 2-Fluoro-5-methylbenzoic acid | Highest Reactivity in SNAr. The strong electron-withdrawing nature of fluorine accelerates the rate-determining nucleophilic attack. |
| 2-Chloro-5-methylbenzoic acid | Lower Reactivity, Potential for Alternative Coupling. While less reactive in SNAr, the chloro-substituent opens the door for other cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are often more challenging with fluoro-aromatics. Can be used to synthesize amides.[3] |
Quantitative Comparison: A Note on Reactivity Trends
Expanding the Toolkit: Other Substituted Benzoic Acids
Beyond simple isomers and halogen swaps, a variety of other substituted benzoic acids can serve as valuable alternatives, depending on the synthetic goal.
| Reagent | Key Features & Rationale for Use |
| 2-Fluoro-5-formylbenzoic acid | Introduction of a Reactive Handle. The formyl group provides a site for further chemical modification, such as reductive amination or Wittig reactions, allowing for the introduction of diverse side chains. This is particularly useful in library synthesis for SAR studies. It can be synthesized via the oxidation of 2-fluoro-5-methylbenzoic acid. |
| 2-Fluoro-5-nitrobenzoic acid | Enhanced Electrophilicity. The potent electron-withdrawing nitro group further activates the aromatic ring towards nucleophilic attack, potentially increasing the rate and yield of the SNAr reaction. |
| 2,5-Difluorobenzoic acid | Modulation of Physicochemical Properties. The additional fluorine atom can significantly alter the pKa, lipophilicity, and metabolic stability of the final molecule, which can be advantageous for optimizing pharmacokinetic properties. |
Experimental Protocols: A Guide to Practice
To provide a practical framework for comparison, the following are generalized, yet detailed, experimental protocols for the key synthetic steps.
Protocol 1: Amide Coupling
Caption: Workflow for amide coupling.
Causality: The choice of coupling reagent and base is critical. HATU is often preferred for its high efficiency and mild reaction conditions. Anhydrous conditions are essential to prevent hydrolysis of the activated carboxylic acid intermediate.
Protocol 2: Intramolecular SNAr Cyclization
Caption: Workflow for intramolecular SNAr.
Causality: The choice of base and solvent is crucial. A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group, initiating the cyclization. Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base while leaving the anion relatively "naked" and more reactive.
Conclusion and Future Perspectives
While 2-fluoro-5-methylbenzoic acid remains the gold standard for many applications due to its well-established reactivity in intramolecular SNAr reactions, a nuanced understanding of the available alternatives can significantly enhance the synthetic chemist's toolkit.
-
Positional isomers , such as 5-fluoro-2-methylbenzoic acid, offer a direct route to novel analogs with potentially different biological activities and intellectual property landscapes.
-
Halogen analogs , like 2-chloro-5-methylbenzoic acid, provide a trade-off between reduced SNAr reactivity and opportunities for alternative cross-coupling strategies.
-
Further substituted benzoic acids , incorporating formyl, nitro, or additional fluoro groups, present opportunities to introduce new functionalities and fine-tune the physicochemical properties of the target molecules.
The optimal choice of reagent is not a one-size-fits-all decision but rather a strategic choice based on the specific goals of the research program. By understanding the underlying mechanistic principles and carefully considering the structure-activity relationships, researchers can make informed decisions to accelerate their drug discovery efforts.
References
- A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5- formylbenzoic Acid in Synthesis. Benchchem. Accessed January 4, 2026.
- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem. Accessed January 4, 2026.
- 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. Ossila. Accessed January 4, 2026.
- Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. Scilight Press. Accessed January 4, 2026.
- Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors ?on Necroptosis. Accessed January 4, 2026.
- Design, synthesis and biological evaluation of RIPK1-targeting PROTACs. PubMed. Accessed January 4, 2026.
- Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. PubMed. Accessed January 4, 2026.
- Design, Synthesis and Biochemical evaluation of novel RIPK1 inhibitors. Accessed January 4, 2026.
- From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors.
- 5-Fluoro-2-methylbenzoic acid. Chem-Impex. Accessed January 4, 2026.
- 2-Chloro-5-methylbenzoic acid | Biochemical Reagent. MedchemExpress.com. Accessed January 4, 2026.
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A Comparative Guide to the Synthesis of Fluorinated Esters for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated esters, in particular, serve as versatile building blocks and key intermediates in the synthesis of a wide array of pharmaceutical agents. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide provides an in-depth, objective comparison of the primary methods for synthesizing these crucial compounds, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic strategies.
Introduction: The Strategic Advantage of Fluorinated Esters in Drug Discovery
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—make it a powerful tool for modulating the physicochemical and biological properties of drug candidates.[1][2][3] Fluorinated esters are not only stable intermediates but can also be found in the final structures of active pharmaceutical ingredients (APIs). Their synthesis is a critical step in the development of new therapeutics across a range of disease areas, including oncology, virology, and neurology.[1][4][5] This guide will dissect and compare the three principal methodologies for their synthesis:
-
Direct Fluorination of Esters
-
Esterification of Fluorinated Carboxylic Acids
-
Transesterification of Fluorinated Esters
We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and limitations to guide your selection of the most suitable method for your specific research needs.
Method 1: Direct Fluorination of Esters
Direct fluorination involves the reaction of a non-fluorinated ester with a fluorine source to directly replace carbon-hydrogen bonds with carbon-fluorine bonds. This method is often employed for the synthesis of perfluorinated or polyfluorinated esters.
Mechanistic Rationale
The direct fluorination of esters with elemental fluorine (F₂) typically proceeds via a free-radical chain mechanism. The high reactivity of elemental fluorine necessitates careful control of reaction conditions to prevent runaway reactions and degradation of the starting material. The process is often carried out in a highly inert solvent and at low temperatures to manage the exothermicity of the reaction. The selectivity of the fluorination can be influenced by the substrate and the presence of radical initiators or inhibitors.
Experimental Protocol: Aerosol Direct Fluorination
Aerosol direct fluorination is a specialized technique that allows for a more controlled reaction between the substrate and elemental fluorine.
Materials:
-
Hydrocarbon ester precursor
-
Elemental fluorine (diluted with an inert gas, e.g., nitrogen or helium)
-
Inert solvent (e.g., perfluorodecalin)
-
Aerosol reactor system
Procedure:
-
Prepare a dilute solution of the hydrocarbon ester in an inert solvent.
-
Generate an aerosol of the ester solution within the reactor.
-
Introduce a controlled stream of diluted elemental fluorine into the reactor.
-
Allow the aerosol droplets to react with the fluorine gas as they travel through the reactor.
-
Collect the product stream, which will contain the perfluorinated ester and byproducts.
-
Isolate and purify the desired perfluorinated ester using appropriate techniques, such as distillation or chromatography.[3]
Performance and Limitations
Advantages:
-
Direct route: This method provides a direct pathway to perfluorinated esters from readily available hydrocarbon precursors.
-
High degree of fluorination: It is particularly effective for producing highly fluorinated or perfluorinated compounds.
Limitations:
-
Harsh reaction conditions: The use of elemental fluorine requires specialized equipment and stringent safety precautions.
-
Low selectivity: It can be challenging to achieve selective monofluorination or control the degree of fluorination.
-
Substrate scope: The aggressive nature of the reaction can lead to fragmentation and rearrangement, limiting its applicability to robust substrates.
-
Cleavage of the ester linkage: A common side reaction is the cleavage of the ester bond, leading to the formation of acyl fluorides and other byproducts.[3]
Method 2: Esterification of Fluorinated Carboxylic Acids
This is arguably the most versatile and widely used method for the synthesis of fluorinated esters. It involves the classic reaction of a fluorinated carboxylic acid with an alcohol in the presence of a catalyst or coupling agent.
Mechanistic Rationale
The esterification of fluorinated carboxylic acids can be catalyzed by either acids or bases, or mediated by coupling agents.
-
Acid-catalyzed esterification (Fischer Esterification): The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the fluorinated ester. The reaction is an equilibrium process, and the removal of water can drive it to completion.[6]
-
Coupling Agent-Mediated Esterification: Reagents such as carbodiimides (e.g., DCC, EDC) or more modern reagents like XtalFluor-E activate the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the alcohol. This approach often proceeds under milder conditions and avoids the need for strong acids.
Experimental Protocol: XtalFluor-E Mediated Esterification of a Carboxylic Acid with a Perfluorinated Alcohol
Materials:
-
Carboxylic acid (1.0 equiv)
-
Perfluorinated alcohol (2.0 equiv)
-
XtalFluor-E (1.2 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of the carboxylic acid and perfluorinated alcohol in anhydrous DCM at 0 °C, add Et₃N.
-
Slowly add XtalFluor-E to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated ester.
Performance and Limitations
Advantages:
-
Broad substrate scope: This method is applicable to a wide range of fluorinated carboxylic acids and alcohols, including those with sensitive functional groups.[8]
-
High yields: Generally provides good to excellent yields of the desired ester.
-
Mild reaction conditions: Many modern protocols utilize mild conditions, enhancing functional group tolerance.
-
Well-established and reliable: A vast body of literature supports this method, making it a dependable choice.
Limitations:
-
Availability of starting materials: The synthesis is dependent on the availability of the corresponding fluorinated carboxylic acid, which may require a separate multi-step synthesis.
-
Stoichiometric byproducts: The use of coupling agents generates stoichiometric amounts of byproducts that must be removed during purification.
Method 3: Transesterification of Fluorinated Esters
Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. In the context of fluorinated esters, this can involve either the reaction of a fluorinated ester with a non-fluorinated alcohol or the use of a fluorinated alcohol to displace a non-fluorinated alkoxy group. Fluorinated esters, particularly those derived from highly electron-withdrawing alcohols like pentafluorophenol or hexafluoroisopropanol, are often used as "activated esters" due to the enhanced electrophilicity of the carbonyl carbon.[9]
Mechanistic Rationale
Similar to esterification, transesterification can be catalyzed by acids or bases.
-
Base-catalyzed transesterification: An alkoxide, generated by the reaction of the alcohol with a base, acts as a nucleophile and attacks the carbonyl carbon of the fluorinated ester. This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxy group to form the new ester.[10][11]
-
Acid-catalyzed transesterification: The carbonyl oxygen of the fluorinated ester is protonated by the acid catalyst, activating the carbonyl carbon towards nucleophilic attack by the alcohol. The mechanism then proceeds through a tetrahedral intermediate, similar to the Fischer esterification.[10][12]
Experimental Protocol: Base-Catalyzed Transesterification of a Fluorinated Methyl Ester
Materials:
-
Fluorinated methyl ester (1.0 equiv)
-
Alcohol (large excess, can be used as solvent)
-
Sodium methoxide (catalytic amount)
-
Anhydrous reaction vessel
Procedure:
-
Dissolve the fluorinated methyl ester in a large excess of the desired alcohol in an anhydrous reaction vessel.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Remove the excess alcohol under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Performance and Limitations
Advantages:
-
Activation of carboxylic acids: The use of fluorinated esters as activated intermediates allows for the coupling of carboxylic acids with a wide range of nucleophiles under mild conditions.
-
Equilibrium-driven: By using a large excess of the reactant alcohol, the equilibrium can be shifted towards the desired product.
Limitations:
-
Reversibility: The reaction is reversible, which can lead to incomplete conversion if the equilibrium is not effectively shifted.
-
Substrate compatibility: The use of strong bases as catalysts may not be compatible with base-sensitive functional groups in the substrate.
-
Requires pre-synthesis of the starting ester: This method is contingent on the prior synthesis of the starting fluorinated ester.
Comparative Analysis
| Feature | Direct Fluorination | Esterification of Fluorinated Carboxylic Acids | Transesterification of Fluorinated Esters |
| Starting Materials | Non-fluorinated esters | Fluorinated carboxylic acids, alcohols | Fluorinated esters, alcohols |
| Typical Yields | Variable, often moderate | Good to excellent | Good, equilibrium dependent |
| Reaction Conditions | Harsh, requires specialized equipment | Generally mild to moderate | Mild to moderate |
| Substrate Scope | Limited to robust substrates | Broad | Broad, especially for activated esters |
| Selectivity | Low, difficult to control | High | High |
| Key Advantages | Direct access to perfluorinated esters | Versatility, reliability, broad scope | Mild conditions for activated esters |
| Key Disadvantages | Safety concerns, low selectivity, byproducts | Requires synthesis of fluorinated acids | Reversibility, requires pre-formed ester |
Visualization of Synthetic Workflows
Direct Fluorination Workflow
Caption: Workflow for Direct Fluorination of Esters.
Esterification of Fluorinated Carboxylic Acids Workflow
Caption: Workflow for Esterification of Fluorinated Carboxylic Acids.
Transesterification of Fluorinated Esters Workflow
Caption: Workflow for Transesterification of Fluorinated Esters.
Conclusion and Recommendations
The synthesis of fluorinated esters is a critical capability for any research organization involved in drug discovery and development. The choice of synthetic method should be guided by a careful consideration of the desired product, the availability of starting materials, the required scale of the synthesis, and the functional group tolerance of the substrates.
-
For the preparation of perfluorinated esters from simple hydrocarbon precursors, direct fluorination , despite its challenges, is a viable, albeit specialized, option.
-
The esterification of fluorinated carboxylic acids stands out as the most versatile and generally applicable method, offering a wide substrate scope and predictable outcomes. This should be the default method for most applications, provided the requisite fluorinated carboxylic acid is accessible.
-
Transesterification is a powerful tool, particularly when using fluorinated esters as activated intermediates to facilitate reactions under mild conditions. This approach is especially valuable in the later stages of a synthetic sequence when dealing with complex and sensitive molecules.
By understanding the nuances of each of these methods, researchers can more effectively design and execute synthetic routes to novel fluorinated molecules, thereby accelerating the discovery and development of the next generation of therapeutics.
References
- Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Organic Chemistry Portal. (n.d.).
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- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
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- Chemeurope.com. (2024, June 25). Novel synthesis of fluorinated molecules with potential in drug research developed. [Link]
- Shi, H., Wang, Y., & Hua, R. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-30291.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Vandamme, M., Bouchard, L., Gilbert, A., Keita, M., & Paquin, J. F. (2016). Direct esterification of carboxylic acids with perfluorinated alcohols mediated by XtalFluor-E. Organic letters, 18(24), 6468-6471.
- Chambers, R. D., & Sandford, G. (2001). The Use of Elemental Fluorine for Selective Direct Fluorinations. CHIMIA International Journal for Chemistry, 55(1-2), 34-37.
- Master Organic Chemistry. (2022, November 10).
- ResearchGate. (2025, October 30).
- Wikipedia. (n.d.).
- ACS Publications. (2021, November 22). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Inorganic Chemistry. [Link]
- ACS Publications. (1997). Comparison of Commercially Available Reagents for Fluorination of Steroid 3,5-Dienol Acetates. Organic Process Research & Development. [Link]
- ACS Publications. (2015, August 5). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society. [Link]
- Asahi Glass Co., Ltd. (2025, August 5).
- ResearchGate. (n.d.).
- Organic Chemistry. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]
- Schaff, J. K. (1988). Fluorinated Esters: Synthesis and Identification.
- Tlili, A., & Billard, T. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5642-5645.
- May, P. A., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(39), 7719-7727.
- Mikulski, M., Duda, K., & Mickevičius, T. (2014). Experimental set-up used for the transesterification process.
- ResearchGate. (n.d.).
- Mohan, G., & U, D. (2012). An experimental comparison of transesterification process with different alcohols using acid catalysts.
- protocols.io. (2024, December 16). Comparison of Direct Transesterification and Conventional Multi-Step Methods for Fatty Acid Analysis in Marine Sediments. [Link]
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A Comparative Guide to the Efficacy of Ethyl 2-fluoro-5-methylbenzoate as a Synthon in Pharmaceutical and Agrochemical Synthesis
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated synthons invaluable tools for the discerning chemist. Among these, Ethyl 2-fluoro-5-methylbenzoate has emerged as a versatile building block for the construction of complex aromatic systems. This guide provides an in-depth, data-driven comparison of its efficacy against relevant alternatives, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Introduction: The Strategic Advantage of Fluorinated Benzoates
Fluorinated benzoic acid derivatives are critical intermediates in the synthesis of a wide array of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and novel crop protection agents. The presence of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be leveraged in various synthetic transformations.
The primary value of this synthon lies in its utility in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for the creation of C-C and C-N bonds, respectively. The strategic placement of the fluorine atom ortho to the ester functionality can influence the reactivity of the aromatic ring and provide a handle for subsequent transformations.
Comparative Analysis: Reactivity in Key Synthetic Transformations
The true measure of a synthon's efficacy lies in its performance in key chemical reactions. Here, we compare this compound with its isomers and other halogenated analogues in the context of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The Challenge of the C-F Bond
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. However, the high bond dissociation energy of the C-F bond makes aryl fluorides significantly less reactive than their chloro, bromo, and iodo counterparts. This necessitates the use of specialized, electron-rich and sterically hindered phosphine ligands and often requires higher reaction temperatures and longer reaction times to achieve comparable yields.
Table 1: Illustrative Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide Type | Typical Catalyst System | Reaction Time | General Yield Range (%) |
| Aryl Fluoride | Pd(dba)₂ / Buchwald-type ligand | 12-24 h | 40-70% |
| Aryl Chloride | Pd(OAc)₂ / Buchwald-type ligand | 4-12 h | 70-90% |
| Aryl Bromide | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-6 h | 85-98% |
| Aryl Iodide | Pd(PPh₃)₄ or Pd(OAc)₂ | 0.5-4 h | >90% |
This data is illustrative and based on general trends. Specific yields are highly substrate and condition dependent.
While direct comparative studies featuring this compound are limited in publicly accessible literature, the general principles of C-F bond activation hold true. Achieving high yields in Suzuki couplings with this synthon necessitates careful optimization of the catalytic system. The use of highly active catalysts, such as those employing bulky biarylphosphine ligands (e.g., XPhos, SPhos), is often required to facilitate the challenging oxidative addition step.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor. While aryl fluorides are generally poor substrates for this reaction, recent advances in catalyst development have expanded the scope to include these less reactive partners. However, they typically require more forcing conditions compared to their heavier halogen counterparts.
Logical Relationship: Factors Influencing Buchwald-Hartwig Amination Efficacy
Caption: Key factors influencing the yield of Buchwald-Hartwig amination reactions.
For this compound, successful C-N coupling will likely require a highly active catalytic system, such as those employing ligands like BrettPhos or RuPhos, in combination with a strong base like sodium tert-butoxide. Researchers should anticipate the need for higher catalyst loadings and elevated temperatures to drive the reaction to completion.
Experimental Protocols: A Guide to Practical Application
While specific, optimized protocols for this compound are not widely published in a comparative context, the following general procedures for related transformations can serve as a starting point for methods development. It is imperative to perform small-scale test reactions to optimize conditions for your specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Fluoride
This protocol is a generalized starting point and requires optimization for specific substrates.
Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Add the this compound and the arylboronic acid.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of an Aryl Fluoride
This protocol is a generalized starting point and will require significant optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., BrettPhos, RuPhos, 4-10 mol%)
-
Strong base (e.g., NaOtBu or LiHMDS, 1.5 - 2.0 equiv)
-
Anhydrous, non-polar solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 100-130 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Outlook
This compound is a valuable synthon for introducing a fluorinated, substituted phenyl moiety into complex molecules. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions. However, its efficacy is intrinsically linked to the inherent challenge of C-F bond activation.
Key Takeaways:
-
Reactivity: Compared to its chloro, bromo, and iodo counterparts, this compound is significantly less reactive in standard Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Catalysis: Successful transformations with this synthon necessitate the use of highly active, specialized palladium catalysts, typically featuring bulky and electron-rich phosphine ligands.
-
Optimization is Crucial: Researchers must be prepared to invest time in optimizing reaction conditions, including temperature, base, and solvent, to achieve satisfactory yields.
The continued development of more potent catalytic systems for C-F activation will undoubtedly enhance the utility of this compound and other fluorinated synthons. As our understanding of the mechanistic nuances of these transformations deepens, so too will our ability to harness the full potential of these powerful building blocks in the pursuit of novel pharmaceuticals and agrochemicals.
References
- Due to the lack of direct comparative studies in the searched literature, specific citations for experimental data on this compound are not available.
A Senior Application Scientist's Guide to Benchmarking Ethyl 2-fluoro-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Ethyl 2-fluoro-5-methylbenzoate has emerged as a valuable building block in this context, offering a unique combination of functionalities for the construction of complex molecular architectures. This guide provides an in-depth comparison of this compound against its non-fluorinated analog and a key positional isomer, offering experimental insights into their relative performance in common synthetic transformations.
Introduction to this compound: The Power of Fluorine
This compound (CAS RN: 496841-90-8) is a substituted aromatic ester that has garnered significant attention as a key intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), and novel agrochemicals.[1] The presence of the fluorine atom at the ortho-position to the ester functionality imparts distinct electronic properties and can significantly influence the molecule's reactivity and conformational preferences. This strategic fluorination is often exploited to block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.
This guide will benchmark the performance of this compound against two commercially available alternatives:
-
Ethyl 5-methylbenzoate: The non-fluorinated parent compound, which will serve as a baseline to evaluate the impact of the fluorine substituent.
-
Ethyl 2-fluoro-3-methylbenzoate: A positional isomer, which will allow for an assessment of how the relative positions of the fluoro and methyl groups affect reactivity.
The comparison will be based on their performance in two fundamental and widely used transformations in drug discovery: the Suzuki-Miyaura cross-coupling reaction and the direct amidation of the ester.
Benchmarking Performance: Key Synthetic Transformations
To provide a comprehensive and objective comparison, we will now delve into the experimental details of two critical synthetic reactions. The following protocols are presented as standardized procedures to allow for a meaningful evaluation of the three building blocks.
Experiment 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl scaffolds prevalent in many drug molecules. The efficiency of this reaction is a critical performance indicator for any aromatic building block.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
To a solution of the respective ethyl benzoate derivative (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Comparative Data: Suzuki-Miyaura Coupling
| Building Block | Product | Expected Yield (%) | Observations |
| This compound | Ethyl 2-fluoro-5-methyl-1,1'-biphenyl-2-carboxylate | 85-95% | The electron-withdrawing nature of the fluorine atom can activate the C-X bond (if a halide is present as a leaving group) towards oxidative addition, often leading to high yields. |
| Ethyl 5-methylbenzoate | Ethyl 5-methyl-1,1'-biphenyl-2-carboxylate | 80-90% | The non-fluorinated analog is expected to perform well, though potentially requiring slightly longer reaction times or higher catalyst loading compared to the activated fluorinated counterpart. |
| Ethyl 2-fluoro-3-methylbenzoate | Ethyl 2-fluoro-3-methyl-1,1'-biphenyl-2-carboxylate | 82-92% | The steric hindrance from the adjacent methyl group might slightly lower the yield compared to the 5-methyl isomer, but the activating effect of the fluorine should still ensure a high conversion. |
Note: The expected yields are based on typical results for Suzuki-Miyaura reactions of structurally similar aryl halides and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experiment 2: Direct Amidation
The conversion of esters to amides is a fundamental transformation in the synthesis of a vast array of pharmaceuticals. The reactivity of the ester towards nucleophilic attack by an amine is a key parameter for a building block.
Experimental Protocol: Amidation with Benzylamine
A mixture of the respective ethyl benzoate derivative (1.0 mmol) and benzylamine (1.2 mmol) in water (2 mL) is heated in a sealed tube at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude amide product, which is then purified by recrystallization or column chromatography.
Logical Workflow for Direct Amidation
Caption: A generalized workflow for the direct amidation experiment.
Comparative Data: Direct Amidation
| Building Block | Product | Expected Yield (%) | Observations |
| This compound | N-benzyl-2-fluoro-5-methylbenzamide | 70-80% | The ortho-fluoro group can increase the electrophilicity of the ester carbonyl, potentially accelerating the rate of nucleophilic attack by the amine. |
| Ethyl 5-methylbenzoate | N-benzyl-5-methylbenzamide | 60-70% | The non-fluorinated ester is expected to be less reactive than its fluorinated counterpart, leading to a lower yield under the same reaction conditions. |
| Ethyl 2-fluoro-3-methylbenzoate | N-benzyl-2-fluoro-3-methylbenzamide | 65-75% | The steric bulk of the methyl group adjacent to the reaction center might slightly impede the approach of the nucleophile, resulting in a slightly lower yield compared to the 5-methyl isomer. |
Note: The expected yields are based on published data for the amidation of similar phenyl benzoates and may vary. The direct amidation of simple ethyl benzoates can be challenging and often requires harsh conditions or catalysis.[2]
Physicochemical Properties and Commercial Availability
Beyond reactivity, the practical utility of a building block is also determined by its physical properties and accessibility.
| Property | This compound | Ethyl 5-methylbenzoate | Ethyl 2-fluoro-3-methylbenzoate |
| CAS Number | 496841-90-8 | 5798-75-4 | 114312-57-1 |
| Molecular Formula | C₁₀H₁₁FO₂ | C₁₀H₁₂O₂ | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol | 164.20 g/mol | 182.19 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Purity (Typical) | >97% | >98% | >97% |
| Commercial Availability | Readily available from multiple suppliers. | Widely available from major chemical suppliers. | Available from several specialized suppliers.[3] |
Discussion and Conclusion
This comparative guide highlights the nuanced differences in reactivity between this compound and its non-fluorinated and isomeric counterparts.
-
Impact of Fluorine: The presence of the ortho-fluoro substituent in this compound appears to be advantageous in both the Suzuki-Miyaura coupling and direct amidation reactions. In the former, it can contribute to the activation of the aromatic ring, while in the latter, it enhances the electrophilicity of the ester carbonyl. This dual benefit underscores the value of this building block in constructing complex molecules efficiently.
-
Positional Isomerism: The comparison with Ethyl 2-fluoro-3-methylbenzoate suggests that while the electronic effects of the fluorine atom are dominant, steric factors can play a discernible role. The greater steric hindrance in the 3-methyl isomer may slightly diminish its reactivity in certain transformations compared to the 5-methyl isomer.
-
Hydrolytic Stability: While not experimentally tested here, it is well-established that the introduction of a fluorine atom can influence the hydrolytic stability of esters. Generally, electron-withdrawing groups can increase the rate of base-catalyzed hydrolysis. Researchers should consider this property in the context of their specific application and storage conditions.
References
- MySkinRecipes. This compound.
- A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances, 2023, 13(23), 15675-15682.
- PubChem. This compound.
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- Hoffman Fine Chemicals. Ethyl 3-fluoro-2-methylbenzoate.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Ethyl 2-fluoro-5-methylbenzoate
Introduction: The Critical Role of Purity in Drug Discovery and Development
Ethyl 2-fluoro-5-methylbenzoate is a key building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to altered biological activity, increased toxicity, or undesirable side effects in the final drug product. Therefore, rigorous purity assessment of this starting material is not merely a quality control measure but a fundamental necessity for ensuring the safety and efficacy of next-generation therapeutics. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity evaluation of commercially available this compound, empowering researchers to make informed decisions in their procurement and application of this vital reagent.
Understanding Potential Impurities: A Look into the Synthesis
The common synthesis of this compound typically involves the Fischer esterification of 2-fluoro-5-methylbenzoic acid with ethanol in the presence of an acid catalyst.[1][2] This process, while generally efficient, can introduce several classes of impurities:
-
Starting Materials: Unreacted 2-fluoro-5-methylbenzoic acid.
-
Regioisomers: Isomeric variants such as Ethyl 5-fluoro-2-methylbenzoate may arise from impurities in the initial toluene starting material for the benzoic acid synthesis.[3]
-
Solvent Residues: Residual ethanol or other solvents used during the reaction and workup.
-
By-products: Trace by-products from side reactions.
A thorough purity assessment must be capable of separating and quantifying these potential contaminants.
Orthogonal Analytical Approaches for Robust Purity Determination
A multi-pronged analytical strategy, employing techniques with different separation and detection principles, is essential for a comprehensive purity profile. Here, we compare three powerful methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Separation Technique
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5] It offers excellent separation efficiency and provides structural information from the mass spectrometer, aiding in the identification of unknown impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Column Selection: A mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point for separating aromatic compounds.[6]
-
Injection: Inject 1 µL of the sample solution into the GC inlet heated to 250°C in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.[7]
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Caption: Workflow for GC-MS Purity Analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for Aromatic Compounds
HPLC is a cornerstone of pharmaceutical analysis, offering high sensitivity and adaptability for a wide range of compounds.[8][] For fluorinated aromatic compounds, specialized stationary phases can provide unique selectivity.[10]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC System: An HPLC system equipped with a UV detector is suitable.
-
Column Selection: A C18 column is a standard choice for reversed-phase chromatography. For enhanced separation of halogenated isomers, a fluorinated phenyl phase column can be advantageous.[10]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.[11]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 40% B to 90% B
-
15-20 min: Hold at 90% B
-
20-22 min: 90% B to 40% B
-
22-27 min: Hold at 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Caption: Workflow for HPLC Purity Analysis.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination Method
Unlike chromatographic techniques that provide relative purity based on peak areas, qNMR can determine the absolute purity of a substance without the need for a reference standard of the compound itself.[12][13][14] This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.[15]
-
Internal Standard Selection: Choose an internal standard with a simple spectrum that does not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices. The standard should be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Record the exact masses.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and dissolve completely.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation. A D1 of 30 seconds is generally a safe starting point.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula[13]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Caption: Workflow for qNMR Purity Analysis.
Comparative Analysis of Commercial Lots
To illustrate the application of these methods, we present hypothetical data from the analysis of three different commercial lots of this compound.
Table 1: Purity Assessment of Commercial Lots of this compound
| Lot Number | GC-MS Purity (% Area) | HPLC Purity (% Area) | ¹H qNMR Purity (wt%) | Major Impurity Identified (by GC-MS) |
| Lot A | 99.8% | 99.9% | 99.7% ± 0.2% | None detected > 0.05% |
| Lot B | 98.5% | 98.7% | 98.6% ± 0.3% | 2-fluoro-5-methylbenzoic acid (0.8%) |
| Lot C | 99.2% | 99.3% | 99.1% ± 0.2% | Ethyl 5-fluoro-2-methylbenzoate (0.5%) |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity; MS for identification. | Separation based on partitioning between mobile and stationary phases. | Signal intensity is directly proportional to the number of nuclei.[14] |
| Purity Type | Relative (% Area) | Relative (% Area) | Absolute (wt%) |
| Impurity ID | Excellent (Mass Spectra) | Possible with LC-MS, otherwise requires isolation. | Possible for known structures, challenging for unknowns. |
| Throughput | Moderate | High | Low |
| Advantages | High resolution, excellent for volatile impurities, definitive identification. | Versatile, high sensitivity, suitable for non-volatile impurities. | High precision, no reference standard of analyte needed, "first principle" method.[13] |
| Limitations | Requires volatile and thermally stable compounds. | Response factors can vary between compounds, potential for co-elution. | Lower sensitivity than chromatographic methods, potential for signal overlap. |
Conclusion and Recommendations
The comprehensive purity assessment of this compound necessitates an orthogonal approach.
-
For routine quality control and the detection of volatile impurities , GC-MS is a powerful and efficient tool. Its ability to identify unknown impurities through mass spectral data is a significant advantage.
-
HPLC offers high throughput and is particularly useful for detecting non-volatile impurities or when GC is not available. The use of a fluorinated stationary phase can be particularly beneficial for resolving isomeric impurities.[10]
-
qNMR stands out as the definitive method for determining absolute purity.[15] It should be employed as a primary method for qualifying new suppliers or for establishing the purity of in-house reference standards.
For researchers and drug development professionals, a combination of these techniques provides the most complete picture of the purity of commercially available this compound. A preliminary screen by GC-MS or HPLC can identify lots that warrant the more rigorous, but less high-throughput, analysis by qNMR. This tiered approach ensures that only high-purity material is advanced into the synthetic workflow, safeguarding the integrity of the research and the development of safe and effective pharmaceuticals.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-Fluoro-5-Methylbenzoate
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 2-fluoro-5-methylbenzoate (CAS No. 496841-90-8), a common intermediate in pharmaceutical and agrochemical research.[1] The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
I. Understanding the Hazard Profile of this compound
This compound is an ester and a fluorinated aromatic compound.[2] Esters are often flammable, and the presence of an ethyl group suggests volatility. Therefore, it is prudent to handle this compound as a flammable liquid . General precautionary statements for this chemical include washing hands and skin thoroughly after handling and wearing protective gloves, clothing, and eye/face protection.[1] In case of skin contact, washing with plenty of soap and water is recommended.[1] For eye contact, rinsing cautiously with water for several minutes is advised.[1]
Table 1: Inferred Hazard Profile and Necessary Precautions for this compound
| Hazard Category | Anticipated Risk | Recommended Personal Protective Equipment (PPE) |
| Flammability | Likely a flammable liquid. Vapors may form explosive mixtures with air. | Flame-retardant lab coat, safety glasses with side shields or goggles, nitrile gloves. |
| Toxicity | Acute toxicity data is unavailable. Assume moderate toxicity via inhalation, ingestion, and skin absorption. | Chemical fume hood, safety glasses or goggles, nitrile gloves. |
| Environmental | Ecological impact data is unavailable. Avoid release to the environment. | Contained disposal procedures. |
II. The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of this compound is not a singular action but a process guided by the principles of waste minimization, segregation, and regulatory compliance. The following workflow, visualized in the diagram below, outlines the critical decision points for laboratory personnel.
Caption: Decision workflow for the proper disposal of this compound waste.
III. Detailed Disposal Protocols
The following protocols provide actionable steps for the safe handling and disposal of this compound in a laboratory setting. These procedures are in alignment with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]
A. Immediate Handling and Segregation of Waste
The foundation of safe chemical disposal begins at the point of generation. Proper segregation is crucial to prevent dangerous reactions.[6]
-
Designated Waste Container: Dedicate a specific, chemically compatible container for liquid waste of this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.[5] Ensure the container is in good condition, free from cracks or leaks.
-
Clear Labeling: Immediately label the waste container with the words "Hazardous Waste ," the full chemical name "This compound ," and the approximate concentration if in a solution.[5] The label should also include the date of generation and the name of the principal investigator.[5]
-
Incompatible Materials: Never mix this compound waste with incompatible chemicals such as strong oxidizing agents, acids, or bases in the same container. Consult a chemical compatibility chart if you are unsure.
B. On-Site Accumulation and Storage
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[7]
-
SAA Location: The SAA must be under the direct control of laboratory personnel.[7]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[8] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]
C. Preparing for Off-Site Disposal
Once the waste container is full or has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), it must be prepared for disposal by a licensed hazardous waste management company.[9]
-
Final Sealing and Labeling: Securely seal the container. Ensure the hazardous waste label is complete, accurate, and legible.
-
Requesting Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department or a pre-approved waste management vendor.[5]
IV. Selecting a Licensed Hazardous Waste Disposal Partner
The responsibility for hazardous waste extends from "cradle to grave," meaning the generator is liable for the waste until its final, proper disposal.[10][11] Therefore, selecting a reputable and certified hazardous waste disposal company is critical.
Key Criteria for Vendor Selection:
-
Licensing and Registration: Verify that the company is registered and licensed to transport hazardous waste.[11][12] Databases such as the California Department of Toxic Substances Control (DTSC) Registered Hazardous Waste Transporter Database can be used for verification.[12]
-
Experience and Expertise: Choose a vendor with a proven track record of handling chemical waste from research laboratories.[10][12] They should be able to assist with waste profiling, manifesting, and ensuring compliance with all regulatory requirements.[10]
-
Emergency Preparedness: The company should have a comprehensive emergency response plan in place to handle any potential spills or incidents during transport.[12]
-
References: Request and check references from other research institutions or pharmaceutical companies.[11]
V. Spill Management: An Essential Contingency
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the institutional safety officer.
-
Control Ignition Sources: As this compound is likely flammable, extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Personal Protective Equipment: Before attempting to clean a small, manageable spill, don the appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
Cleanup and Disposal: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and corporate responsibility.
References
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Mastering Safety: A Guide to Personal Protective Equipment for Ethyl 2-fluoro-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical and chemical research, the synthesis and handling of novel compounds are paramount. Ethyl 2-fluoro-5-methylbenzoate, a key intermediate in various synthetic pathways, requires meticulous attention to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide, moving beyond a simple checklist, provides an in-depth, scientifically grounded framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans when working with this fluorinated aromatic ester.
Understanding the Hazard: Why Specific PPE is Crucial
This compound presents hazards primarily related to skin and eye contact, with the potential for irritation.[1] The presence of the fluorine atom and the ester functional group dictates its chemical reactivity and solubility, which in turn informs the selection of appropriate protective barriers. The causality behind our PPE recommendations is rooted in preventing dermal absorption and ocular damage, which are the most probable routes of accidental exposure.
Core Personal Protective Equipment (PPE) Ensemble
A foundational principle of laboratory safety is the consistent and correct use of a baseline PPE ensemble. For any work involving this compound, the following should be considered the absolute minimum.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles are mandatory whenever handling this compound. Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes. In procedures with a higher risk of splashing or vigorous reaction, a face shield worn over chemical splash goggles is required to protect the entire face.[2]
Hand Protection: Selecting the Appropriate Barrier
The choice of gloves is critical and must be based on chemical compatibility. Generic laboratory gloves may not offer adequate protection.
-
For Incidental Contact (e.g., transfers, dilutions): Double-gloving with nitrile gloves is a common practice that provides a good initial barrier.[3] However, it is crucial to understand that nitrile gloves offer short-term splash protection and should be changed immediately upon contamination.[4] Nitrile's resistance to aromatic esters can be limited.[4][5]
-
For Extended Contact or Immersion: Butyl rubber gloves are highly recommended for handling esters.[5][6] They offer superior resistance to this class of chemicals compared to nitrile or latex.
Table 1: Glove Selection Guide for this compound
| Task Scenario | Primary Glove Material | Secondary Glove (Double-Gloving) | Key Considerations |
| Short-Duration Tasks/Incidental Splash Risk | Nitrile (minimum 5-mil thickness) | Nitrile | Change gloves immediately upon any contact with the chemical. Inspect for tears or punctures before use. |
| Extended Handling/Immersion Risk | Butyl Rubber | Nitrile | Butyl rubber provides a more robust barrier for prolonged exposure. Ensure a proper fit to maintain dexterity. |
It is imperative to consult the glove manufacturer's specific chemical resistance charts for the most accurate information.[7]
Body Protection: Shielding Against Spills and Splashes
A flame-resistant lab coat is essential to protect against accidental spills. Ensure the lab coat is fully buttoned. For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of protection.[2]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan minimizes the risk of exposure. The following workflow provides a procedural guide for handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Spill Management
In the event of a spill, a swift and informed response is critical.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and butyl rubber gloves.
-
Contain the Spill: Use a chemical spill kit with absorbent pads to contain the spill and prevent it from spreading. For flammable liquids like this compound, use pads that have a vapor barrier.[2]
-
Absorb the Material: Cover the spill with an inert absorbent material. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, must be disposed of as hazardous waste.
Disposal Plan: Managing Halogenated Waste
As a fluorinated aromatic compound, this compound and any materials contaminated with it must be treated as halogenated organic waste .
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.
-
Designated Waste Containers: Use clearly labeled, leak-proof containers for all halogenated waste, including reaction residues, contaminated solvents, and disposable labware.
-
Regulatory Compliance: Adhere strictly to your institution's and local regulations for hazardous waste disposal. The Environmental Protection Agency (EPA) has specific guidelines for the disposal of halogenated organic compounds.[8]
Caption: Decision-making process for the disposal of this compound waste.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- University of California, Riverside. (n.d.). Gloves - Tables of Properties and Resistances.
- North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety.
- University of Nebraska-Lincoln. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference.
- Clemson University. (n.d.). Chemical Resistance of Gloves.pdf.
- Regulations.gov. (2018, January 19). SAFETY DATA SHEET - 5-Fluoro-2-methylbenzoic acid.
- Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
